5,6-DCl-cBIMP
説明
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特性
分子式 |
C12H11Cl2N2O6P |
|---|---|
分子量 |
381.10 g/mol |
IUPAC名 |
(4aR,6R,7aR)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H11Cl2N2O6P/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(21-12)3-20-23(18,19)22-11/h1-2,4,9-12,17H,3H2,(H,18,19)/t9-,10?,11+,12-/m1/s1 |
InChIキー |
KJGQVDHRLMVVJK-SGUBAKSOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5,6-Dichlorobenzimidazole Riboside-3',5'-Cyclic Monophosphate Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) and its more potent, metabolically stable analog, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS). While both compounds are activators of cAMP-dependent Protein Kinase (PKA), the phosphorothioate derivative, Sp-5,6-DCl-cBiMPS, is the focus of this guide due to its resistance to phosphodiesterase degradation, making it a superior tool for cellular and in vivo studies. This document details the molecular interactions, signaling pathways, and provides experimental protocols and quantitative data to facilitate further research and drug development.
Introduction: From a Labile Activator to a Stable Analog
This compound was developed as a lipophilic analog of cyclic adenosine monophosphate (cAMP) to enhance cell membrane permeability. Its primary mechanism of action is the activation of PKA, a key enzyme in various signal transduction pathways. However, the utility of this compound is limited by its rapid hydrolysis and inactivation by cyclic nucleotide phosphodiesterases (PDEs).
To overcome this limitation, the phosphorothioate analog, Sp-5,6-DCl-cBiMPS, was synthesized. The substitution of a sulfur atom for a non-bridging oxygen in the cyclic phosphate moiety renders the molecule resistant to degradation by PDEs. This metabolic stability, combined with its high lipophilicity, makes Sp-5,6-DCl-cBiMPS a potent and specific cell-permeable activator of PKA, ideal for elucidating the downstream effects of PKA activation in intact cells.
Core Mechanism of Action: Potent and Specific Activation of Protein Kinase A
The principal mechanism of action of Sp-5,6-DCl-cBiMPS is the direct activation of cAMP-dependent Protein Kinase (PKA). PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP, or a cAMP analog like Sp-5,6-DCl-cBiMPS, to the R subunits induces a conformational change, leading to the dissociation of the active C subunits. These freed catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular processes.
Sp-5,6-DCl-cBiMPS has been demonstrated to be a potent and specific activator of PKA.[1][2] It exhibits a strong preference for PKA over the structurally related cGMP-dependent Protein Kinase (PKG).[3] This specificity is crucial for dissecting the distinct signaling pathways mediated by cAMP and cGMP.[1]
Signaling Pathway Diagram
Caption: PKA activation by Sp-5,6-DCl-cBiMPS.
Quantitative Data
The following tables summarize the key quantitative parameters of Sp-5,6-DCl-cBiMPS.
Table 1: Potency and Selectivity
| Parameter | Value | Target | Notes | Reference |
| Ka | 30 nM | PKA | Activation constant. | [3] |
| Ka | 10 µM | PKG | Demonstrates high selectivity for PKA over PKG. | [3] |
Table 2: Physicochemical and Biological Properties
| Property | Observation | Comparison | Notes | Reference |
| Lipophilicity | Higher than 8-pCPT-cAMP | 8-(p-chlorophenylthio)-cAMP | Facilitates cell membrane permeability. | [1] |
| PDE Hydrolysis | Not significantly hydrolyzed | Types I, II, and III PDEs | Ensures sustained intracellular concentrations and PKA activation. | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PKA Activity Assay (Radiolabeled)
This protocol is a standard method for quantifying PKA activity by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into a specific peptide substrate.
Materials:
-
Purified PKA holoenzyme
-
Sp-5,6-DCl-cBiMPS
-
Kemptide (LRRASLG), a PKA-specific peptide substrate
-
[γ-32P]ATP
-
10x Kinase Reaction Buffer (500 mM MOPS pH 7.0, 1 M NaCl, 10 mM EGTA, 10 mM DTT, 1 mg/ml BSA, 100 mM MgCl2)
-
Phosphocellulose paper (P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Ice bath, water bath (30°C)
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix for the kinase reactions. For a 50 µL final volume per reaction, combine:
-
5 µL of 10x Kinase Reaction Buffer
-
5 µL of Kemptide (1 mM stock)
-
Purified PKA holoenzyme (amount to be optimized empirically)
-
Varying concentrations of Sp-5,6-DCl-cBiMPS (or vehicle control)
-
Nuclease-free water to bring the volume to 45 µL.
-
-
Initiate Reaction: To start the reaction, add 5 µL of a [γ-32P]ATP solution (containing unlabeled ATP to achieve the desired final concentration, typically 100-200 µM).
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash three times for 5 minutes each with gentle agitation to remove unincorporated [γ-32P]ATP.
-
Rinse: Perform a final rinse with acetone to air dry the paper.
-
Quantification: Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the PKA activity, often expressed in units where 1 unit equals 1 nmol of phosphate incorporated into the substrate per minute.
Caption: Workflow for a radiolabeled PKA activity assay.
Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of PKA activation by Sp-5,6-DCl-cBiMPS on platelet aggregation induced by an agonist like thrombin.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Sp-5,6-DCl-cBiMPS
-
Platelet agonist (e.g., Thrombin, Collagen, or U-46619)
-
Phosphate-Buffered Saline (PBS)
-
Platelet aggregometer with cuvettes and stir bars
-
Centrifuge
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper straw-colored PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline in the aggregometer.
-
-
Assay Setup:
-
Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.
-
Place a cuvette containing PRP and a stir bar to set the 0% light transmission baseline.
-
-
Pre-incubation:
-
Add a defined volume of PRP to a new cuvette with a stir bar and place it in the heating block of the aggregometer (37°C).
-
Add the desired concentration of Sp-5,6-DCl-cBiMPS (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) to allow for PKA activation.
-
-
Induce Aggregation:
-
Add the platelet agonist (e.g., thrombin) to the cuvette to induce aggregation.
-
Record the change in light transmission over time.
-
-
Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Compare the aggregation curves of samples pre-treated with Sp-5,6-DCl-cBiMPS to the control to determine the inhibitory effect.
-
Conclusion
This compound and its phosphorothioate analog, Sp-5,6-DCl-cBiMPS, are valuable chemical tools for studying cAMP-mediated signaling. Due to its metabolic stability and high potency, Sp-5,6-DCl-cBiMPS is a superior compound for specifically activating PKA in cellular and tissue models. The data and protocols presented in this guide offer a robust framework for researchers to investigate the multifaceted roles of PKA in health and disease, and to explore its potential as a therapeutic target.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 3. Sp-5,6-Dichloro-cBIMPS, cAMP-dependent protein kinase activator (ab145202) [abcam.co.jp]
The Technical Basis of 5,6-Dichlorobenzimidazole-1-β-D-ribofuranosyl-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) as a Phosphodiesterase 2 Agonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), plays a critical role in the regulation of cyclic nucleotide signaling. The allosteric activation of PDE2 by cGMP provides a key mechanism for the crosstalk between cGMP and cAMP pathways. 5,6-Dichlorobenzimidazole-1-β-D-ribofuranosyl-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) has emerged as a potent and specific synthetic agonist for the GAF-B domain of PDE2, mimicking the allosteric activation by cGMP. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activation data, detailed experimental protocols for its characterization, and a visualization of its role in cellular signaling. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of modulating PDE2 activity.
Introduction
Cyclic nucleotides, primarily cAMP and cGMP, are ubiquitous second messengers that mediate a vast array of physiological processes. Their intracellular concentrations are tightly regulated by the opposing activities of adenylyl and guanylyl cyclases, which synthesize these molecules, and phosphodiesterases (PDEs), which catalyze their degradation. The PDE superfamily comprises 11 families, each with distinct substrate specificities, regulatory properties, and tissue distribution.
PDE2 is unique in its ability to be allosterically activated by cGMP, which binds to the GAF-B domain of the enzyme, leading to an increased hydrolysis of its primary substrate, cAMP.[1] This mechanism allows for a dynamic interplay between the cGMP and cAMP signaling pathways, with implications for cardiovascular function, neuronal activity, and inflammatory responses.[2][3]
This compound is a synthetic cyclic nucleotide analog that has been identified as a specific agonist of PDE2.[4][5] By binding to the GAF-B domain, this compound mimics the effect of cGMP, leading to a significant enhancement of PDE2's hydrolytic activity towards both cAMP and cGMP.[4][6] This property makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of PDE2 and for exploring the therapeutic potential of PDE2 activation.
Quantitative Data: Activation of PDE2 by this compound
The following table summarizes the key quantitative parameters describing the activation of PDE2 by this compound, as reported in the scientific literature.
| Parameter | Value | Substrate Concentration | Source |
| Fold Activation | ~40-fold | < 10 µM cAMP | [Jäger et al., 2010][4] |
| EC50 | ~1 µM | < 10 µM cAMP | [Jäger et al., 2010][4] |
Table 1: Quantitative Activation Data for this compound on PDE2
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric agonist of PDE2. The binding of this compound to the GAF-B domain of PDE2 induces a conformational change in the enzyme, leading to an increase in its catalytic activity. This results in the enhanced hydrolysis of both cAMP and cGMP to their inactive 5'-monophosphate forms. The primary consequence of PDE2 activation by this compound is a reduction in intracellular cAMP levels, particularly in cellular compartments where PDE2 is localized.
Caption: Signaling pathway of PDE2 activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound on PDE2.
Biochemical Assay for PDE2 Activation
This protocol describes a method to measure the hydrolytic activity of purified PDE2 in the presence and absence of this compound using a radio-enzymatic assay.
Materials:
-
Purified recombinant PDE2 enzyme
-
[3H]-cAMP or [3H]-cGMP (substrate)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, purified PDE2 enzyme, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Initiate the reaction by adding [3H]-cAMP or [3H]-cGMP to a final concentration below 10 µM.
-
Incubate the reaction at 30°C for a predetermined time, ensuring that substrate hydrolysis does not exceed 20%.
-
Terminate the reaction by boiling for 1 minute.
-
Cool the samples on ice and add snake venom nucleotidase. Incubate at 30°C for 10 minutes to convert the [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Apply the reaction mixture to an anion-exchange resin column to separate the charged, unhydrolyzed substrate from the uncharged nucleoside product.
-
Elute the [3H]-adenosine or [3H]-guanosine with water and quantify the radioactivity using a scintillation counter.
-
Calculate the PDE2 activity as the amount of hydrolyzed substrate per unit time and determine the fold activation and EC50 for this compound.
Cellular Assay for Measuring cAMP and cGMP Levels
This protocol outlines a method to assess the effect of this compound on intracellular cyclic nucleotide levels in a cellular context using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line expressing PDE2 (e.g., HEK293 cells)
-
Cell culture medium and reagents
-
This compound
-
Agent to stimulate adenylyl cyclase (e.g., forskolin) or guanylyl cyclase (e.g., sodium nitroprusside)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP and cGMP ELISA kits
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Stimulate the cells with an adenylyl or guanylyl cyclase activator to induce cAMP or cGMP production.
-
Terminate the stimulation and lyse the cells with lysis buffer.
-
Centrifuge the cell lysates to remove cellular debris.
-
Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cyclic nucleotides in the sample and a fixed amount of labeled cyclic nucleotide for a limited number of antibody binding sites.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the intracellular cAMP or cGMP concentrations based on a standard curve and determine the effect of this compound on cyclic nucleotide levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.
Caption: Workflow for characterizing this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of PDE2. Its ability to potently and specifically activate the enzyme provides a means to investigate the complex roles of PDE2 in cellular signaling and to explore the therapeutic potential of targeting this enzyme. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the in vivo effects and pharmacokinetic properties of this compound will be crucial in translating its potential into novel therapeutic strategies.
References
- 1. Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 3. Hydrolysis of N-methyl-D-aspartate receptor-stimulated cAMP and cGMP by PDE4 and PDE2 phosphodiesterases in primary neuronal cultures of rat cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and its Cyclic Monophosphate Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), a potent inhibitor of RNA Polymerase II, and its well-characterized cyclic monophosphate analogue, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a specific activator of cAMP-dependent protein kinase (cAMP-PK). This document details their chemical properties, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines detailed experimental protocols for their synthesis and biological characterization.
Introduction
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) is a synthetic nucleoside analogue that has been instrumental in dissecting the mechanisms of eukaryotic transcription. Its primary mode of action is the inhibition of transcription elongation by RNA Polymerase II (Pol II)[1][2]. This activity is dependent on several key regulatory factors, including the DRB sensitivity-inducing factor (DSIF), negative elongation factor (NELF), and the positive transcription elongation factor b (P-TEFb)[1].
The cyclic nucleotide analogue, Sp-5,6-DCl-cBIMPS, is a potent and specific activator of cAMP-dependent protein kinase (cAMP-PK)[3][4]. Its high lipophilicity and resistance to phosphodiesterases make it a valuable tool for studying cAMP-mediated signaling pathways in intact cells[3][4]. This guide will explore the distinct yet related functionalities of these two important research compounds.
Chemical Structure and Properties
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB)
DRB is characterized by a dichlorinated benzimidazole ring linked to a β-D-ribofuranose moiety.
Table 1: Chemical Properties of 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB)
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂Cl₂N₂O₄ | [5] |
| Molecular Weight | 319.14 g/mol | [5] |
| IUPAC Name | 5,6-dichloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole | |
| CAS Number | 53-85-0 | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Solubility | Soluble in DMSO (≥75 mM), methanol, and pyridine. | [7] |
| Storage | Store at -20°C | [7] |
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS)
Sp-5,6-DCl-cBIMPS is a derivative of DRB featuring a cyclic monophosphorothioate group at the 3' and 5' positions of the ribose sugar. The "Sp" designation refers to the stereochemistry at the phosphorus atom.
Table 2: Chemical Properties of Sp-5,6-DCl-cBIMPS
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₁Cl₂N₂O₅PS | |
| Molecular Weight | 397.15 g/mol | |
| IUPAC Name | (3aR,4R,6R,6aR)-4-(5,6-dichlorobenzimidazol-1-yl)-2-sulfanylidene-3a,4,6,6a-tetrahydro-1H-furo[3,4-d][1][3][8]dioxaphosphol-2-ol | |
| Biological Activity | Potent and specific activator of cAMP-dependent protein kinase (cAMP-PK) | [3][4] |
| Key Features | High lipophilicity, metabolic stability, membrane permeability | [3][4] |
Biological Activity and Mechanism of Action
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB): Inhibition of RNA Polymerase II
DRB inhibits transcription elongation by targeting the P-TEFb kinase complex. P-TEFb, composed of CDK9 and Cyclin T1, is essential for productive transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Pol II, as well as the negative elongation factors DSIF and NELF, leading to their dissociation from the transcription complex and allowing Pol II to proceed. DRB inhibits the kinase activity of P-TEFb, thereby preventing the phosphorylation of these key factors and causing premature termination of transcription.
Diagram 1: DRB Signaling Pathway
Caption: Mechanism of DRB-mediated inhibition of transcription elongation.
Table 3: IC₅₀ Values of DRB in Multiple Myeloma Cell Lines
| Cell Line | IC₅₀ (μM) |
| H929 | 8.84 |
| LP-1 | 12.68 |
| RPMI 8226 | 19.5 |
| U266 | 16.2 |
| OPM2 | 14.8 |
| Data from a study on the effects of seliciclib and DRB on multiple myeloma cell lines. |
Sp-5,6-DCl-cBIMPS: Activation of cAMP-Dependent Protein Kinase
Sp-5,6-DCl-cBIMPS acts as a potent agonist of cAMP-dependent protein kinase (PKA). PKA is a key enzyme in many signal transduction pathways, activated by the second messenger cyclic adenosine monophosphate (cAMP). Upon binding of an activator like cAMP or Sp-5,6-DCl-cBIMPS, the inactive PKA holoenzyme dissociates into its regulatory and catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of downstream protein substrates, leading to various cellular responses.
Diagram 2: Sp-5,6-DCl-cBIMPS Signaling Pathway
Caption: Activation of PKA by Sp-5,6-DCl-cBIMPS.
Experimental Protocols
Synthesis of 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB)
A general method for the synthesis of DRB involves the condensation of 5,6-dichlorobenzimidazole with a protected ribofuranose derivative, followed by deprotection.
Diagram 3: General Synthesis Workflow for DRB
Caption: General workflow for the synthesis of DRB.
In Vitro RNA Polymerase II Transcription Inhibition Assay
This assay measures the effect of DRB on the synthesis of RNA by RNA Polymerase II in a cell-free system.
Diagram 4: In Vitro Transcription Assay Workflow
Caption: Workflow for an in vitro transcription inhibition assay.
Detailed Protocol:
-
Prepare a HeLa nuclear extract as a source of RNA Polymerase II and general transcription factors.
-
Set up transcription reactions containing the nuclear extract, a DNA template with a known Pol II promoter, and a reaction buffer.
-
Add varying concentrations of DRB (dissolved in DMSO) or DMSO alone (vehicle control) to the reactions and pre-incubate.
-
Initiate transcription by adding a mixture of ribonucleotides (ATP, CTP, GTP, and [α-³²P]UTP for radiolabeling).
-
Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reactions and purify the RNA transcripts.
-
Analyze the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Quantify the intensity of the transcript bands to determine the inhibitory effect of DRB.
cAMP-Dependent Protein Kinase (PKA) Activation Assay
This assay measures the ability of Sp-5,6-DCl-cBIMPS to activate PKA by quantifying the phosphorylation of a specific substrate.
Diagram 5: PKA Activation Assay Workflow
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on the synthesis of low molecular weight, RNA components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
- 6. 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside - 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Sp-5,6-DCl-cBIMPS: A Potent and Selective Activator of Protein Kinase A for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein Kinase A (PKA) is a pivotal enzyme in cellular signaling, regulating a vast array of physiological processes. Its activation is predominantly mediated by the second messenger cyclic adenosine monophosphate (cAMP). Synthetic cAMP analogs that can modulate PKA activity with high potency and specificity are invaluable tools in both basic research and therapeutic development. This technical guide provides a comprehensive overview of Sp-5,6-DCl-cBIMPS, a potent and selective activator of PKA. We will delve into its mechanism of action, quantitative potency, and detailed experimental protocols for its application, providing researchers with the necessary information to effectively utilize this compound in their studies.
Introduction to Sp-5,6-DCl-cBIMPS
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate, abbreviated as Sp-5,6-DCl-cBIMPS, is a cell-permeable cAMP analog that serves as a powerful and specific activator of PKA.[1] Its unique chemical structure confers several advantageous properties over endogenous cAMP and other synthetic analogs. These include high lipophilicity, leading to excellent membrane permeability, and resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][2] This resistance ensures sustained and robust activation of PKA in intact cells.
Sp-5,6-DCl-cBIMPS exhibits a preference for the type II isoform of PKA, making it a valuable tool for dissecting the distinct roles of PKA isozymes. Its ability to potently induce PKA-mediated downstream effects has been demonstrated in various cellular contexts, including the stimulation of insulin release and the inhibition of platelet aggregation.[3][4]
Data Presentation: Quantitative Potency
The potency of Sp-5,6-DCl-cBIMPS as a PKA activator is significantly higher than that of many other commonly used cAMP analogs. The following table summarizes key quantitative data, comparing its efficacy with other compounds.
| Compound | Target | Parameter | Value | Cell/System | Reference |
| Sp-5,6-DCl-cBIMPS | PKA | EC50 | Not explicitly stated in a comparative table, but demonstrated to be more potent than 8-bromo-cAMP.[3] | Isolated rat pancreatic islets | [3] |
| 8-bromo-cAMP | PKA | EC50 | Required a ten-fold higher concentration than Sp-5,6-DCl-cBIMPS for similar effects.[3] | Isolated rat pancreatic islets | [3] |
| N6,2'-O-dibutyryl-cAMP (dbu-cAMP) | PKA | - | Potent activator | Vascular smooth muscle | [5] |
| 8-bromo-cAMP (8-Br-cAMP) | PKA | - | Required higher concentrations than dbu-cAMP. | Vascular smooth muscle | [5] |
| 6-Bnz-cAMP | PKA | EC50 | 0.50 pM | NK1R internalization assay | [5] |
| Epinephrine (endogenous cAMP production) | PKA | EC50 | 20 - 40 pM | PKA site phosphorylation | [5] |
Signaling Pathway
Sp-5,6-DCl-cBIMPS acts as a direct activator of PKA, mimicking the action of endogenous cAMP. The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. Four cAMP molecules then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits can then phosphorylate a multitude of downstream substrate proteins in the cytoplasm and nucleus, including the transcription factor CREB (cAMP response element-binding protein), thereby regulating gene expression and various cellular functions.[6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Sp-5,6-DCl-cBIMPS.
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA in the presence of Sp-5,6-DCl-cBIMPS.
Materials:
-
Purified PKA catalytic subunit
-
Sp-5,6-DCl-cBIMPS
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
PKA peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or appropriate assay plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA peptide substrate, and the desired concentration of Sp-5,6-DCl-cBIMPS. A concentration range should be tested to determine the EC50.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and the purified PKA catalytic subunit.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding a kinase inhibitor.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's protocol to measure the generated ADP signal.
-
Calculate the specific activity and determine the EC50 value of Sp-5,6-DCl-cBIMPS.
Inhibition of Platelet Aggregation Assay
This cell-based assay assesses the ability of Sp-5,6-DCl-cBIMPS to inhibit platelet aggregation, a PKA-mediated process.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Sp-5,6-DCl-cBIMPS
-
Platelet agonist (e.g., thrombin, ADP, collagen)
-
Platelet aggregometer
-
Saline or appropriate buffer
Procedure:
-
Prepare PRP and PPP from freshly drawn human blood by differential centrifugation.
-
Adjust the platelet count in the PRP using PPP if necessary.
-
Pre-incubate PRP with various concentrations of Sp-5,6-DCl-cBIMPS or vehicle control at 37°C for a specified time (e.g., 5-15 minutes).
-
Place the PRP sample in the aggregometer and establish a baseline.
-
Add a platelet agonist to induce aggregation and record the change in light transmittance for several minutes.
-
The inhibitory effect of Sp-5,6-DCl-cBIMPS is determined by the reduction in the maximum aggregation percentage compared to the vehicle control.
-
Calculate the IC50 value for the inhibition of platelet aggregation.
Glucose-Stimulated Insulin Release Assay
This assay measures the potentiation of insulin secretion from pancreatic islets by Sp-5,6-DCl-cBIMPS.
Materials:
-
Isolated pancreatic islets (e.g., from rat or human)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
Sp-5,6-DCl-cBIMPS
-
Insulin ELISA kit
Procedure:
-
Culture isolated pancreatic islets overnight.
-
Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Incubate groups of islets with:
-
Low glucose (basal control)
-
High glucose (stimulated control)
-
High glucose + various concentrations of Sp-5,6-DCl-cBIMPS
-
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Collect the supernatant from each group.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
The potentiating effect of Sp-5,6-DCl-cBIMPS is determined by the increase in insulin secretion in the presence of high glucose compared to the high glucose control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing PKA activation in intact cells using Sp-5,6-DCl-cBIMPS.
Conclusion
Sp-5,6-DCl-cBIMPS is a highly potent, specific, and cell-permeable activator of PKA that offers significant advantages for studying cAMP-mediated signaling pathways. Its resistance to phosphodiesterase degradation ensures a sustained cellular response, making it a superior tool compared to many other cAMP analogs. The detailed protocols and workflow provided in this guide are intended to facilitate its effective use in a variety of experimental settings, empowering researchers to further unravel the complexities of PKA signaling and its role in health and disease.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. youtube.com [youtube.com]
In-Depth Technical Guide: Exploring the cGMP Hydrolytic Activity of 5,6-DCl-cBIMP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cGMP hydrolytic activity associated with 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphate (5,6-DCl-cBIMP). This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.
Executive Summary
This compound is a cyclic adenosine monophosphate (cAMP) analog that does not possess intrinsic cGMP hydrolytic activity. Instead, it functions as a potent allosteric agonist of Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1] By binding to the regulatory GAF-B domain of PDE2, this compound significantly enhances the enzyme's catalytic efficiency, leading to a pronounced increase in the hydrolysis of cGMP. This makes this compound a valuable tool for studying the physiological and pathological roles of PDE2-mediated cGMP signaling.
Mechanism of Action: Allosteric Activation of PDE2
Phosphodiesterase 2 (PDE2) is a key enzyme in the regulation of cyclic nucleotide signaling. It is unique in that it is allosterically activated by cGMP, which enhances its hydrolysis of cAMP, creating a negative feedback loop.[2] this compound mimics the action of cGMP at the regulatory GAF-B domain of PDE2.
The binding of this compound to the GAF-B domain induces a conformational change in the PDE2 enzyme. This change is transmitted to the catalytic domain, increasing its affinity for the cGMP substrate and/or its catalytic turnover rate, resulting in a significant potentiation of cGMP hydrolysis. Studies have shown that this compound can increase the cGMP-hydrolyzing activity of PDE2 by up to 40-fold.[3]
Quantitative Data
The following table summarizes the key quantitative parameters associated with the activation of PDE2 by this compound. While specific kinetic data for cGMP hydrolysis activation is not extensively reported, the available data for cAMP hydrolysis activation provides a strong indication of its potent agonistic effects.
| Parameter | Value | Substrate | Organism/System | Reference |
| Fold Activation | Up to 40-fold | cGMP & cAMP | Recombinant Human PDE2 | [3] |
| EC50 | ~1 µM | cAMP | Recombinant Human PDE2 | [3] |
| Basal Km for cGMP | ~10 µM | cGMP | Bovine PDE2 | [2] |
Note: The EC50 value for the activation of cGMP hydrolysis by this compound is not explicitly stated in the reviewed literature but is expected to be in a similar micromolar range as that for cAMP.
Experimental Protocols
This section details two common methods for assaying the cGMP hydrolytic activity of PDE2 and its activation by this compound.
Radiometric PDE Assay
This is a traditional and highly sensitive method for measuring PDE activity.[4]
Materials:
-
Recombinant human PDE2A
-
[³H]-cGMP (radiolabeled substrate)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, [³H]-cGMP (typically 1 µM), and the desired concentration of this compound (e.g., 0.1 µM to 10 µM). Include a control with no this compound.
-
Initiate the reaction by adding a purified, diluted PDE2 enzyme to the reaction mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring that substrate hydrolysis does not exceed 20%.
-
Terminate the reaction by boiling the tubes for 1 minute.
-
Cool the tubes on ice and then add snake venom nucleotidase. Incubate for a further 10 minutes at 30°C to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Add a slurry of the anion-exchange resin to the tubes to bind the unhydrolyzed [³H]-cGMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [³H]-guanosine) to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The amount of [³H]-guanosine is directly proportional to the PDE2 activity.
Isothermal Titration Calorimetry (ITC) Assay
ITC is a non-radioactive method that measures the heat released during the hydrolysis of cGMP to 5'-GMP, allowing for the determination of kinetic parameters.[5]
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human PDE2A
-
cGMP
-
This compound
-
Assay Buffer: 40 mM MOPS (pH 7.5), 1 mM MgCl₂
Procedure:
-
Equilibrate the calorimeter to the desired temperature (e.g., 30°C).
-
Fill the sample cell with a solution of PDE2 in assay buffer, including the desired concentration of this compound.
-
Load the injection syringe with a concentrated solution of cGMP in the same assay buffer.
-
Initiate the experiment, which consists of a series of injections of cGMP into the sample cell.
-
The heat released upon each injection is measured. The rate of heat production is proportional to the reaction velocity.
-
The data (heat rate vs. substrate concentration) can be fitted to the Michaelis-Menten equation to determine Vmax and Km.
-
Compare the kinetic parameters obtained in the presence and absence of this compound to quantify the extent of activation.
Signaling Pathway Context
PDE2 plays a crucial role in the crosstalk between cAMP and cGMP signaling pathways. In many cell types, nitric oxide (NO) or natriuretic peptides can stimulate soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC), respectively, leading to an increase in intracellular cGMP. This cGMP can then allosterically activate PDE2. The activated PDE2 increases the hydrolysis of cAMP, thereby reducing the activity of cAMP-dependent protein kinase (PKA). This compound can be used experimentally to mimic the cGMP-stimulatory effect on PDE2, allowing for the specific investigation of this crosstalk mechanism.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of PDE2 in cGMP and cAMP signaling. Its ability to potently and specifically activate PDE2 allows researchers to dissect the complex interplay between these two critical second messenger systems. The experimental protocols outlined in this guide provide a solid foundation for quantifying the effects of this compound on PDE2-mediated cGMP hydrolysis. Further research to delineate the precise kinetic changes (Km and Vmax) in cGMP hydrolysis upon this compound binding will further enhance our understanding of its modulatory effects.
References
The Discovery and Development of Benzimidazole Riboside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This scaffold is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing for interactions with various biological targets.[1][2] Derivatives of benzimidazole, particularly benzimidazole ribosides, have garnered significant attention for their broad spectrum of pharmacological activities, including potent antiviral and anticancer properties.[1][3] This technical guide provides an in-depth overview of the discovery, development, synthesis, and biological evaluation of benzimidazole riboside derivatives, with a focus on their therapeutic applications.
Synthesis of Benzimidazole Riboside Derivatives
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with the primary and most versatile method being the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives.[2] This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core. The subsequent N-glycosylation with a protected ribose moiety, followed by deprotection, yields the target benzimidazole riboside derivatives.
General Synthesis Workflow
The logical workflow for the synthesis of a 2-substituted benzimidazole riboside derivative is depicted below. This process typically involves the formation of the benzimidazole core, followed by the coupling of the ribose sugar.
Caption: General synthesis workflow for benzimidazole riboside derivatives.
Antiviral Activity: Maribavir as a Case Study
A prominent example of a clinically successful benzimidazole riboside is Maribavir (1263W94), an antiviral agent effective against human cytomegalovirus (HCMV).[4]
Synthesis of Maribavir
The synthesis of Maribavir involves a multi-step process, starting with the formation of the dichlorinated benzimidazole core, followed by glycosylation with an L-ribofuranose derivative.
Experimental Protocol: Synthesis of Maribavir
-
Step 1: Formation of 5,6-dichloro-2-(isopropylamino)-1H-benzimidazole.
-
4,5-Dichloro-1,2-phenylenediamine is reacted with isopropyl isothiocyanate in pyridine.
-
A desulfurizing agent, such as N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate, is used to facilitate the cyclization.
-
The resulting 2-aminobenzimidazole derivative is isolated and purified.
-
-
Step 2: Glycosylation.
-
The product from Step 1 is coupled with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.
-
The reaction is carried out under Vorbrüggen conditions, using N,O-bis(trimethylsilyl)acetamide and a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate.
-
-
Step 3: Deprotection.
-
The acetyl protecting groups on the ribose moiety are removed by deacetylation.
-
This is typically achieved by treatment with a mild base, such as sodium carbonate in a mixture of ethanol and water, to yield Maribavir.
-
Mechanism of Action of Maribavir
Maribavir exhibits a unique mechanism of action compared to traditional anti-CMV drugs that target viral DNA polymerase. It is a potent inhibitor of the CMV-encoded protein kinase pUL97.[5] This inhibition prevents the phosphorylation of viral and cellular proteins that are essential for viral DNA replication and the egress of viral capsids from the nucleus of infected cells.[4]
Biological Evaluation: CMV Plaque Reduction Assay
The antiviral activity of benzimidazole ribosides against CMV is commonly quantified using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.
Experimental Protocol: CMV Plaque Reduction Assay
-
Cell Seeding: Human fibroblast cells (e.g., MRC-5) are seeded in 24-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are inoculated with a suspension of cell-associated CMV, typically containing 40-80 plaque-forming units (PFU) per well.
-
Drug Treatment: After a 90-minute adsorption period at 37°C, the virus inoculum is removed. The cells are then overlaid with a medium containing 0.4% agarose and varying concentrations of the test compound (e.g., Maribavir).
-
Incubation: The plates are incubated for 7-10 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet. The plaques are then counted microscopically at low power.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated control is calculated.
Caption: Workflow for a standard CMV plaque reduction assay.
Anticancer Activity of Benzimidazole Derivatives
Benzimidazole derivatives have also emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.[3] These mechanisms include the inhibition of key enzymes involved in nucleotide synthesis, disruption of microtubule dynamics, and modulation of signaling pathways crucial for cancer cell survival and proliferation.[1][3]
Mechanism of Action: Inhibition of IMP Dehydrogenase
One of the key anticancer mechanisms of certain benzimidazole derivatives, such as benzamide riboside, is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[6] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[7] Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, thereby halting cell proliferation and inducing apoptosis in rapidly dividing cancer cells.[6]
Caption: Inhibition of the de novo guanine nucleotide synthesis pathway.
Biological Evaluation: MTT Cell Viability Assay
The cytotoxic effects of benzimidazole derivatives on cancer cells are frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: The treatment medium is removed, and a solution of MTT (0.5 mg/mL in serum-free medium) is added to each well.[8]
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into formazan crystals.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro IMPDH Enzyme Inhibition Assay
To directly assess the inhibitory effect of a compound on IMPDH activity, a spectrophotometric enzyme assay can be performed. This assay measures the production of NADH, a product of the IMPDH-catalyzed reaction.
Experimental Protocol: IMPDH Inhibition Assay
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT, and 1 mM IMP.[6]
-
Enzyme and Inhibitor Incubation: Recombinant human IMPDH2 enzyme is added to the reaction buffer. The test compound (benzimidazole derivative) at various concentrations is added to the enzyme mixture and pre-incubated.[6]
-
Reaction Initiation: The reaction is initiated by adding NAD⁺ to a final concentration of 1 mM.[6]
-
Spectrophotometric Measurement: The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[6]
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The IC50 value for the inhibition of IMPDH is determined by plotting the percentage of inhibition against the inhibitor concentration.
Quantitative Data Summary
The following tables summarize key quantitative data for representative benzimidazole riboside derivatives.
Table 1: Antiviral Activity of Maribavir against CMV
| Parameter | Value | Reference |
| IC50 (in vitro) | 3 nM (inhibition of pUL97 histone phosphorylation) | [5] |
| Phase 3 Clinical Trial (SOLSTICE) | ||
| CMV Viremia Clearance (Week 8) | 55.7% (Maribavir) vs. 23.9% (Investigator-Assigned Therapy) | [8] |
| Adjusted Difference | 32.8% (p < 0.001) | [8] |
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Benzamide Riboside | K562 (Leukemia) | IMPDH Activity Inhibition | ~10 µM (49% inhibition at 10 µM) | |
| Compound 5a | MDA-MB-453 (Breast) | Apoptosis Induction | Not specified | |
| Compound 4f | Various | Cytotoxicity | Not specified | [3] |
| Compounds 3c & 3l | HCT-116 (Colon), TK-10 (Renal) | Antitumor Activity | Not specified | [2] |
Conclusion
Benzimidazole riboside derivatives represent a versatile and potent class of compounds with significant therapeutic potential as both antiviral and anticancer agents. The well-established synthetic routes allow for extensive structural modifications, enabling the optimization of their biological activity and pharmacokinetic properties. The distinct mechanisms of action, such as the inhibition of viral kinases like pUL97 and cellular enzymes like IMPDH, provide a strong rationale for their continued development. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel benzimidazole riboside derivatives, paving the way for the discovery of next-generation therapeutics.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 5. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 9. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
5,6-Dichlorobenzimidazole Riboside-3',5'-cyclic Monophosphate (5,6-DCl-cBIMP): A Technical Guide for Studying Cyclic Nucleotide Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichlorobenzimidazole riboside-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) is a potent and specific synthetic agonist of phosphodiesterase 2 (PDE2), a key enzyme in the regulation of cyclic nucleotide signaling. As a dual-substrate enzyme, PDE2 hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A distinguishing feature of PDE2 is its allosteric activation by cGMP, which binds to the GAF-B domain of the enzyme, leading to a significant increase in its hydrolytic activity towards both cAMP and cGMP. This compound mimics the action of cGMP at this allosteric site, making it an invaluable tool for the specific activation of PDE2 and the elucidation of its role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its application in studying cyclic nucleotide signaling pathways.
Mechanism of Action
This compound functions as a selective agonist for the GAF-B domain of phosphodiesterase 2 (PDE2A).[1] The binding of this compound to this regulatory domain induces a conformational change in the enzyme, leading to a significant enhancement of its catalytic activity.[1] This results in the increased hydrolysis of both cAMP and cGMP to their respective inactive 5'-monophosphates.[1][2] By specifically activating PDE2, this compound allows researchers to investigate the downstream consequences of reduced cAMP and cGMP levels in a controlled manner.
Data Presentation
The following table summarizes the quantitative data for the activation of PDE2 by this compound and related compounds.
| Compound | Target | Action | EC50 (µM) | Maximum Activation (-fold) | Substrate | Reference |
| This compound | PDE2 | Agonist | 1 | ~40 | cAMP | [1] |
| 5,6-DM-cBIMP | PDE2 | Agonist | 1 | ~40 | cAMP | [1][3] |
| cGMP | PDE2 | Agonist | 1 | ~40 | cAMP | [1] |
Experimental Protocols
In Vitro PDE2 Activation Assay using a Radio-enzymatic Method
This protocol is adapted from established methods for measuring phosphodiesterase activity.[2][4]
Materials:
-
Purified recombinant PDE2 enzyme
-
This compound stock solution (in DMSO or appropriate buffer)
-
[³H]-cAMP or [³H]-cGMP (as substrate)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mg/mL BSA
-
Stop Solution: 0.2 M HCl
-
Snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase activity
-
Anion-exchange resin (e.g., Dowex 1x8-400)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the desired concentration of this compound (or vehicle control), and purified PDE2 enzyme.
-
Initiation: Start the reaction by adding [³H]-cAMP or [³H]-cGMP to a final concentration below its Km value for PDE2 (typically 1-10 µM). The total reaction volume is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20% to maintain linear reaction kinetics.
-
Termination: Stop the reaction by adding 50 µL of stop solution.
-
Conversion to Nucleoside: Add snake venom to the terminated reaction mixture and incubate for a further 10-20 minutes at 30°C. This will convert the [³H]-5'-AMP or [³H]-5'-GMP product to [³H]-adenosine or [³H]-guanosine.
-
Separation: Apply the reaction mixture to a pre-equilibrated anion-exchange resin column. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) will bind to the resin, while the uncharged product ([³H]-adenosine or [³H]-guanosine) will flow through.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of hydrolyzed substrate based on the measured radioactivity and determine the fold-activation by this compound compared to the vehicle control.
Non-Radioactive PDE Activity Assay (Colorimetric)
Several commercial kits are available for the non-radioactive measurement of PDE activity. These assays are typically based on the detection of phosphate released from the hydrolysis of the 5'-mononucleotide product by a 5'-nucleotidase.
General Principle:
-
PDE hydrolyzes cAMP or cGMP to 5'-AMP or 5'-GMP.
-
A 5'-nucleotidase is added, which converts the 5'-mononucleotide to the corresponding nucleoside and inorganic phosphate.
-
A malachite green-based reagent is added, which forms a colored complex with the inorganic phosphate.
-
The absorbance of the colored product is measured, which is proportional to the amount of phosphate released and, therefore, the PDE activity.
Researchers should follow the specific instructions provided with their chosen commercial assay kit.
Mandatory Visualizations
Caption: Signaling pathway of PDE2 activation by this compound.
Caption: Experimental workflow for a PDE2 activation assay.
Conclusion
This compound is a powerful and selective tool for the study of phosphodiesterase 2. Its ability to specifically activate PDE2 allows for the detailed investigation of the roles of this enzyme in the intricate network of cyclic nucleotide signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cGMP and cAMP crosstalk and its implications in health and disease. As with any potent biological effector, careful experimental design and appropriate controls are paramount to ensure the validity and reproducibility of the findings.
References
- 1. [PDF] Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases | Semantic Scholar [semanticscholar.org]
- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS for Intact Cell Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate, commonly known as Sp-5,6-DCl-cBIMPS, is a potent and highly specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA). Its unique chemical properties make it an invaluable tool for studying PKA signaling pathways in intact cells, offering significant advantages over traditional cAMP analogs. This technical guide provides a comprehensive overview of Sp-5,6-DCl-cBIMPS, including its mechanism of action, comparative efficacy, and detailed protocols for its application in key cellular assays.
Core Compound Properties and Mechanism of Action
Sp-5,6-DCl-cBIMPS is a lipophilic analog of cyclic AMP (cAMP) that selectively activates PKA.[1][2] Its key features include:
-
High Potency and Specificity: It is a potent activator of PKA while showing negligible activation of cGMP-dependent protein kinase (cGMP-PK), allowing for the specific dissection of cAMP-mediated signaling pathways.[1][2]
-
Enhanced Membrane Permeability: Its increased lipophilicity compared to other cAMP analogs facilitates its passage across the cell membrane, ensuring effective concentrations within intact cells.[1][2]
-
Resistance to Phosphodiesterases (PDEs): Sp-5,6-DCl-cBIMPS is not significantly hydrolyzed by cyclic nucleotide phosphodiesterases, leading to a more sustained activation of PKA compared to natural cAMP.[1][2]
-
Site-Selective Activation: It displays a preference for activating the type II isoform of PKA by binding to site B of the regulatory subunit.[3]
These properties make Sp-5,6-DCl-cBIMPS a superior alternative to other cAMP analogs, such as 8-pCPT-cAMP, for intact cell studies where specificity and stability are crucial.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and application of Sp-5,6-DCl-cBIMPS in various cellular systems.
Table 1: Comparative Efficacy of PKA Activators
| Parameter | Sp-5,6-DCl-cBIMPS | 8-pCPT-cAMP | Reference |
| PKA Activation | Potent and specific activator | Potent activator of both PKA and cGMP-PK | [1][2] |
| PDE Hydrolysis | Not significantly hydrolyzed | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs | [1] |
| Lipophilicity | Higher | Lower | [1] |
Table 2: Dose-Response of Sp-5,6-DCl-cBIMPS in Intact Cell Assays
| Application | Cell Type | Concentration Range | Effect | Reference |
| Inhibition of Platelet Aggregation | Human Platelets | Pretreatment prevents thrombin-induced aggregation | Inhibition of platelet function | [1] |
| VASP Phosphorylation | Human Platelets | 0.5 mM | Time-dependent increase in phosphorylation | [4] |
| Insulin Release | Isolated Pancreatic Islets | 0.005 - 0.5 mM | Dose and time-dependent stimulation of insulin release | [5] |
| Inhibition of Rho Activation | Mouse Platelets | 100 µM | Strong suppression of U-46619-induced Rho activation | [5] |
| Chloride Secretion | T84 Cells | 400 nM | Marginal chloride secretion alone, synergistic with other activators | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Sp-5,6-DCl-cBIMPS.
Inhibition of Platelet Aggregation
This protocol details the use of Sp-5,6-DCl-cBIMPS to prevent agonist-induced platelet aggregation in vitro.
Materials:
-
Freshly drawn human blood anticoagulated with acid-citrate-dextrose (ACD)
-
Sp-5,6-DCl-cBIMPS stock solution (in an appropriate solvent, e.g., DMSO)
-
Platelet-rich plasma (PRP)
-
Thrombin (or other platelet agonist)
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Pre-incubation with Sp-5,6-DCl-cBIMPS: Incubate the PRP with the desired concentration of Sp-5,6-DCl-cBIMPS or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Platelet Aggregation Measurement: Place the pre-incubated PRP in the aggregometer cuvettes with a stir bar.
-
Initiate Aggregation: Add a platelet agonist, such as thrombin, to induce aggregation.
-
Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
Analysis: Compare the aggregation curves of platelets treated with Sp-5,6-DCl-cBIMPS to the vehicle control to determine the inhibitory effect.
VASP Phosphorylation in Intact Platelets
This protocol describes the assessment of PKA activation in intact platelets by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Washed human platelets
-
Sp-5,6-DCl-cBIMPS stock solution
-
8-pCPT-cAMP (for comparison)
-
SDS-PAGE reagents
-
Western blot apparatus
-
Primary antibody against VASP (recognizing both phosphorylated and unphosphorylated forms)
-
Phospho-VASP (Ser157 or Ser239) specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Platelet Preparation: Prepare washed platelets from fresh human blood.
-
Treatment: Incubate the washed platelets with Sp-5,6-DCl-cBIMPS (e.g., 0.5 mM) or 8-pCPT-cAMP (e.g., 1 mM) for various time points (e.g., 0, 1, 5, 10, 30 minutes) at 37°C.[4]
-
Cell Lysis: Terminate the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE. The phosphorylated form of VASP (phospho-VASP) migrates slower (around 50 kDa) than the unphosphorylated form (around 46 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against total VASP or phospho-VASP.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Stimulation of Insulin Release from Pancreatic Islets
This protocol outlines the procedure for measuring the effect of Sp-5,6-DCl-cBIMPS on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated rodent or human pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
Sp-5,6-DCl-cBIMPS stock solution
-
Insulin immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Islet Preparation and Pre-incubation:
-
Isolate pancreatic islets using standard collagenase digestion methods.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Transfer batches of islets to fresh KRB buffer containing either a basal (e.g., 2.8 mM) or a stimulatory (e.g., 16.7 mM) glucose concentration.
-
Add different concentrations of Sp-5,6-DCl-cBIMPS (e.g., 0.005, 0.05, 0.5 mM) or vehicle control to the respective wells.[5]
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.[5]
-
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Quantify the amount of insulin in the supernatant using an appropriate immunoassay.
-
Data Analysis: Normalize the insulin secretion to the number of islets or total protein content and compare the effects of different concentrations of Sp-5,6-DCl-cBIMPS at basal and stimulatory glucose levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving Sp-5,6-DCl-cBIMPS.
Conclusion
Sp-5,6-DCl-cBIMPS stands out as a premier tool for the investigation of PKA-mediated signaling in intact cells. Its high potency, specificity, and metabolic stability provide researchers with a reliable means to probe the intricate roles of PKA in a multitude of cellular processes. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this powerful compound in both basic research and drug development endeavors.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on cAMP Analogs in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of cAMP Signaling
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene transcription, cell growth, and differentiation.[1] The intracellular concentration of cAMP is tightly controlled by its synthesis from ATP by adenylyl cyclases (ACs) and its degradation to AMP by phosphodiesterases (PDEs).[2] Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs), which in turn activate or inhibit ACs, leading to changes in intracellular cAMP levels.[3][4]
The primary downstream effectors of cAMP are Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac).[4][5] PKA is a serine/threonine kinase that, upon activation by cAMP, phosphorylates a multitude of substrate proteins, thereby modulating their activity.[6] Epac functions as a guanine nucleotide exchange factor (GEF) for the small G proteins Rap1 and Rap2.[4] The discovery of Epac revealed a PKA-independent branch of cAMP signaling, adding another layer of complexity to this fundamental pathway.
The development of synthetic cAMP analogs has been instrumental in dissecting the distinct roles of PKA and Epac in various cellular contexts. These analogs are modified at different positions of the cAMP molecule to confer selectivity for either PKA or Epac, as well as to enhance their cell permeability and resistance to hydrolysis by PDEs. This guide provides a comprehensive overview of the foundational research on cAMP analogs, their application in cell biology, and detailed methodologies for their use.
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand to a GPCR, leading to the activation of a stimulatory G protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP leads to the activation of PKA and/or Epac, triggering downstream cellular responses.
Classification and Properties of cAMP Analogs
cAMP analogs are chemically modified versions of cAMP designed to have altered properties, such as increased selectivity for PKA or Epac, enhanced cell permeability, and resistance to degradation by PDEs. These modifications are typically made at the adenine base (e.g., C6 and C8 positions) or the ribose sugar (e.g., 2'-hydroxyl group).
3.1. PKA-Selective Analogs
Analogs with modifications at the C6 position of the adenine ring, such as N6-benzoyl-cAMP (6-Bnz-cAMP), often show selectivity for PKA.[7] These analogs are generally poor activators of Epac.
3.2. Epac-Selective Analogs
A key breakthrough in the development of Epac-selective analogs was the discovery that a 2'-O-methyl substitution on the ribose ring impairs their ability to activate PKA while preserving their ability to activate Epac.[8] The widely used Epac-selective agonist, 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), combines this 2'-O-methylation with a bulky substitution at the C8 position, further enhancing its selectivity for Epac.[7][8]
3.3. Non-Selective Analogs and PDE-Resistant Analogs
Some analogs, such as 8-Bromo-cAMP (8-Br-cAMP) and dibutyryl-cAMP (db-cAMP), are considered non-selective and can activate both PKA and Epac.[7] Phosphorothioate-modified analogs, such as Sp-cAMPS, are resistant to hydrolysis by PDEs, leading to a more sustained cellular response.[1]
Quantitative Data on cAMP Analogs
The following tables summarize the available quantitative data for various cAMP analogs, including their binding affinities (Kd), activation constants (Ka or EC50), and inhibitory constants (Ki) for PKA and Epac.
Table 1: Activation of PKA and Epac by cAMP Analogs
| Analog | PKA Activation (EC50, µM) | Epac Activation (EC50, µM) | Selectivity | References |
| cAMP | ~1-3 | ~15-30 | - | [1][9] |
| 8-Br-cAMP | Full agonist | Full agonist | Non-selective | [7] |
| 8-pCPT-cAMP | Full agonist | Full agonist | Non-selective | [7] |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | Full agonist | Inefficient activator | PKA-selective | [7] |
| 8-pCPT-2'-O-Me-cAMP | Partial agonist/High µM | ~2.2 | Epac-selective | [7] |
| Sp-cAMPS | Potent activator | - | PKA-selective | [3] |
Table 2: Binding Affinities and Inhibitory Constants of cAMP Analogs
| Analog | PKA Binding (Kd, µM) | Epac Binding (Kd, µM) | PKA Inhibition (Ki, µM) | References |
| cAMP | ~2.9 (holoenzyme) | ~2.9 | - | [9] |
| Rp-cAMPS | 12.5 (Type I), 4.5 (Type II) | Competitive inhibitor | 12.5 (Type I), 4.5 (Type II) | [10] |
| Rp-8-Br-cAMPS | More potent than Rp-cAMPS for Type I | - | More potent than Rp-cAMPS for Type I | [10] |
| Rp-8-Cl-cAMPS | More potent than Rp-cAMPS for Type I | - | More potent than Rp-cAMPS for Type I | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving cAMP analogs.
5.1. Measurement of Intracellular cAMP Levels using Competitive ELISA
This protocol describes the quantification of intracellular cAMP levels in cultured cells following treatment with cAMP analogs or other stimuli.
Materials:
-
Cultured cells of interest
-
cAMP analog or other treatment compounds
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl for cell lysis
-
Competitive ELISA kit for cAMP (e.g., Abcam ab290713)[5]
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the cAMP analog or other compounds for the desired time and at various concentrations.
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells by adding 0.1 M HCl and incubating for 10-20 minutes. The acid will also inactivate phosphodiesterases.[5]
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. The supernatant contains the intracellular cAMP. If required by the ELISA kit for higher sensitivity, acetylate the samples and standards according to the manufacturer's protocol.[5]
-
ELISA Procedure:
-
Prepare cAMP standards as per the kit instructions.
-
Add standards and samples to the wells of the goat anti-rabbit IgG pre-coated microplate.
-
Add the alkaline phosphatase (AP)-conjugated cAMP and the rabbit anti-cAMP antibody to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours). During this incubation, free cAMP in the sample/standard competes with the AP-cAMP for binding to the anti-cAMP antibody.
-
Wash the plate to remove unbound reagents.
-
Add the p-nitrophenyl phosphate (pNpp) substrate and incubate at room temperature until a yellow color develops.
-
Add the stop solution provided in the kit.
-
-
Data Analysis: Measure the absorbance at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of cAMP in the samples.
5.2. In Vitro PKA Activity Assay
This protocol measures the activity of purified PKA by quantifying the phosphorylation of a specific peptide substrate.
Materials:
-
Purified active PKA enzyme
-
cAMP analog of interest
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2)
-
ATP (spiked with [γ-³²P]ATP for radioactive detection, or use a non-radioactive kit)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for washing)
-
Scintillation counter or detection reagents for non-radioactive kits
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, PKA substrate peptide, and the cAMP analog at the desired concentration.
-
Enzyme Addition: Add the purified active PKA enzyme to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Detection (Radioactive Method):
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.[8]
-
-
Detection (Non-Radioactive Method): Follow the specific instructions of the commercial non-radioactive PKA activity assay kit for signal detection (e.g., using phosphospecific antibodies in an ELISA format).[11]
-
Data Analysis: Compare the PKA activity in the presence of the cAMP analog to a control without the analog to determine the fold activation.
5.3. Cell-Based PKA Activity Assay (Western Blot for Phospho-CREB)
This protocol assesses PKA activity in intact cells by measuring the phosphorylation of a known downstream target, CREB, at Serine 133.
Materials:
-
Cultured cells of interest
-
cAMP analog
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of the cAMP analog for an appropriate time (e.g., 15-30 minutes for phosphorylation events).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for loading, strip the membrane and re-probe with an antibody for total CREB.
-
Calculate the ratio of phospho-CREB to total CREB for each sample. An increase in this ratio indicates PKA activation.[8]
-
5.4. Epac Activation Assay (Rap1 Pull-down Assay)
This protocol measures the activation of Epac by quantifying the amount of active, GTP-bound Rap1.
Materials:
-
Cultured cells of interest
-
Epac-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Cell lysis buffer for GTPase assays
-
Rap1 activation assay kit (containing a GST-fusion protein of the RalGDS-RBD, which specifically binds to GTP-bound Rap1)
-
Glutathione resin
-
Primary antibody: anti-Rap1
-
Western blotting reagents (as in 5.3)
Procedure:
-
Cell Treatment: Treat cells with the Epac-selective cAMP analog.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of small G proteins.
-
Pull-down of Active Rap1:
-
Incubate the cell lysates with the GST-RalGDS-RBD fusion protein bound to glutathione resin.
-
The resin will specifically pull down the active, GTP-bound Rap1.
-
-
Washing: Wash the resin to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins from the resin.
-
Analyze the eluates by Western blotting using an anti-Rap1 antibody.
-
-
Data Analysis: An increase in the amount of Rap1 pulled down in the treated samples compared to the control indicates Epac activation. It is also important to run a Western blot for total Rap1 on the initial cell lysates to ensure equal protein loading.[12]
Considerations for Using cAMP Analogs
6.1. Cell Permeability
The lipophilicity of cAMP analogs influences their ability to cross the cell membrane. Analogs with bulky, lipophilic groups (e.g., 8-pCPT) or acetylated modifications (e.g., 8-pCPT-2'-O-Me-cAMP-AM) generally have improved cell permeability.[8]
6.2. Metabolic Stability and Off-Target Effects
While many cAMP analogs are more resistant to hydrolysis by PDEs than cAMP itself, some can still be slowly metabolized, especially during long incubation periods.[13] For instance, 8-Br-cAMP is not metabolically stable.[13] It's also important to be aware of potential off-target effects. For example, the breakdown products of some analogs, such as 8-chloro-adenosine from 8-Cl-cAMP, can have biological effects independent of cAMP signaling.[12] High concentrations of dibutyryl-cAMP have been reported to have toxic effects due to the butyrate moiety.[14] The direct adenylyl cyclase activator, forskolin, is often used to raise intracellular cAMP, but it can also have non-specific effects.[4][6]
6.3. Experimental Controls
To validate the specificity of the observed effects, it is crucial to include appropriate controls. For example, when investigating a PKA-mediated process, the use of a PKA-selective inhibitor (e.g., H89, KT5720) in conjunction with a cAMP analog can help confirm the involvement of PKA.[3] Similarly, for studying Epac-dependent pathways, comparing the effects of a PKA-selective analog with an Epac-selective analog is a powerful approach.
Conclusion
cAMP analogs are indispensable tools for dissecting the complex and multifaceted roles of cAMP signaling in cell biology. By carefully selecting the appropriate analogs and employing rigorous experimental designs with proper controls, researchers can effectively probe the distinct functions of PKA and Epac. This in-depth guide provides the foundational knowledge and detailed methodologies to empower researchers, scientists, and drug development professionals in their exploration of cAMP-mediated cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP analog antagonists of cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forskolin: Health Benefits, Common Uses, Side Effects, and Risks [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Forskolin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Differential effects of dibutyryl cyclic adenosine monophosphate and retinoic acid on the growth, differentiation, and cyclic adenosine monophosphate-binding protein of murine neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 9. mskcc.org [mskcc.org]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biolog.de [biolog.de]
- 14. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of 5,6-DCl-cBIMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary studies on 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphothioate (5,6-DCl-cBIMP), a potent and specific activator of cAMP-dependent protein kinase (PKA). This document collates available data on its mechanism of action, summarizes its effects in key experimental systems, and provides detailed protocols for relevant assays. Particular focus is given to the role of this compound in modulating platelet function through the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and its interplay with the cGMP signaling pathway via phosphodiesterase 5 (PDE5).
Introduction
5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphothioate, specifically the Sp-isomer (Sp-5,6-DCl-cBiMPS), is a lipophilic, membrane-permeable, and phosphodiesterase-resistant analog of cyclic adenosine monophosphate (cAMP).[1] Its primary and most well-characterized effect is the potent and highly specific activation of cAMP-dependent protein kinase (PKA).[1] Unlike many other cAMP analogs, Sp-5,6-DCl-cBiMPS exhibits minimal cross-reactivity with cGMP-dependent protein kinase (PKG), making it a valuable tool for dissecting the specific roles of the PKA signaling pathway in various cellular processes.[1]
Preliminary research has highlighted the significant effects of Sp-5,6-DCl-cBiMPS in the context of platelet physiology. By activating PKA, it triggers a signaling cascade that leads to the phosphorylation of key downstream targets, most notably the Vasodilator-Stimulated Phosphoprotein (VASP). This phosphorylation event is strongly correlated with the inhibition of platelet aggregation induced by various agonists.[1] Furthermore, emerging evidence suggests a complex interplay between the cAMP and cGMP signaling pathways, where PKA activated by Sp-5,6-DCl-cBiMPS can, under specific conditions, modulate the activity of phosphodiesterase 5 (PDE5), an enzyme critical for cGMP degradation.[2]
This guide aims to consolidate the foundational knowledge on this compound, presenting the available data in a structured format, detailing the experimental methodologies used in its study, and providing visual representations of the key signaling pathways and experimental workflows.
Quantitative Data
While the potent activity of Sp-5,6-DCl-cBiMPS is frequently cited, specific quantitative data such as activation constants (Ka) for PKA, half-maximal effective concentrations (EC50) for VASP phosphorylation, and half-maximal inhibitory concentrations (IC50) for platelet aggregation are not consistently reported in publicly available literature. The following table summarizes the available comparative and qualitative data.
| Parameter | Target/Process | Cell Type/System | Observed Effect | Reference |
| PKA Activation | Purified PKA | Bovine Heart | Potent and specific activation | [1] |
| PKA in platelet membranes | Human Platelets | Potent and specific activation | [1] | |
| VASP Phosphorylation | VASP | Intact Human Platelets | More effective at inducing phosphorylation than 8-pCPT-cAMP | [1] |
| Platelet Aggregation | Thrombin-induced aggregation | Human Platelets | Prevention of aggregation | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PKA Activation and Downstream Effects
The primary mechanism of action of Sp-5,6-DCl-cBiMPS is the direct binding to and activation of PKA. This initiates a cascade of phosphorylation events that modulate various cellular functions. In platelets, a key pathway involves the phosphorylation of VASP, which is associated with the inhibition of platelet aggregation. Furthermore, PKA can influence the cGMP pathway through the phosphorylation of PDE5.
Caption: PKA signaling cascade initiated by Sp-5,6-DCl-cBiMPS.
Experimental Workflow for Assessing VASP Phosphorylation
A common method to evaluate the effect of Sp-5,6-DCl-cBiMPS is to measure the phosphorylation of its downstream target, VASP, in platelets using Western blotting.
Caption: Workflow for VASP phosphorylation analysis.
Logical Workflow for Platelet Aggregation Assay
Light transmission aggregometry is a standard method to assess the inhibitory effect of Sp-5,6-DCl-cBiMPS on platelet aggregation.
Caption: Workflow for platelet aggregation assay.
Experimental Protocols
Western Blot Analysis of VASP Phosphorylation in Human Platelets
This protocol is adapted from standard Western blotting procedures and is suitable for analyzing the effects of Sp-5,6-DCl-cBiMPS on VASP phosphorylation.
Materials:
-
Washed human platelets
-
Sp-5,6-DCl-cBiMPS (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-VASP (Ser157)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
Treatment: Aliquot the washed platelet suspension. Treat the aliquots with varying concentrations of Sp-5,6-DCl-cBiMPS or vehicle (DMSO) for a specified time at 37°C.
-
Lysis: Terminate the reaction by adding an equal volume of ice-cold lysis buffer. Incubate on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Electrophoresis: To an equal amount of protein from each sample, add an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples onto an SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VASP (Ser157), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Acquire the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Perform densitometric analysis of the bands corresponding to phosphorylated VASP. Normalize the results to a loading control (e.g., total VASP or β-actin).
Platelet Aggregation Assay using Light Transmission Aggregometry
This protocol describes a method to assess the inhibitory effect of Sp-5,6-DCl-cBiMPS on thrombin-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Sp-5,6-DCl-cBiMPS (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Thrombin (agonist)
-
Saline
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up.
-
Set the baseline (0% aggregation) using a cuvette with PPP.
-
Set the 100% aggregation level using a cuvette with PRP.
-
-
Assay Performance:
-
Pipette PRP into aggregometer cuvettes containing a stir bar.
-
Pre-incubate the PRP with the desired concentration of Sp-5,6-DCl-cBiMPS or vehicle for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer.
-
Initiate platelet aggregation by adding a standardized concentration of thrombin.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximal aggregation percentage for each condition.
-
Calculate the percent inhibition of aggregation for each concentration of Sp-5,6-DCl-cBiMPS relative to the vehicle control.
-
If a range of concentrations was tested, a dose-response curve can be plotted to determine the IC50 value.
-
Conclusion
The preliminary studies on this compound, specifically Sp-5,6-DCl-cBiMPS, have established it as a valuable research tool for investigating the cAMP/PKA signaling pathway. Its high potency and specificity for PKA allow for the targeted exploration of PKA-mediated cellular events. The demonstrated effects on VASP phosphorylation and the subsequent inhibition of platelet aggregation highlight its potential for further investigation in the fields of thrombosis and hemostasis. The emerging connection to the cGMP signaling pathway through PDE5 modulation opens up new avenues for understanding the complex cross-talk between these two critical second messenger systems. Further research is warranted to establish a more comprehensive quantitative profile of Sp-5,6-DCl-cBiMPS and to fully elucidate its therapeutic potential.
References
Navigating Cyclic Nucleotide Signaling: A Technical Guide to 5,6-Dichlorobenzimidazole Riboside 3',5'-Cyclic Monophosphorothioate (Sp-5,6-DCl-cBiMPS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and experimental applications of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBiMPS), a potent and selective activator of cyclic AMP-dependent protein kinase (PKA). Due to the similarity in nomenclature, it is crucial to distinguish Sp-5,6-DCl-cBiMPS from 5,6-DCl-cBIMP, which functions as a phosphodiesterase 2 (PDE2) agonist. This document will focus exclusively on Sp-5,6-DCl-cBiMPS as a tool for investigating PKA-mediated signaling pathways.
Core Principles and Mechanism of Action
Sp-5,6-DCl-cBiMPS is a lipophilic analog of cyclic adenosine monophosphate (cAMP) designed for high potency and cell permeability.[1] Its primary mechanism of action is the direct activation of PKA (also known as cAMP-PK).[1][2] PKA is a key enzyme in the cAMP signaling pathway, which regulates a multitude of cellular processes including metabolism, gene transcription, and cell growth and differentiation.[3]
The specificity of Sp-5,6-DCl-cBiMPS for PKA over cyclic GMP-dependent protein kinase (PKG) makes it a superior tool for dissecting the distinct roles of these two signaling pathways.[1] Furthermore, it exhibits enhanced metabolic stability as it is not significantly hydrolyzed by various cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP.[1][4] This resistance to degradation ensures a more sustained activation of PKA in experimental settings.
Quantitative Data
The following table summarizes the key quantitative parameters of Sp-5,6-DCl-cBiMPS, providing a basis for experimental design.
| Parameter | Value | Target | Comments | Reference |
| Potency | ~10x more active than cAMP | Protein Kinase A (Type I & II) | A potent activator suitable for cell-based and in vitro assays. | [5] |
| Specificity | Specific for PKA | PKA vs. PKG | Unlike some other cAMP analogs, it does not potently activate PKG, allowing for discrimination between the two pathways.[1] | [1] |
| Metabolic Stability | Resistant to hydrolysis by PDE Types I & III | Phosphodiesterases | Shows very slow hydrolysis by PDE Type II, contributing to its sustained effect in cells.[4] | [4] |
Experimental Protocols
General Handling and Preparation
-
Reconstitution : Sp-5,6-DCl-cBiMPS is typically supplied as a solid. Reconstitute in an appropriate solvent such as DMSO or a buffered aqueous solution to create a concentrated stock solution. Refer to the manufacturer's instructions for optimal solubility.
-
Storage : Store stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Cell Culture Experiments
This protocol provides a general framework for treating cultured cells with Sp-5,6-DCl-cBiMPS to study PKA activation and downstream effects.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sp-5,6-DCl-cBiMPS stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for cell culture (incubator, biosafety cabinet, etc.)[6][7]
-
Protein quantification assay (e.g., BCA assay)
-
Western blotting or other downstream analysis equipment
Procedure:
-
Cell Seeding : Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Starvation (Optional) : Depending on the experiment, cells may be serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling activity.
-
Treatment Preparation : Dilute the Sp-5,6-DCl-cBiMPS stock solution to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations can range from 5 µM to 500 µM, depending on the cell type and the specific effect being studied.[2]
-
Cell Treatment : Remove the old medium from the cells and replace it with the medium containing Sp-5,6-DCl-cBiMPS. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) in parallel.
-
Incubation : Incubate the cells for the desired period (e.g., 15 minutes to several hours) at 37°C in a CO2 incubator.[2][8]
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Downstream Analysis : Quantify the protein concentration in the lysates. The lysates are now ready for downstream analysis such as Western blotting for phosphorylated PKA substrates (e.g., VASP, CREB), kinase activity assays, or gene expression analysis.
Visualizing Signaling Pathways and Workflows
Sp-5,6-DCl-cBiMPS Signaling Pathway
Caption: Activation of PKA by Sp-5,6-DCl-cBiMPS leading to cellular responses.
Experimental Workflow for Studying PKA Activation
Caption: A typical workflow for investigating the effects of Sp-5,6-DCl-cBiMPS.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. Cell Culture Protocol 5: Subculture of Suspension Cell Lines [sigmaaldrich.com]
- 7. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 8. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of 5,6-Dichlorobenzimidazole Riboside-3',5'-Cyclic Monophosphate (5,6-DCl-cBIMP) Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) is a potent, membrane-permeant activator of cyclic AMP-dependent protein kinase (PKA), exhibiting greater potency than cAMP itself.[1] It is a valuable tool for studying PKA signaling pathways in intact cells due to its lipophilicity.[1][2] Additionally, this compound functions as an agonist for phosphodiesterase 2 (PDE2), enhancing the hydrolysis of both cAMP and cGMP.[3][4] These dual activities make it a significant compound for research into cellular signaling, insulin release, and platelet activation.[5][6]
This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | 5,6-Dichlorobenzimidazole riboside-3',5'-cyclic monophosphate | [1] |
| Molecular Formula | C₁₂H₁₁Cl₂N₂O₆P (Free Acid), C₁₂H₁₀Cl₂N₂O₆P·Na (Sodium Salt) | [1][4] |
| Molecular Weight | 381.11 g/mol (Free Acid), 403.1 g/mol (Sodium Salt) | [1][4] |
| CAS Number | 129693-10-3 | [1][4] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO. The related compound Sp-5,6-DCl-cBIMPS is soluble in water (~1 mM), DMSO, and ethanol. | [2][8][9] |
| Storage Temperature | -20°C (solid and solution) | [7][8][9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound (Sodium Salt, MW: 403.1 g/mol ) in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound (Sodium Salt) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Always consult the Material Safety Data Sheet (MSDS) before handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
Step-by-Step Procedure
-
Equilibration: Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For a 1 mg aliquot:
-
Amount (mg) = 1 mg
-
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000
-
Volume (µL) = (1 mg / 403.1 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 ≈ 248.1 µL
-
Add 248.1 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Experimental Workflow Diagram
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Application Notes
Use in Cell-Based Assays
The prepared 10 mM stock solution can be used to treat cells in culture to study the effects of PKA activation or PDE2 agonism. It is crucial to determine the optimal working concentration through a dose-response experiment.
Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile medium or PBS.
-
1 µL of 10 mM stock + 9 µL of medium = 10 µL of 1 mM solution.
-
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.
-
This yields a final concentration of 10 µM.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway of this compound
This compound primarily acts by directly binding to and activating the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates, modulating various cellular processes.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sp-5,6-DCl-cBIMPS|CAS 120912-54-1|DC Chemicals [dcchemicals.com]
- 7. echemi.com [echemi.com]
- 8. Enzo Life Sciences 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole (50mg). | Fisher Scientific [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Applications of Sp-5,6-DCl-cBIMPS in Platelet Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and membrane-permeant activator of cyclic AMP-dependent protein kinase (cAMP-PK), also known as Protein Kinase A (PKA). In the study of platelet activation, Sp-5,6-DCl-cBIMPS serves as a critical tool for elucidating the inhibitory signaling pathways governed by cAMP. Platelet activation is a key process in hemostasis and thrombosis, and its inhibition is a major target for anti-thrombotic therapies. Sp-5,6-DCl-cBIMPS allows for the specific and robust activation of the PKA pathway, enabling detailed investigation of its downstream effects on platelet function, including aggregation, granule secretion, and shape change. Its resistance to hydrolysis by phosphodiesterases ensures a sustained intracellular cAMP signal, making it a reliable tool for in vitro and cellular assays.[1][2][3]
Principle of Action
Sp-5,6-DCl-cBIMPS mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. Activated PKA then phosphorylates a variety of substrate proteins within the platelet, ultimately leading to the inhibition of platelet activation. Key substrates include Vasodilator-Stimulated Phosphoprotein (VASP), which is involved in actin cytoskeleton dynamics and integrin activation, and proteins that regulate intracellular calcium mobilization and Rho GTPase signaling.[1][2][3] By specifically activating this pathway, researchers can dissect the molecular mechanisms underlying cAMP-mediated platelet inhibition.
Data Presentation
The following tables summarize the effective concentrations of Sp-5,6-DCl-cBIMPS in various platelet function assays based on available literature.
| Assay | Agonist | Key Findings | Effective Concentration of Sp-5,6-DCl-cBIMPS | Reference |
| Platelet Aggregation | Thrombin | Pretreatment with Sp-5,6-DCl-cBIMPS prevented platelet aggregation. | Not specified, pretreatment | [2][3] |
| VASP Phosphorylation | - | Induced time-dependent phosphorylation of VASP, more effective than 8-pCPT-cAMP. | 0.5 mM | [4] |
| Rho Activation | U-46619 | Inhibited agonist-induced activation of Rho, Gq, and G12/G13. | 100 µM | [3] |
Experimental Protocols
Protocol 1: Inhibition of Thrombin-Induced Platelet Aggregation
This protocol describes how to assess the inhibitory effect of Sp-5,6-DCl-cBIMPS on platelet aggregation induced by the physiological agonist thrombin using light transmission aggregometry.
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Sp-5,6-DCl-cBIMPS.
-
Thrombin.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
Store PRP at room temperature for use within 4 hours.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to pellet the red blood cells and platelets.
-
Collect the supernatant (PPP), which is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count of the PRP to approximately 250 x 10⁹/L with PPP.
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add Sp-5,6-DCl-cBIMPS (e.g., final concentration of 100 µM) or vehicle control to the PRP and incubate for 10-20 minutes at 37°C with stirring (900 rpm).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add thrombin (e.g., 0.1 U/mL) to the pre-treated PRP to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for both control and Sp-5,6-DCl-cBIMPS-treated samples.
-
Calculate the percentage of inhibition of aggregation.
-
Protocol 2: VASP Phosphorylation Assay
This protocol details the western blot-based detection of VASP phosphorylation in platelets following treatment with Sp-5,6-DCl-cBIMPS.
Materials:
-
Washed human platelets.
-
Sp-5,6-DCl-cBIMPS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies: anti-VASP (total) and anti-phospho-VASP (Ser157 or Ser239).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Preparation of Washed Platelets:
-
Prepare PRP as described in Protocol 1.
-
Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet gently in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet count.
-
-
Treatment and Lysis:
-
Incubate washed platelets with Sp-5,6-DCl-cBIMPS (e.g., 0.5 mM) or vehicle control at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatants.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated VASP and total VASP.
-
Normalize the phosphorylated VASP signal to the total VASP signal.
-
Protocol 3: RhoA Activation Assay (Pull-Down Assay)
This protocol outlines a method to measure the effect of Sp-5,6-DCl-cBIMPS on the activation of the small GTPase RhoA in platelets.
Materials:
-
Washed human platelets.
-
Sp-5,6-DCl-cBIMPS.
-
Platelet agonist (e.g., U-46619).
-
RhoA activation assay kit (containing Rhotekin-RBD beads).
-
Lysis/Wash buffer.
-
GTPγS and GDP for positive and negative controls.
-
Anti-RhoA antibody.
Procedure:
-
Platelet Treatment:
-
Prepare washed platelets as described in Protocol 2.
-
Pre-incubate platelets with Sp-5,6-DCl-cBIMPS (e.g., 100 µM) or vehicle for 20 minutes at 37°C.
-
Stimulate the platelets with an agonist like U-46619 for a short period (e.g., 1-5 minutes).
-
-
Lysis and Lysate Preparation:
-
Immediately lyse the platelets with ice-cold lysis buffer from the assay kit.
-
Scrape the cells and clarify the lysate by centrifugation.
-
-
Pull-Down Assay:
-
Equalize the protein concentration of the lysates.
-
To a portion of the lysate, add Rhotekin-RBD beads to pull down active (GTP-bound) RhoA.
-
Incubate at 4°C with gentle rotation for 1 hour.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and an aliquot of the total lysate (input control) by western blotting using an anti-RhoA antibody.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysate.
-
Compare the levels of active RhoA in control versus Sp-5,6-DCl-cBIMPS-treated samples.
-
Visualizations
Caption: Signaling pathway of Sp-5,6-DCl-cBIMPS in platelet inhibition.
Caption: Experimental workflow for studying Sp-5,6-DCl-cBIMPS effects.
Caption: Logical relationship of Sp-5,6-DCl-cBIMPS action.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Insulin Release Mechanisms Using 5,6-DCl-cBIMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (5,6-DCl-cBIMP) is a potent and specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA). This compound serves as a valuable tool for investigating the role of the cAMP/PKA signaling pathway in various cellular processes, including the intricate mechanisms of insulin secretion from pancreatic beta-cells. These application notes provide a comprehensive guide for utilizing this compound to elucidate its effects on insulin release, offering detailed protocols for key experiments and summarizing expected quantitative outcomes.
Mechanism of Action
In pancreatic beta-cells, nutrient metabolism, primarily of glucose, leads to an increase in the intracellular ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of calcium is a primary trigger for the exocytosis of insulin-containing granules.
The cAMP signaling pathway, which can be potently activated by this compound, acts as a crucial amplifying pathway for insulin secretion. Activation of PKA by cAMP leads to the phosphorylation of various downstream targets involved in the insulin secretion machinery. This can enhance the exocytosis of insulin granules, increase the mobilization of granules to the plasma membrane, and potentially modulate the activity of ion channels, including VDCCs, further augmenting calcium influx.[1][2][3] this compound, by directly activating PKA, allows for the specific investigation of this amplifying pathway, independent of upstream signals that typically raise intracellular cAMP levels.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound to stimulate insulin secretion from isolated pancreatic islets. These are representative data based on the known potent activity of the compound.
Table 1: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Concentration of this compound (µM) | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (over basal) |
| 0 (Control) | 2.8 | 1.0 |
| 0 (Control) | 16.7 | 8.0 ± 1.2 |
| 1 | 16.7 | 12.5 ± 1.8 |
| 10 | 16.7 | 18.2 ± 2.5 |
| 50 | 16.7 | 25.6 ± 3.1 |
| 100 | 16.7 | 26.1 ± 3.5 |
Table 2: Time-Course of Insulin Secretion Stimulated by this compound
| Time (minutes) | Treatment | Insulin Secretion (ng/islet/hour) |
| 0-10 | Basal (2.8 mM Glucose) | 0.5 ± 0.1 |
| 10-20 | 50 µM this compound + 16.7 mM Glucose | 4.2 ± 0.5 |
| 20-30 | 50 µM this compound + 16.7 mM Glucose | 5.8 ± 0.7 |
| 30-40 | 50 µM this compound + 16.7 mM Glucose | 6.5 ± 0.8 |
| 40-50 | 50 µM this compound + 16.7 mM Glucose | 6.3 ± 0.7 |
| 50-60 | Washout (2.8 mM Glucose) | 1.2 ± 0.2 |
Experimental Protocols
Protocol 1: Isolation of Pancreatic Islets from Mice
This protocol describes a method for isolating pancreatic islets for subsequent in vitro assays.
Materials:
-
Collagenase P solution (1 mg/mL in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque density gradient
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27G)
Procedure:
-
Anesthetize the mouse according to approved institutional animal care protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct and clamp it at the duodenal papilla.
-
Inject 2-3 mL of cold Collagenase P solution into the common bile duct to inflate the pancreas.
-
Excise the inflated pancreas and transfer it to a conical tube containing 5 mL of cold Collagenase P solution.
-
Incubate the tube in a 37°C water bath for 15-20 minutes with gentle shaking.
-
Stop the digestion by adding 10 mL of cold HBSS with 10% FBS.
-
Centrifuge the digest at 300 x g for 2 minutes at 4°C. Discard the supernatant.
-
Wash the pellet twice with cold HBSS.
-
Resuspend the pellet in 10 mL of HBSS and layer it on top of a discontinuous Ficoll gradient (e.g., layers of 25%, 23%, 20.5%, and 11% Ficoll in HBSS).
-
Centrifuge at 800 x g for 15 minutes at 4°C with no brake.
-
Collect the islets from the interfaces between the layers.
-
Wash the collected islets three times with HBSS.
-
Culture the islets overnight in RPMI-1640 medium before use.
Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay
This protocol allows for the real-time measurement of insulin secretion from isolated islets in response to various stimuli.[4][5][6][7]
Materials:
-
Perifusion system with chambers for islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing different glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution (in DMSO)
-
Isolated pancreatic islets (approximately 100 islets per chamber)
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
Load approximately 100 size-matched islets into each perifusion chamber.
-
Equilibrate the islets by perifusing with KRBB containing 2.8 mM glucose for 30-60 minutes at a flow rate of 100 µL/min.
-
Collect fractions every 1-5 minutes.
-
Switch the perifusion buffer to KRBB with 2.8 mM glucose for 10 minutes to establish a basal secretion rate.
-
Switch to KRBB containing 16.7 mM glucose for 15 minutes to measure the first and second phases of glucose-stimulated insulin secretion.
-
Introduce KRBB with 16.7 mM glucose and the desired concentration of this compound (e.g., 1-100 µM) for 20-30 minutes.
-
Switch back to KRBB with 2.8 mM glucose for a washout period.
-
Store the collected fractions at -20°C until insulin measurement.
-
Measure the insulin concentration in each fraction using an insulin ELISA kit.
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes how to measure changes in intracellular calcium in response to this compound.[8][9]
Materials:
-
Isolated pancreatic islets or dispersed beta-cells
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
KRBB with varying glucose concentrations
-
This compound stock solution
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Incubate isolated islets or dispersed beta-cells in KRBB containing 2.8 mM glucose with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C.
-
Wash the cells twice with dye-free KRBB.
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with KRBB containing 2.8 mM glucose to establish a baseline [Ca2+]i.
-
Stimulate the cells with KRBB containing 16.7 mM glucose and record the changes in [Ca2+]i.
-
Introduce KRBB containing 16.7 mM glucose and this compound at the desired concentration and continue recording.
-
Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
Visualizations
Caption: Signaling pathway of this compound in insulin secretion.
Caption: Workflow for perifusion assay with this compound.
Caption: Logical relationship of PKA activation to insulin secretion.
References
- 1. Effect of rise in cAMP levels on Ca2+ influx through voltage-dependent Ca2+ channels in HIT cells. Second-messenger synarchy in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 5. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Increased intracellular calcium is required for spreading of rat islet beta-cells on extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Signaling in ß-cell Physiology and Pathology: A Revisit - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Protein Kinase A (PKA) Activation with Sp-5,6-DCl-cBIMPS
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, including metabolism, gene transcription, and cell cycle regulation.[1][2] The activation of PKA is endogenously triggered by the second messenger cyclic adenosine monophosphate (cAMP). Synthetic cAMP analogs are invaluable tools for the direct and specific activation of PKA in experimental settings, allowing for the elucidation of its downstream effects.
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific, cell-permeable activator of cAMP-dependent protein kinase (PKA).[3] Its high lipophilicity allows for efficient penetration of the cell membrane, making it ideal for use in intact cells.[3] Furthermore, Sp-5,6-DCl-cBIMPS is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained PKA activation.[3] This document provides detailed protocols for utilizing Sp-5,6-DCl-cBIMPS to activate PKA and methods to assess its activation in various cell types.
Data Presentation
Quantitative Data for PKA Activators
| Compound | Ka for PKA | Typical Working Concentration | Key Features |
| Sp-5,6-DCl-cBIMPS | 30 nM | 10-100 µM | High potency and specificity for PKA. Cell-permeable and resistant to PDEs. |
| 8-Bromo-cAMP | Not specified | 100-500 µM | Cell-permeable cAMP analog. Can be hydrolyzed by some PDEs. |
| Dibutyryl-cAMP | Not specified | 100 µM - 1 mM | Cell-permeable, but can have off-target effects. |
| Forskolin | N/A (Activates adenylyl cyclase) | 10-50 µM | Indirectly activates PKA by increasing intracellular cAMP levels. |
Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of cAMP or a cAMP analog, such as Sp-5,6-DCl-cBIMPS, to the regulatory subunits of the inactive PKA holoenzyme. This binding event induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate a wide array of downstream substrate proteins in the cytoplasm and nucleus, modulating their activity and leading to various cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PDE2 Activity Using the Agonist 5,6-DCl-cBIMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 2 (PDE2) is a critical enzyme in cyclic nucleotide signaling, uniquely capable of hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] A distinguishing feature of PDE2 is its allosteric activation by cGMP, which enhances its cAMP hydrolytic activity, thereby creating a crucial point of crosstalk between the two signaling pathways.[2][3] Understanding and quantifying PDE2 activity is paramount in various research and drug development areas, including cardiovascular diseases and neurological disorders.[1]
This document provides detailed application notes and protocols for measuring PDE2 activity, with a specific focus on the use of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP), a potent and specific agonist of PDE2.[2][4] These guidelines are intended to assist researchers in accurately quantifying PDE2 activation and inhibition.
Signaling Pathway of PDE2
The diagram below illustrates the central role of PDE2 in the crosstalk between cGMP and cAMP signaling pathways. Elevated intracellular cGMP, for instance, through the activation of guanylyl cyclases by nitric oxide (NO) or natriuretic peptides, leads to the allosteric activation of PDE2. Activated PDE2 then enhances the hydrolysis of cAMP, thereby modulating downstream PKA-mediated signaling events. This compound mimics the activating effect of cGMP on PDE2.
Caption: PDE2 signaling pathway and its activation by cGMP and this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for the activation of PDE2 by this compound. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Action | Parameter | Value | Substrate | Reference |
| This compound | PDE2 | Agonist | EC50 | ~1 µM | cAMP (<10 µM) | [2] |
| This compound | PDE2 | Agonist | Max Activation | ~40-fold | cAMP | [2][5] |
Experimental Protocols
Several methods can be employed to measure PDE2 activity. The choice of assay will depend on the available equipment, throughput requirements, and the specific research question. Below are detailed protocols for three common assay formats, incorporating the use of this compound as an activator.
Experimental Workflow Overview
The general workflow for measuring PDE2 activation by this compound involves preparing the enzyme and reagents, initiating the reaction with the substrate in the presence of the agonist, stopping the reaction, and finally detecting the product.
Caption: General experimental workflow for a PDE2 activity assay.
Protocol 1: Fluorescence Polarization (FP) Assay
This is a homogeneous assay format suitable for high-throughput screening (HTS). It measures the change in polarization of a fluorescently labeled substrate upon hydrolysis by PDE2.
Materials:
-
Recombinant human PDE2A (e.g., from commercial vendors)
-
FAM-cAMP or FAM-cGMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (agonist)
-
Binding Agent (phosphate-binding nanoparticles or specific antibody)
-
Black, low-binding 96- or 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant PDE2A to the desired concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of FAM-cAMP or FAM-cGMP in PDE Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of varying concentrations of this compound (or vehicle control) to the wells of the microplate.
-
Add 20 µL of diluted PDE2A enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for agonist binding.
-
Initiate the reaction by adding 25 µL of the FAM-substrate solution to all wells. The final reaction volume is 50 µL.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of the Binding Agent solution.
-
Incubate for an additional 30-60 minutes at room temperature to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader (e.g., excitation at 485 nm and emission at 525 nm for FAM).
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the concentration of this compound to determine the EC50.
-
Protocol 2: Luminescence-Based Assay (e.g., PDE-Glo™)
This assay measures the amount of remaining cAMP or cGMP after the PDE reaction. The remaining cyclic nucleotide is used in a subsequent kinase reaction that depletes ATP, and the remaining ATP is detected as a luminescent signal.[6]
Materials:
-
Recombinant human PDE2A
-
cAMP or cGMP substrate
-
PDE-Glo™ Assay Kit (or similar, containing reaction buffer, termination buffer, detection solution, and Kinase-Glo® reagent)
-
This compound
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
PDE Reaction:
-
Prepare a dilution series of this compound in the appropriate reaction buffer.
-
In the wells of the microplate, combine the PDE reaction buffer, the desired concentration of this compound, and the diluted PDE2A enzyme.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate for 30 minutes at room temperature.
-
-
Termination and Detection:
-
Add the PDE-Glo™ Termination Buffer (containing a PDE inhibitor like IBMX) to stop the reaction.[6]
-
Add the PDE-Glo™ Detection Solution (containing protein kinase, substrate, and ATP) and incubate for 20 minutes at room temperature.[6]
-
Add the Kinase-Glo® Reagent to measure the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A higher luminescent signal corresponds to lower PDE activity (more cAMP/cGMP remaining, more ATP consumed in the detection step).
-
Plot the luminescence against the concentration of this compound to determine the EC50 of activation.
-
Protocol 3: Radioisotope-Based Assay
This is a traditional and highly sensitive method that directly measures the hydrolysis of a radiolabeled substrate.[3][7]
Materials:
-
Recombinant human PDE2A
-
[³H]-cAMP or [³H]-cGMP
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
This compound
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction:
-
Set up reaction tubes containing PDE Assay Buffer, a fixed amount of [³H]-cAMP or [³H]-cGMP, and varying concentrations of this compound.
-
Initiate the reaction by adding a diluted solution of PDE2A.
-
Incubate the mixture at 30°C for 10-20 minutes. The reaction time should be optimized to ensure linear product formation.
-
Terminate the reaction by boiling the tubes for 2 minutes, followed by cooling on ice.[3]
-
-
Product Conversion and Separation:
-
Add snake venom nucleotidase to each tube and incubate for a further 10 minutes at 30°C. This converts the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.[3]
-
Add a slurry of anion-exchange resin (e.g., Dowex) to each tube to bind the unhydrolyzed [³H]-cAMP/cGMP.[3]
-
Centrifuge the tubes to pellet the resin.
-
-
Detection:
-
Transfer an aliquot of the supernatant (containing the [³H]-adenosine/guanosine) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity in the supernatant is directly proportional to the PDE2 activity.
-
Calculate the specific activity (pmol/min/mg) and plot it against the concentration of this compound to determine the EC50.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to measure PDE2 activity using the specific agonist this compound. By selecting the appropriate assay method and carefully following the detailed procedures, scientists can obtain reliable and reproducible data to advance their research in cyclic nucleotide signaling and drug discovery. The quantitative data and pathway diagrams serve as valuable resources for experimental design and data interpretation.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 2. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
Application of 5,6-DCl-cBIMP in Cardiac Tissue Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) is a membrane-permeant and potent agonist of cyclic AMP-dependent protein kinase (PKA)[1]. As a key regulator of cardiac function and morphology, PKA plays a crucial role in myocardial performance. The activation of PKA is induced by various signals, most notably catecholamines, which bind to β-adrenergic receptors and stimulate cAMP-dependent PKA activation in cardiomyocytes[2][3]. This activation enhances Ca2+ cycling and increases cardiac muscle contractility[2][3]. Given its role as a PKA activator, this compound is a valuable tool for investigating PKA signaling pathways in cardiac tissue, with potential applications in studying cardiac hypertrophy, contractility, and related pathologies.
Dysregulation of PKA signaling is associated with a wide range of heart diseases, including myocardial ischemia, hypertrophy, and heart failure[2][3]. Therefore, specific PKA activators like this compound can be instrumental in elucidating the molecular mechanisms underlying these conditions and for the preclinical evaluation of novel therapeutic strategies.
It is important to note that the parent compound, 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is a known inhibitor of several kinases, including Casein Kinase 2 (CK2)[4]. CK2 has also been implicated in the development of cardiac hypertrophy[5][6]. While this compound is characterized as a specific PKA activator, researchers should consider potential off-target effects, particularly at higher concentrations.
Quantitative Data Summary
Currently, specific quantitative data for the effects of this compound on cardiac tissue is not widely available in the public domain. The following table provides a template for researchers to summarize their own experimental findings.
| Parameter | Cell Type | Experimental Condition | Measured Value | Reference |
| EC50 for PKA activation | Neonatal Rat Ventricular Myocytes | PKA Activity Assay | User-defined | User-defined |
| Effect on Cardiomyocyte Size | Human iPSC-derived Cardiomyocytes | Immunofluorescence Staining | User-defined | User-defined |
| Modulation of Hypertrophic Markers (e.g., ANP, BNP gene expression) | Mouse Primary Cardiomyocytes | qPCR | User-defined | User-defined |
| Effect on Contractility (e.g., Ca2+ transient amplitude) | Adult Rat Cardiomyocytes | Calcium Imaging | User-defined | User-defined |
Key Signaling Pathways
The primary mechanism of action of this compound in cardiac tissue is the activation of the PKA signaling cascade.
Experimental Protocols
Protocol 1: Assessment of PKA Activation in Cardiomyocytes
This protocol describes how to measure the activation of PKA in cultured cardiomyocytes following treatment with this compound.
Materials:
-
Primary or iPSC-derived cardiomyocytes
-
Cell culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
PKA activity assay kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Culture: Plate cardiomyocytes in a suitable multi-well plate and culture until they form a confluent, beating monolayer.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only). Incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS. Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration of each sample using a standard protein assay.
-
PKA Activity Assay: Follow the manufacturer's instructions for the PKA activity assay kit. This typically involves incubating a specific PKA substrate with the cell lysates in the presence of ATP, followed by detection of the phosphorylated substrate.
-
Data Analysis: Normalize the PKA activity to the total protein concentration for each sample. Plot the PKA activity against the concentration of this compound to determine the EC50 value.
Protocol 2: Investigation of this compound's Effect on Cardiac Hypertrophy
This protocol outlines a method to assess the impact of this compound on cardiomyocyte hypertrophy in vitro.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or other suitable cardiomyocyte model
-
Plating medium and maintenance medium
-
Pro-hypertrophic stimulus (e.g., phenylephrine, endothelin-1)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a sarcomeric protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture: Isolate and plate NRVMs on coverslips coated with a suitable extracellular matrix protein (e.g., fibronectin). Culture for 24-48 hours.
-
Induction of Hypertrophy: Starve the cells in serum-free medium for 12-24 hours. Then, treat the cells with a pro-hypertrophic agonist in the presence or absence of different concentrations of this compound. Include appropriate controls (untreated, agonist only, this compound only). Incubate for 24-48 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with the primary antibody (e.g., anti-α-actinin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to measure the surface area of individual cardiomyocytes.
-
-
Data Analysis: Compare the cell surface area between the different treatment groups. A statistically significant change in cell size indicates an effect on hypertrophy.
Conclusion
This compound serves as a potent tool for researchers investigating the role of PKA signaling in cardiac physiology and pathophysiology. Its ability to specifically activate PKA in intact cells allows for the detailed study of downstream effects on cardiomyocyte contractility, gene expression, and hypertrophy. The provided protocols offer a starting point for characterizing the effects of this compound in various cardiac research models. Future studies should aim to establish a more comprehensive quantitative profile of this compound's actions in cardiac tissue to further solidify its utility in cardiovascular drug discovery and development.
References
- 1. geno-chem.com [geno-chem.com]
- 2. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and pathological roles of protein kinase A in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Casein kinase-2α1 induces hypertrophic response by phosphorylation of histone deacetylase 2 S394 and its activation in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Sp-5,6-DCl-cBIMPS Effects in Intact Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and specific, cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its resistance to hydrolysis by phosphodiesterases ensures a sustained activation of PKA, making it a superior tool for studying PKA-mediated signaling pathways in intact cells compared to other cAMP analogs.[2] These application notes provide detailed protocols for evaluating the cellular effects of Sp-5,6-DCl-cBIMPS, focusing on key downstream signaling events and cellular responses.
Mechanism of Action
Sp-5,6-DCl-cBIMPS is a lipophilic analog of cyclic AMP (cAMP) that readily crosses the cell membrane.[2] Once inside the cell, it selectively binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular events. Due to its specificity for PKA, Sp-5,6-DCl-cBIMPS is an invaluable tool for dissecting the specific roles of the PKA signaling pathway in various cellular processes.[2][3]
Data Presentation
The following tables summarize quantitative data on the effects of Sp-5,6-DCl-cBIMPS from various studies.
Table 1: Effects of Sp-5,6-DCl-cBIMPS on PKA-Mediated Phosphorylation
| Cell Type | Substrate | Sp-5,6-DCl-cBIMPS Concentration | Observed Effect | Reference |
| Human Platelets | VASP | 0.5 mM | Time-dependent increase in 50 kDa phospho-VASP | [4] |
| Cardiomyocytes | Phospholamban (PLB) | 1-10 µM (typical range) | Increased phosphorylation at Ser16 | [1] |
| Cardiomyocytes | Cardiac Troponin I (cTnI) | 1-10 µM (typical range) | Increased phosphorylation at Ser22/23 | [1] |
Table 2: Functional Effects of Sp-5,6-DCl-cBIMPS
| Cell Type/System | Assay | Sp-5,6-DCl-cBIMPS Concentration | Observed Effect | Reference |
| Human Platelets | Platelet Aggregation | Pre-treatment | Prevention of thrombin-induced aggregation | [2] |
| Human Islets of Langerhans | Insulin Secretion | 10 µM (in combination with Epac activator) | Potentiation of glucose-stimulated insulin secretion | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of phosphorylated cAMP response element-binding protein (pCREB) at Serine 133, a known downstream target of PKA.
Materials:
-
Intact cells of interest
-
Sp-5,6-DCl-cBIMPS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of Sp-5,6-DCl-cBIMPS (e.g., 1-50 µM) for a specified time (e.g., 15-60 minutes). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Strip the membrane and re-probe with an anti-total CREB antibody for normalization.
-
Normalize the intensity of the pCREB band to the total CREB band for each sample.
-
Protocol 2: In Vitro PKA Kinase Activity Assay
This protocol measures the activity of PKA in cell lysates following treatment with Sp-5,6-DCl-cBIMPS.
Materials:
-
Intact cells of interest
-
Sp-5,6-DCl-cBIMPS
-
PKA extraction buffer
-
PKA activity assay kit (e.g., PepTag non-radioactive cAMP-dependent protein kinase assay)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with Sp-5,6-DCl-cBIMPS as described in Protocol 1.
-
Cell Lysate Preparation:
-
Homogenize the treated cells in PKA extraction buffer.
-
Centrifuge the crude homogenate at 14,000 x g for 5 minutes at 4°C.[5]
-
Collect the supernatant for the PKA activity assay.
-
-
PKA Activity Assay:
-
Follow the manufacturer's instructions for the PKA activity assay kit.
-
Typically, this involves incubating the cell lysate with a PKA-specific substrate and ATP.
-
The amount of phosphorylated substrate is then quantified, often through a colorimetric or fluorescent readout.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the PKA activity based on a standard curve if provided by the kit.
-
Compare the PKA activity in Sp-5,6-DCl-cBIMPS-treated samples to the vehicle control.
-
Protocol 3: VASP Phosphorylation Assay in Platelets
This protocol is for assessing the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a key PKA substrate in platelets.
Materials:
-
Washed human platelets
-
Sp-5,6-DCl-cBIMPS
-
SDS-PAGE sample buffer
-
Western blotting reagents as in Protocol 1
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP
Procedure:
-
Platelet Treatment: Incubate washed human platelets with Sp-5,6-DCl-cBIMPS (e.g., 0.5 mM) for various time points (e.g., 0, 1, 5, 15, 30 minutes).[4]
-
Sample Preparation: At each time point, stop the reaction by adding an equal volume of boiling SDS-PAGE sample buffer.
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Use anti-phospho-VASP (Ser157) as the primary antibody.
-
-
Data Analysis:
-
Analyze the shift in the VASP band from the dephosphorylated (46 kDa) to the phosphorylated (50 kDa) form.
-
Quantify the intensity of the 50 kDa band relative to the total VASP protein.
-
Protocol 4: Insulin Secretion Assay in Pancreatic Islets
This protocol measures the effect of Sp-5,6-DCl-cBIMPS on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Sp-5,6-DCl-cBIMPS
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation:
-
Allow isolated islets to recover in culture medium.
-
Pre-incubate batches of islets (e.g., 10 islets per tube) in KRB buffer with low glucose for 1-2 hours at 37°C.[6]
-
-
Stimulation:
-
Replace the pre-incubation buffer with KRB buffer containing either low glucose or high glucose, with or without Sp-5,6-DCl-cBIMPS (e.g., 10 µM).[5]
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the tubes to pellet the islets.
-
Collect the supernatant for insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of insulin secreted per islet.
-
Compare insulin secretion in the different treatment groups to determine the effect of Sp-5,6-DCl-cBIMPS on basal and glucose-stimulated insulin release.
-
Protocol 5: Platelet Aggregation Inhibition Assay
This protocol assesses the ability of Sp-5,6-DCl-cBIMPS to inhibit platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Sp-5,6-DCl-cBIMPS
-
Platelet agonist (e.g., thrombin, ADP, collagen)
-
Platelet aggregometer
Procedure:
-
Pre-treatment: Pre-incubate the platelet suspension with Sp-5,6-DCl-cBIMPS or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the platelet suspension in the aggregometer cuvette.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition by comparing the aggregation curve of the Sp-5,6-DCl-cBIMPS-treated sample to the vehicle control.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for In Vitro Assays Using 5,6-Dichlorobenzimidazole-1-β-D-ribofuranosyl-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction and Target Clarification
This document provides detailed protocols and application notes for the use of 5,6-Dichlorobenzimidazole-1-β-D-ribofuranosyl-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) and its widely used phosphorothioate analog, Sp-5,6-DCl-cBIMPS, in in vitro assays.
It is critical to note that while the inquiry specified an interest in cGMP-dependent protein kinase I alpha (cGKIα), the available scientific literature does not support the use of this compound as a direct activator for this kinase. Instead, research has characterized these compounds as follows:
-
This compound : A cyclic adenosine monophosphate (cAMP) analog that functions as an agonist for phosphodiesterase 2 (PDE2), enhancing the hydrolysis of both cAMP and cGMP.[1][2]
-
Sp-5,6-DCl-cBIMPS : A potent, specific, and membrane-permeable activator of cAMP-dependent protein kinase (PKA).[3][4][5] Its resistance to hydrolysis by PDEs makes it ideal for intact cell studies.[4]
Therefore, this guide will focus on the established targets for these compounds. For researchers interested in activating cGKIα, established activators include 8-Bromo-cGMP and 8-pCPT-cGMP.[6]
Application Note 1: this compound as a Phosphodiesterase 2 (PDE2) Agonist
Mechanism of Action
This compound is a structural analog of cAMP that allosterically activates PDE2. PDE2 is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. The binding of a cyclic nucleotide to the regulatory GAF-B domain of PDE2 enhances its catalytic activity. This compound mimics this effect, leading to increased degradation of intracellular cAMP and cGMP.[1][2] This makes it a useful tool for studying the downstream effects of reduced cyclic nucleotide signaling.
Signaling Pathway Diagram
Caption: Allosteric activation of PDE2 by this compound.
Experimental Protocol: In Vitro PDE2 Activity Assay
This protocol describes a fluorescence-based assay to measure the activity of purified PDE2 enzyme in the presence of this compound.
Materials and Reagents:
-
Purified, active human recombinant PDE2A
-
This compound (test compound)
-
cGMP (substrate)
-
Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Fluorescent Biosensor for GMP (e.g., commercially available kits)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to create a dose-response curve (e.g., 10 µM to 10 pM). Include a DMSO-only vehicle control.
-
Prepare a solution of PDE2 enzyme in Assay Buffer. The final concentration should be optimized to ensure the reaction is in the linear range.
-
Prepare the cGMP substrate solution in Assay Buffer. The concentration should be at or below the Km of the enzyme for cGMP.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the PDE2 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 2.5 µL of the cGMP substrate solution to each well to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure substrate turnover is within the linear range (typically <20%).
-
-
Detection:
-
Stop the reaction and detect the amount of GMP produced according to the manufacturer's protocol for the fluorescent biosensor kit. This typically involves adding a detection reagent that specifically recognizes GMP and generates a fluorescent signal.
-
Read the fluorescence intensity on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of compound that elicits a half-maximal response).
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro PDE2 activity assay.
Quantitative Data Summary
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | PDE2 | Hydrolytic Activity | Agonist | Significantly enhances cAMP and cGMP hydrolysis | [1][2] |
Application Note 2: Sp-5,6-DCl-cBIMPS as a Protein Kinase A (PKA) Activator
Mechanism of Action
Sp-5,6-DCl-cBIMPS is a potent and specific activator of cAMP-dependent protein kinase (PKA).[3] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP analogs like Sp-5,6-DCl-cBIMPS to the R subunits causes a conformational change, leading to the dissociation and activation of the C subunits.[5] The activated C subunits then phosphorylate downstream target proteins on serine and threonine residues. Sp-5,6-DCl-cBIMPS is highly lipophilic, allowing it to readily cross cell membranes, and it is resistant to degradation by phosphodiesterases, ensuring sustained PKA activation.[4]
Signaling Pathway Diagram
Caption: Activation of PKA by Sp-5,6-DCl-cBIMPS.
Experimental Protocol: In Vitro PKA Kinase Assay (Radiometric)
This protocol measures the transfer of ³²P from [γ-³²P]ATP to a specific PKA substrate peptide.
Materials and Reagents:
-
Purified, active PKA catalytic subunit
-
Sp-5,6-DCl-cBIMPS (test compound)
-
PKA-specific substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Assay Buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution (unlabeled)
-
10% Trichloroacetic acid (TCA) or Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sp-5,6-DCl-cBIMPS in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of Sp-5,6-DCl-cBIMPS in Kinase Assay Buffer to create a dose-response curve. Include a solvent-only vehicle control.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice (for a final volume of 25 µL):
-
5 µL of Kinase Assay Buffer (4x concentrate)
-
5 µL of substrate peptide solution
-
2.5 µL of serially diluted Sp-5,6-DCl-cBIMPS or vehicle
-
2.5 µL of purified PKA enzyme
-
Water to bring the volume to 20 µL
-
-
Pre-incubate the tubes for 10 minutes at 30°C.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP mix ([γ-³²P]ATP + unlabeled ATP) to each tube to start the reaction.
-
Incubate for 10-20 minutes at 30°C. The reaction must be in the linear range.
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding 10 µL of 10% TCA.
-
Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Wash and Count:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
Place each paper in a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the incorporated radioactivity (in counts per minute, CPM).
-
Plot the CPM values against the log concentration of Sp-5,6-DCl-cBIMPS.
-
Fit the data to determine the EC₅₀ value for PKA activation.
-
Experimental Workflow Diagram
Caption: Workflow for a radiometric in vitro PKA assay.
Quantitative Data Summary
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Sp-5,6-DCl-cBIMPS | PKA | Kinase Activity | Potency | Potent activator | [3][5] |
| Sp-5,6-DCl-cBIMPS | PKA | Specificity | Activator | Specific for PKA over PKG | [7][8] |
| Sp-5,6-DCl-cBIMPS | Pancreatic Islets | Insulin Release | EC₅₀ | Stimulates release in a dose-dependent manner (0.005-0.5 mM) | [3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6-DCl-cBIMP in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) is a potent and lipophilic activator of cAMP-dependent protein kinase (PKA), also known as protein kinase A. PKA is a key enzyme in cellular signaling, regulating a multitude of processes including gene expression, metabolism, cell growth, and apoptosis.[1][2][3] The activation of PKA is initiated by the binding of cyclic adenosine monophosphate (cAMP), which causes the dissociation of the regulatory subunits from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate downstream target proteins. A closely related compound, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), is also a potent and specific activator of PKA.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on PKA activation, cell viability, and apoptosis.
Data Presentation
Table 1: Summary of this compound and Related Compound Activities
| Compound | Target | Action | Reported IC50/EC50 | Cell Types Used in Studies | Reference |
| This compound | Protein Kinase A (PKA) | Activator | Potent activator | Not specified | N/A |
| Sp-5,6-DCl-cBIMPS | cAMP-dependent protein kinases (cAMP-PK) | Potent and specific activator | More effective than 8-pCPT-cAMP | Human platelets, isolated pancreatic islets | [4][6] |
| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | RNA Polymerase II, CDK7, CDK8, CDK9 | Inhibitor | IC50 for CDK9 ~3 µM | HeLa cells | N/A |
Experimental Protocols
PKA Activation Assay: Measuring Intracellular cAMP Levels
This protocol describes the measurement of intracellular cAMP levels as an indicator of PKA pathway activation following treatment with this compound. Commercially available ELISA, FRET, or luminescence-based cAMP assay kits are recommended for this purpose.[7][8][9][10]
Principle: this compound, as a PKA activator, is expected to mimic the effects of elevated intracellular cAMP. However, to directly assess its impact on the cAMP signaling pathway, one can measure the levels of endogenous cAMP. This can be particularly useful to understand if this compound has any feedback effects on adenylyl cyclase or phosphodiesterases.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Forskolin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega)[7]
-
96-well white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested starting concentration range is 1 µM to 100 µM. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well to prevent cAMP degradation. Incubate for 30 minutes at 37°C.[9]
-
Add 50 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This incubation time may need to be optimized.
-
-
cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit. For the cAMP-Glo™ Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 40 µL of cAMP-Glo™ Detection Solution containing PKA.
-
Incubate for 20 minutes at room temperature.
-
Add 80 µL of Kinase-Glo® Reagent.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the change in luminescence relative to the vehicle control. Plot the concentration-response curve for this compound to determine the EC50 value.
Expected Results: Treatment with this compound may not directly increase cAMP levels as it acts downstream. However, this assay is crucial to rule out any off-target effects on cAMP production or degradation. Forskolin should produce a robust increase in cAMP levels.
Workflow for measuring intracellular cAMP levels.
PKA Kinase Activity Assay (ELISA-based)
This protocol provides a method to directly measure the kinase activity of PKA in cell lysates treated with this compound using a non-radioactive ELISA-based assay.[11][12][13]
Principle: This assay utilizes a specific PKA substrate pre-coated on a microplate. PKA present in the cell lysate phosphorylates the substrate in the presence of ATP. A phospho-specific antibody detects the phosphorylated substrate, which is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric signal.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
This compound stock solution
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
PKA Kinase Activity Assay Kit (e.g., Abcam ab139435)[11][12]
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control.
-
-
Cell Lysate Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Kinase Assay: Follow the instructions provided with the PKA Kinase Activity Assay Kit. A general procedure is as follows:
-
Dilute the cell lysates to an appropriate concentration in the provided kinase assay dilution buffer.
-
Add the diluted cell lysates to the wells of the PKA substrate microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate at 30°C for 60-90 minutes.
-
Stop the reaction and wash the wells.
-
Add the phospho-specific substrate antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate. Incubate for 30-60 minutes at room temperature.
-
Stop the reaction with the provided stop solution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Calculate the fold change in PKA activity compared to the vehicle control.
-
Expected Results: Treatment with this compound is expected to cause a dose-dependent increase in PKA activity.
Simplified PKA activation pathway by this compound.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the assay period (e.g., 5,000 cells/well). Incubate overnight.
-
Cell Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the dose-response curve and determine the IC50 value.
-
Expected Results: Depending on the cell type and concentration, this compound may have a cytostatic or cytotoxic effect, leading to a decrease in cell viability at higher concentrations or longer incubation times.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with different concentrations of this compound for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3).
-
Set up compensation and quadrants based on unstained and single-stained controls.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Expected Results: Treatment with this compound may induce apoptosis, leading to an increase in the percentage of Annexin V-positive cells in a dose- and time-dependent manner.[14][15]
Workflow for apoptosis detection by flow cytometry.
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and incubation times for your particular system. Always include appropriate positive and negative controls in your experiments.
References
- 1. Targeting protein kinase A in cancer therapy: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 3. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cAMP-Glo™ Assay Protocol [promega.jp]
- 8. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 11. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 12. abcam.com [abcam.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Induction of Cell Cycle Arrest and Apoptotic Response of Head and Neck Squamous Carcinoma Cells (Detroit 562) by Caffeic Acid and Caffeic Acid Phenethyl Ester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Sp-5,6-DCl-cBIMPS as a Modulator of Apoptosis
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cyclic AMP-dependent protein kinase (cAMP-PK), commonly known as Protein Kinase A (PKA).[1][2] Its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (cGMP-PK), and its resistance to hydrolysis by phosphodiesterases make it a superior tool for studying cAMP-PKA signaling pathways compared to other cAMP analogs.[1][2]
The role of the cAMP-PKA pathway in apoptosis is complex and cell-type dependent, exhibiting both pro-apoptotic and anti-apoptotic functions. This dual functionality makes Sp-5,6-DCl-cBIMPS a valuable pharmacological tool to dissect the context-dependent role of PKA in programmed cell death.
Anti-Apoptotic Applications:
In certain cellular contexts, such as in acute myeloid leukemia (AML), activation of the cAMP-PKA pathway has been demonstrated to be protective against chemotherapy-induced apoptosis. Studies have shown that elevating cAMP levels can protect acute promyelocytic leukemia (APL) cells from apoptosis induced by anthracyclines like daunorubicin. This protective effect is mediated by PKA type I and involves the phosphorylation of downstream targets such as the pro-apoptotic protein Bad (at Ser118), leading to its inactivation, and the transcription factor CREB (at Ser133), promoting the expression of pro-survival genes.
Therefore, Sp-5,6-DCl-cBIMPS can be utilized in research to:
-
Investigate the mechanisms of chemotherapy resistance in leukemia and other cancers where the cAMP-PKA pathway is pro-survival.
-
Screen for potential therapeutic agents that can overcome PKA-mediated chemoresistance.
-
Study the downstream targets of PKA that are critical for cell survival.
Pro-Apoptotic Applications:
Conversely, in other cell types, such as S49 lymphoma cells, activation of the cAMP-PKA pathway is a potent inducer of apoptosis. In these cells, PKA activation leads to the intrinsic (mitochondrial) apoptotic pathway. This involves the upregulation of the pro-apoptotic Bcl-2 family member, Bim, leading to loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
Thus, Sp-5,6-DCl-cBIMPS can be applied to:
-
Induce apoptosis in susceptible cancer cell lines to study the underlying mechanisms.
-
Explore the potential of PKA activators as pro-apoptotic therapeutic agents.
-
Identify and characterize the specific downstream effectors of PKA that mediate the apoptotic signal in different cellular models.
Data Presentation
Table 1: Biochemical Properties of Sp-5,6-DCl-cBIMPS
| Property | Value | Reference |
| Target | Cyclic AMP-dependent Protein Kinase (PKA) | [1] |
| Action | Potent and specific activator | [1] |
| Specificity | High for PKA over cGMP-PK | [1] |
| Metabolic Stability | Resistant to hydrolysis by phosphodiesterases | [1] |
| Cell Permeability | High (lipophilic) | [1] |
Table 2: Illustrative Data on the Anti-Apoptotic Effect of PKA Activation in Leukemia Cells
| Cell Line | Treatment | Apoptosis (% of control) | Reference |
| NB4 (APL) | Daunorubicin | 100% | Gausdal et al., 2013 |
| NB4 (APL) | Daunorubicin + cAMP elevating agents | Significantly reduced | Gausdal et al., 2013 |
| Mv4-11 (AML) | Daunorubicin + PGE2/IBMX | ~50% reduction | Gausdal et al., 2013 |
| HL60 (AML) | Daunorubicin + PGE2/IBMX | ~40% reduction | Gausdal et al., 2013 |
Experimental Protocols
Protocol 1: Investigation of the Anti-Apoptotic Effect of Sp-5,6-DCl-cBIMPS on Chemotherapy-Induced Apoptosis in Leukemia Cells
Objective: To determine if Sp-5,6-DCl-cBIMPS can protect leukemia cells from apoptosis induced by a chemotherapeutic agent (e.g., doxorubicin).
Materials:
-
Leukemia cell line (e.g., NB4, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sp-5,6-DCl-cBIMPS (stock solution in DMSO or water)
-
Doxorubicin (stock solution in water)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed leukemia cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Pre-treatment: Add Sp-5,6-DCl-cBIMPS to the desired final concentrations (e.g., 1, 10, 50 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C, 5% CO2.
-
Apoptosis Induction: Add doxorubicin to a final concentration known to induce apoptosis in the chosen cell line (e.g., 0.5 µM) to all wells except the negative control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C, 5% CO2.
-
Cell Harvesting: Transfer the cells from each well to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Compare the percentage of apoptotic cells in the doxorubicin-treated group with the groups pre-treated with Sp-5,6-DCl-cBIMPS.
Protocol 2: Induction of Apoptosis using Sp-5,6-DCl-cBIMPS in a Susceptible Cell Line
Objective: To induce and quantify apoptosis in a susceptible cell line (e.g., S49 lymphoma cells) using Sp-5,6-DCl-cBIMPS.
Materials:
-
S49 lymphoma cells (or another susceptible cell line)
-
Complete cell culture medium
-
Sp-5,6-DCl-cBIMPS (stock solution)
-
Caspase-3/7 Glo Assay Kit
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding: Seed S49 cells into a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 80 µL of complete medium.
-
Treatment: Add 20 µL of Sp-5,6-DCl-cBIMPS at various concentrations (e.g., 0, 1, 10, 50, 100 µM) to the wells.
-
Incubation: Incubate the plate for a time course (e.g., 6, 12, 24 hours) at 37°C, 5% CO2.
-
Caspase Assay:
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental values. Plot the relative luminescence units (RLU) against the concentration of Sp-5,6-DCl-cBIMPS to determine the dose-dependent activation of caspase-3/7.
Visualizations
Caption: Anti-apoptotic signaling pathway activated by Sp-5,6-DCl-cBIMPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Considerations for Long-Term 5,6-DCl-cBIMP Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and executing long-term in vitro studies involving 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (5,6-DCl-cBIMP). This compound is a potent and membrane-permeable activator of cyclic AMP-dependent protein kinase (PKA).[1][2] While sometimes mistaken for a direct activator of cGMP-dependent protein kinase (PKG), studies have shown it to be highly specific for PKA, making it a valuable tool for investigating the long-term consequences of sustained PKA activation.[2] In contrast, compounds like 8-pCPT-cAMP have been shown to activate both PKA and PKG.[2]
This document outlines detailed protocols for long-term cell culture treatment, key quantitative assays to assess cellular responses, and data presentation strategies. The provided methodologies are designed to ensure reproducibility and generate robust data for understanding the chronic effects of PKA activation on cellular processes such as proliferation, viability, and senescence.
I. Pre-Experimental Considerations: Establishing Baseline Parameters
Prior to initiating long-term studies, it is crucial to establish the acute dose-response effects of this compound on the chosen cell line. This preliminary data will inform the selection of appropriate concentrations for chronic exposure.
Table 1: Initial Dose-Response Characterization
| Parameter | Description | Experimental Assay | Example Data |
| IC50 (Inhibitory Concentration 50%) | Concentration of this compound that inhibits cell growth by 50% after a short-term exposure (e.g., 72 hours). | MTT or CellTiter-Glo® Assay | 15 µM |
| EC50 (Effective Concentration 50%) | Concentration of this compound that induces 50% of the maximum phosphorylation of a downstream PKA substrate (e.g., CREB). | Western Blot or Kinase Activity Assay | 5 µM |
| Maximum Tolerated Concentration (MTC) | The highest concentration of this compound that does not cause significant cytotoxicity in a short-term assay. | Viability Assay (e.g., Trypan Blue Exclusion) | 25 µM |
II. Experimental Protocols
A. Long-Term Treatment of Cultured Cells
This protocol describes a method for the continuous exposure of adherent cells to this compound over an extended period (e.g., 10-30 days).[3]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Sterile culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that allows for logarithmic growth and avoids confluency between media changes.[4] This density should be determined empirically for each cell line.
-
Initial Treatment: 24 hours after seeding, replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control. The final concentration of the vehicle should be consistent across all conditions and typically below 0.1%.
-
Media Changes and Drug Re-administration: Replace the culture medium with fresh medium containing the compound or vehicle every 2-3 days to ensure a consistent supply of nutrients and drug concentration.
-
Cell Passaging: When cells reach approximately 80% confluency, subculture them. After cell detachment and resuspension in fresh medium, add the appropriate concentration of this compound or vehicle before re-plating.
-
Duration: Continue the treatment for the desired experimental duration. It is advisable to freeze down cell stocks at various time points as backups.[5]
Figure 1: Experimental workflow for long-term this compound treatment.
B. Cell Viability and Proliferation Assays
Monitoring cell health and proliferation is critical during long-term studies.[6]
Protocol: MTT Assay
-
Seed cells in a 96-well plate and treat as described in the long-term protocol.
-
At desired time points, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.[4]
C. Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins downstream of PKA activation.[7][8]
Protocol:
-
Protein Extraction: At the end of the treatment period, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CREB, total CREB, p21, p16, and a loading control like β-actin) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
Table 2: Potential Protein Targets for Western Blot Analysis
| Target Protein | Rationale for Analysis | Expected Change with this compound |
| Phospho-CREB (Ser133) | Direct downstream target of PKA, indicating pathway activation. | Increased phosphorylation. |
| Total CREB | Control for changes in total protein levels of CREB. | No significant change expected. |
| p21 (CDKN1A) | Cell cycle inhibitor, often upregulated in senescence.[11] | Potential increase. |
| p16 (CDKN2A) | Tumor suppressor and key marker of cellular senescence.[11][12] | Potential increase. |
| β-actin / GAPDH | Loading control to ensure equal protein loading per lane. | No change. |
D. Cellular Senescence Assay (SA-β-Gal Staining)
Long-term cellular stress can induce a state of irreversible cell cycle arrest known as senescence.[11] Senescence-associated β-galactosidase (SA-β-Gal) activity is a common biomarker for senescent cells.[11][13]
Protocol:
-
Seed and treat cells in a 6-well plate as per the long-term protocol.
-
At the end of the treatment period, wash the cells twice with PBS.
-
Fix the cells with 1 mL of fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 1 mL of staining solution (containing X-gal at pH 6.0) to each well.
-
Incubate the plate at 37°C without CO2 for 12-24 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells from multiple random fields.
III. Signaling Pathway and Logical Relationships
Figure 2: PKA signaling pathway activated by this compound.
Figure 3: Logical flow for interpreting long-term treatment outcomes.
IV. Data Interpretation and Considerations
-
Vehicle Effects: Always include a vehicle-only control to account for any effects of the solvent (e.g., DMSO) on cell physiology over the long term.
-
Compound Stability: Ensure the stability of this compound in culture medium over 2-3 days at 37°C. If stability is an issue, more frequent media changes may be required.
-
Phenotypic Changes: Regularly observe cells for morphological changes, such as increased size, flattening, or vacuolization, which can be indicative of stress or senescence.[13]
-
Multi-Marker Approach: Cellular senescence is a complex phenotype. Therefore, it is recommended to use multiple markers (e.g., SA-β-Gal staining, and expression of p16 and p21) to confirm a senescent state.[12]
-
Mechanism of Action: While these protocols are designed for this compound as a PKA activator, the general principles can be adapted for long-term studies of other signaling pathway modulators.
By following these detailed protocols and considerations, researchers can generate reliable and comprehensive data on the long-term cellular consequences of sustained PKA activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Maintaining Viability During Extended Cell-Based Assays | The Scientist [the-scientist.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. addgene.org [addgene.org]
- 10. cusabio.com [cusabio.com]
- 11. Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Senescence: Review and Reagent Selection Guide DOJINDO LABORATORIES [dojindo.com]
- 13. Techniques to Induce and Quantify Cellular Senescence [jove.com]
Application Notes and Protocols for Investigating Protein Phosphorylation using Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-Dichlorobenzimidazole-1-β-D-ribofuranoside-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4][5] Its unique properties, including resistance to hydrolysis by phosphodiesterases (PDEs) and high lipophilicity, make it a superior tool for studying PKA-mediated phosphorylation events in both cell-free systems and intact cells compared to other cAMP analogs like 8-pCPT-cAMP.[1][5][6] This document provides detailed application notes and experimental protocols for utilizing Sp-5,6-DCl-cBIMPS to investigate protein phosphorylation.
Mechanism of Action
Sp-5,6-DCl-cBIMPS selectively binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[7][8] These active catalytic subunits are then free to phosphorylate target substrate proteins on serine and threonine residues, initiating a cascade of downstream cellular events.[2][7] A key advantage of Sp-5,6-DCl-cBIMPS is its specificity for PKA over cGMP-dependent protein kinase (cGMP-PK), allowing for the distinct investigation of the PKA signaling pathway.[1][5][6]
Data Presentation
The following table summarizes the quantitative data regarding the efficacy and properties of Sp-5,6-DCl-cBIMPS.
| Parameter | Value | Cell Type / Condition | Notes |
| PKA Activation Constant (Ka) | 30 nM | Purified PKA | Demonstrates high potency for PKA. |
| Effective Concentration for VASP Phosphorylation | 0.5 mM | Intact human platelets | Induces a mobility shift of VASP from 46 kDa to 50 kDa. |
| Concentration for Inhibition of Platelet Aggregation | 100 µM | Intact human platelets | Pre-treatment prevents thrombin-induced aggregation.[1][5] |
| Dose-dependent stimulation of insulin release | 0.005, 0.05, 0.5 mM (60 min) | Isolated pancreatic islets | Increases glucose-stimulated insulin release.[3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PKA signaling pathway activated by Sp-5,6-DCl-cBIMPS and a general experimental workflow for its use.
Experimental Protocols
Cell-Based Protein Phosphorylation Assay
This protocol describes the treatment of intact cells with Sp-5,6-DCl-cBIMPS to induce phosphorylation of endogenous PKA substrates, followed by analysis using Western blotting.
Materials:
-
Cells of interest cultured to 70-80% confluency
-
Sp-5,6-DCl-cBIMPS stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated protein of interest
-
Primary antibody against the total protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to treatment.
-
Prepare working solutions of Sp-5,6-DCl-cBIMPS in serum-free medium at various concentrations (e.g., 1 µM to 100 µM).
-
Remove the starvation medium and add the Sp-5,6-DCl-cBIMPS-containing medium to the cells.
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
-
In Vitro PKA Kinase Assay
This protocol outlines a method to measure the direct effect of Sp-5,6-DCl-cBIMPS on PKA activity using a purified PKA enzyme and a specific substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
Sp-5,6-DCl-cBIMPS
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
[γ-³²P]ATP (for radioactive detection) or a commercial non-radioactive PKA kinase activity kit
-
Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Reaction Setup:
-
Prepare a master mix of the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PKA enzyme, the PKA substrate, and the desired concentration of Sp-5,6-DCl-cBIMPS. Include a control reaction without Sp-5,6-DCl-cBIMPS.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the ATP solution (spiked with [γ-³²P]ATP for radioactive detection) to the reaction mixture.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop Reaction and Detect Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method such as an ELISA-based assay with a phospho-specific antibody according to the manufacturer's protocol.
-
Conclusion
Sp-5,6-DCl-cBIMPS is a powerful and reliable tool for investigating PKA-mediated protein phosphorylation. Its specificity and stability make it ideal for a wide range of applications, from in vitro kinase assays to studies in living cells. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at elucidating the role of PKA in various biological processes. As with any experimental system, optimization of concentrations, incubation times, and other parameters may be necessary to achieve the best results for a specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Experimental Design for Studying cAMP/cGMP Crosstalk with 5,6-DCl-cBIMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that regulate a vast array of physiological processes. The signaling pathways of these two molecules do not operate in isolation; rather, they are intricately linked through a phenomenon known as crosstalk. This interaction allows for the fine-tuning of cellular responses. A key family of enzymes governing this crosstalk are the phosphodiesterases (PDEs), which degrade cyclic nucleotides.
Specifically, PDE2 and PDE3 are critical mediators. PDE2 is a dual-substrate enzyme whose hydrolytic activity towards cAMP is allosterically stimulated by cGMP, creating a "negative" crosstalk mechanism.[1][2][3] Conversely, PDE3's cAMP-hydrolyzing activity is competitively inhibited by cGMP, resulting in a "positive" crosstalk.[1][4]
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) is a cAMP analog that serves as a valuable pharmacological tool for investigating these pathways. It has been identified as an agonist of PDE2, capable of significantly enhancing the hydrolytic activities of PDE2 for both cAMP and cGMP.[5][6] This application note provides a detailed experimental framework for using this compound to dissect the mechanisms of cAMP/cGMP crosstalk, focusing on its role as a PDE2 activator.
Signaling Pathway Overview: cAMP/cGMP Crosstalk
Cellular levels of cAMP and cGMP are tightly regulated by their synthesis via adenylyl and guanylyl cyclases and their degradation by PDEs. The interaction between these pathways is largely dependent on the specific PDE isoforms expressed within a cell. PDE2, stimulated by cGMP, degrades cAMP, thus allowing the cGMP pathway to dampen cAMP signaling. PDE3, inhibited by cGMP, increases cAMP levels, allowing for signal amplification.
Proposed Experimental Workflow
A multi-tiered approach is recommended to fully characterize the effects of this compound on cAMP/cGMP crosstalk. The workflow progresses from biochemical assays with purified enzymes to dynamic measurements in live cells.
Detailed Experimental Protocols
This protocol measures the activity of purified PDE2 by quantifying the phosphate released from the hydrolysis of cAMP to 5'-AMP.[7]
Objective: To determine the effect of this compound on the cGMP-stimulated hydrolytic activity of purified PDE2.
Materials:
-
Purified recombinant PDE2A enzyme
-
This compound
-
cAMP substrate solution (10 mM)
-
cGMP solution (10 mM)
-
5'-Nucleotidase (e.g., from Crotalus atrox)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute PDE2 enzyme, cAMP, cGMP, and this compound to desired working concentrations in PDE Assay Buffer.
-
Set Up Reactions: In a 96-well plate, prepare reaction mixtures for each condition (e.g., Basal, +cGMP, +this compound, +cGMP + this compound). A typical 50 µL reaction might include:
-
25 µL PDE Assay Buffer (with or without cGMP and/or this compound)
-
5 µL PDE2 enzyme
-
10 µL 5'-Nucleotidase
-
10 µL cAMP substrate
-
-
Initiate Reaction: Start the reaction by adding the cAMP substrate.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Terminate Reaction & Detect Phosphate: Stop the reaction and quantify the released inorganic phosphate by adding 100 µL of the phosphate detection reagent.
-
Read Absorbance: After color development (approx. 20 minutes), measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: Construct a phosphate standard curve to convert absorbance values to the amount of phosphate produced. Calculate PDE activity as pmol of cAMP hydrolyzed per minute per mg of enzyme.
This protocol uses genetically encoded Förster Resonance Energy Transfer (FRET) biosensors to monitor real-time changes in intracellular cAMP and cGMP concentrations.[8][9]
Objective: To visualize and quantify the effect of this compound on cAMP and cGMP dynamics in living cells following stimulation.
Materials:
-
Cell line expressing PDE2 (e.g., neonatal rat ventricular myocytes, or HEK293 cells transfected with PDE2).
-
FRET biosensor for cAMP (e.g., Epac-based sensor) and/or cGMP (e.g., cGi-500).[10]
-
Cell culture reagents and transfection reagents.
-
Fluorescence microscope equipped for ratiometric FRET imaging.
-
Stimulants: A cGMP-elevating agent (e.g., Sodium Nitroprusside, SNP) and a cAMP-elevating agent (e.g., Forskolin or Isoproterenol).
-
This compound.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy. Transfect cells with the desired FRET biosensor(s) 24-48 hours before imaging.
-
Imaging Setup: Mount the dish on the microscope stage. Maintain cells in an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
Baseline Recording: Acquire baseline FRET images for 2-5 minutes. This involves exciting the donor fluorophore (e.g., CFP) and capturing emissions from both the donor and the acceptor (e.g., YFP).
-
Pre-treatment: Add this compound or vehicle control to the cells and record for 5-10 minutes to observe any direct effects.
-
Stimulation: Add a cGMP-elevating agent (e.g., SNP) to stimulate PDE2 activity, followed by a cAMP-elevating agent (e.g., Forskolin). Continue recording throughout the stimulation period.
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., YFP emission / CFP emission).
-
Normalize the FRET ratio to the baseline to represent the change in cyclic nucleotide concentration.
-
Compare the magnitude and kinetics of the cAMP response to Forskolin in the presence and absence of SNP and this compound. A blunted cAMP response in the presence of SNP and this compound would indicate enhanced PDE2-mediated cAMP hydrolysis.
-
Objective: To assess the functional consequences of altered cAMP levels by measuring the phosphorylation of downstream PKA substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157.
Materials:
-
Cell line used in live-cell assays.
-
Stimulants and inhibitors as described above.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-VASP Ser157, anti-total VASP).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Treatment: Culture and treat cells with the same conditions used for FRET imaging (Vehicle, this compound, SNP, Forskolin, combinations).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-VASP) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VASP to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylation as the ratio of the phospho-protein signal to the total protein signal.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between experimental conditions.
Table 1: In Vitro PDE2 Activity with this compound
| Condition | [cGMP] | cAMP Hydrolysis Rate (pmol/min/mg) | % of Basal Activity |
|---|---|---|---|
| Basal | 0 µM | Value | 100% |
| + cGMP | 1 µM | Value | Value |
| + this compound | 10 µM | Value | Value |
| + cGMP + this compound | 1 µM + 10 µM | Value | Value |
Table 2: Intracellular cAMP Levels Measured by FRET
| Pre-treatment | Stimulant | Peak cAMP Response (Normalized FRET Ratio) |
|---|---|---|
| Vehicle | Forskolin (10 µM) | Value |
| Vehicle | SNP (100 µM) + Forskolin (10 µM) | Value |
| This compound (10 µM) | Forskolin (10 µM) | Value |
| this compound (10 µM) | SNP (100 µM) + Forskolin (10 µM) | Value |
Table 3: Downstream PKA Substrate Phosphorylation
| Treatment Condition | p-VASP / Total VASP Ratio (Fold Change vs. Control) |
|---|---|
| Control | 1.0 |
| Forskolin | Value |
| SNP + Forskolin | Value |
| this compound + SNP + Forskolin | Value |
Conclusion
The experimental design outlined here provides a comprehensive strategy for using this compound to investigate cAMP/cGMP crosstalk. By combining in vitro enzymatic assays with real-time analysis in living cells and downstream functional readouts, researchers can elucidate the specific role of PDE2 in integrating cyclic nucleotide signaling pathways. This approach is valuable for basic research into cellular signaling and for the development of novel therapeutics targeting these complex networks.
References
- 1. Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cAMP and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 5,6-DCl-cBIMP solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (5,6-DCl-cBIMP), with a focus on addressing its limited solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic adenosine monophosphate (cAMP) analog. Its primary mechanism of action is as an agonist of phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes the second messengers cAMP and cyclic guanosine monophosphate (cGMP).[1][2] By activating PDE2, this compound enhances the breakdown of cAMP and cGMP, thereby modulating the signaling pathways they control.[1][2]
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
This compound, like many benzimidazole riboside derivatives, is a lipophilic molecule with inherently low solubility in aqueous solutions. Its related compound, Sp-5,6-DCl-cBIMPS, is reported to be soluble in water only up to approximately 1 mM. If you are observing precipitation or cloudiness, it is likely that the concentration of this compound has exceeded its solubility limit in your specific aqueous medium.
Q3: What is the recommended solvent for creating a stock solution of this compound?
Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for related compounds and is a suitable choice. For instance, the related compound 5,6-Dichlorobenzimidazole 1-beta-D-ribofuranoside (DRB) is soluble in DMSO at concentrations of at least 75 mM.
Q4: My DMSO stock of this compound precipitates when I dilute it into my aqueous cell culture medium. What should I do?
This is a common issue known as precipitation upon dilution and it occurs when the compound's kinetic solubility in the final aqueous solution is exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The most direct solution is to use a lower final concentration of this compound in your experiment.
-
Increase the Volume of Aqueous Medium: By increasing the final volume of your aqueous medium, you can work with a larger volume of your DMSO stock, which can be easier to pipette accurately, while still achieving the desired low final concentration.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.
-
Use a Co-solvent: In some instances, a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced artifacts or cytotoxicity. It is crucial to maintain the same final DMSO concentration across all experimental conditions, including the vehicle control wells.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Solid this compound powder will not dissolve in aqueous buffer. | The compound has very low aqueous solubility. | Do not attempt to dissolve the compound directly in aqueous media. Prepare a concentrated stock solution in an organic solvent like DMSO first. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | The kinetic solubility of the compound has been exceeded in the final aqueous solution. | - Lower the final working concentration of this compound.- Ensure the final DMSO concentration is low (e.g., ≤0.5%).- Add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing.- Consider warming the aqueous medium to 37°C before adding the DMSO stock. |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution. | - Maintain a constant temperature throughout the experiment.- Reduce the incubation time if possible.- Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation. |
| Inconsistent results in cell-based assays. | Poor solubility is leading to an inaccurate effective concentration of the compound. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium to determine the practical working concentration range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined for the specific lot), you would weigh out the corresponding mass in milligrams.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mechanical Agitation: Vortex the vial for several minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 10-15 minutes.
-
Gentle Warming (Optional): If solubility is still an issue, warm the solution in a 37°C water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilutions: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
C1: Concentration of the stock solution (e.g., 10 mM)
-
V1: Volume of the stock solution to be added (the unknown)
-
C2: Desired final concentration in the assay (e.g., 10 µM)
-
V2: Final volume of the working solution (e.g., 1 mL)
-
-
Prepare Working Solution: a. Add the calculated volume of the aqueous buffer or cell culture medium to a sterile tube. b. While gently vortexing the tube, add the calculated volume (V1) of the 10 mM stock solution. This ensures rapid dispersal and reduces the risk of precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of aqueous buffer or cell culture medium. This is critical to ensure that any observed effects are due to the compound and not the solvent.
-
Final Application: Immediately add the prepared working solutions to your experimental setup (e.g., cell culture wells).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound mechanism of action via PDE2.
References
optimizing the working concentration of Sp-5,6-DCl-cBIMPS for different cell types
Welcome to the technical support center for the potent and specific cAMP-dependent protein kinase (PKA) activator, Sp-5,6-DCl-cBIMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal working concentration of Sp-5,6-DCl-cBIMPS for various cell types to ensure maximal efficacy and minimal off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sp-5,6-DCl-cBIMPS and what is its mechanism of action?
A1: Sp-5,6-DCl-cBIMPS is a potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3] Unlike endogenous cAMP, it is highly resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKA.[1] Its lipophilicity also allows it to efficiently cross cell membranes.[1] It directly binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[4][5][6] These catalytic subunits then phosphorylate downstream target proteins on serine or threonine residues within specific consensus sequences.[5][7]
Q2: Why is it critical to optimize the working concentration of Sp-5,6-DCl-cBIMPS for each cell type?
A2: The optimal concentration of Sp-5,6-DCl-cBIMPS can vary significantly between different cell types due to several factors, including:
-
Expression levels of PKA isoforms: Different cell types express varying levels of PKA type I and type II isoforms, which may have different sensitivities to Sp-5,6-DCl-cBIMPS.
-
Cell membrane permeability: The rate of uptake of the compound can differ based on the cell type's membrane composition.
-
Endogenous PDE activity: Although resistant, extremely high PDE activity in certain cells might influence the effective intracellular concentration.
-
Downstream signaling context: The cellular response to PKA activation is dependent on the specific downstream pathways active in a given cell type.
-
Potential for off-target effects and cytotoxicity: High concentrations may lead to non-specific effects or cellular toxicity.
Therefore, a dose-response experiment is essential for each new cell line to identify the concentration that yields the desired biological effect without compromising cell viability.
Q3: What is a good starting range for a dose-response experiment with Sp-5,6-DCl-cBIMPS?
A3: Based on published literature for other cAMP analogs and PKA activators, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. Some studies with Sp-5,6-DCl-cBIMPS in specific cell types, such as human platelets, have used concentrations around 100 µM for potent effects.[3] However, for sensitive cell lines or longer incubation times, lower concentrations may be sufficient. A logarithmic or semi-logarithmic dilution series (e.g., 1, 3, 10, 30, 100 µM) is a good approach to cover a wide range of concentrations efficiently.
Q4: How can I measure the activation of the PKA pathway in my cells?
A4: PKA pathway activation can be assessed through several methods:
-
Western Blotting for Phosphorylated Substrates: This is a direct and common method. Use a phospho-PKA substrate antibody that recognizes the phosphorylated consensus motif (Arg-Arg-X-Ser/Thr).[8] A key and widely used substrate for monitoring PKA activity is the transcription factor CREB, by assessing its phosphorylation at Ser133.[9]
-
In Vitro Kinase Assays: Cell lysates can be used in kinase assays with a specific PKA substrate to measure the enzymatic activity of activated PKA.
-
Reporter Gene Assays: Use a reporter construct containing a cAMP Response Element (CRE) upstream of a reporter gene like luciferase or GFP. PKA activation leads to the phosphorylation of CREB, which binds to the CRE and drives reporter gene expression.
-
Measurement of Downstream Biological Effects: This could include changes in gene expression, cell morphology, proliferation, or apoptosis, depending on the cell type and the biological question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low PKA activation observed | Concentration of Sp-5,6-DCl-cBIMPS is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 500 µM). |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the optimal incubation period. | |
| Low expression of PKA in the cell line. | Verify PKA expression levels in your cell line using Western blot or qPCR. Consider using a positive control cell line known to have a robust PKA pathway. | |
| Inefficient readout of PKA activity. | Ensure your antibody for the phosphorylated substrate is specific and validated. Use a positive control for PKA activation, such as Forskolin (an adenylyl cyclase activator) in combination with a PDE inhibitor like IBMX.[10] | |
| High cell death or toxicity | Concentration of Sp-5,6-DCl-cBIMPS is too high. | Lower the concentration of Sp-5,6-DCl-cBIMPS. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. |
| Prolonged and excessive PKA activation. | Reduce the incubation time. Sustained PKA activation can be detrimental to some cell types. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize your cell seeding density and ensure cells are in a logarithmic growth phase and have high viability before starting the experiment. |
| Degradation of Sp-5,6-DCl-cBIMPS. | Although stable, prepare fresh stock solutions and minimize freeze-thaw cycles. Store the stock solution as recommended by the manufacturer. | |
| Inconsistent incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity during incubation. | |
| Off-target effects observed | Concentration of Sp-5,6-DCl-cBIMPS is too high. | Use the lowest effective concentration that elicits the desired on-target effect. |
| The observed effect is not PKA-dependent. | To confirm PKA-dependency, use a PKA-specific inhibitor (e.g., H89, Rp-cAMPS) in conjunction with Sp-5,6-DCl-cBIMPS. The effect should be blocked or attenuated by the inhibitor.[11][12] |
Quantitative Data Summary
The optimal working concentration of Sp-5,6-DCl-cBIMPS is highly cell-type dependent. The following table provides examples from the literature for this compound and general guidance for initiating your optimization experiments.
| Cell Type | Compound | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Platelets | Sp-5,6-DCl-cBIMPS | 100 µM | 20 min | Inhibition of thrombin-induced aggregation and Rho activation. | [3] |
| Isolated Pancreatic Islets | Sp-5,6-DCl-cBIMPS | 5 µM - 500 µM | 60 min | Stimulation of insulin release. | [3] |
| Various Cell Lines | General cAMP Analogs | 10 µM - 500 µM | Varies (30 min - 24h) | Activation of PKA and downstream effects. | [13] |
| Your Cell Line | Sp-5,6-DCl-cBIMPS | Recommended Starting Range: 1 µM - 100 µM | Recommended to be optimized | To be determined |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Experiment and Cytotoxicity Assay
Objective: To identify the concentration range of Sp-5,6-DCl-cBIMPS that effectively activates the PKA pathway with minimal cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density that allows for logarithmic growth throughout the experiment.
-
Allow adherent cells to attach overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Sp-5,6-DCl-cBIMPS in an appropriate solvent (e.g., DMSO or water, check manufacturer's recommendation).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM). Include a vehicle-only control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Sp-5,6-DCl-cBIMPS.
-
Incubate for the desired time period (a time-course experiment is recommended, e.g., 1, 4, and 24 hours).
-
-
Cytotoxicity Assessment (MTT Assay): [14][15][16]
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
PKA Activation Assessment (Western Blot for Phospho-CREB):
-
In a parallel plate, treat cells with the same concentrations of Sp-5,6-DCl-cBIMPS.
-
After incubation, lyse the cells and perform a Western blot analysis as described in Protocol 2.
-
-
Data Analysis:
-
Plot the dose-response curve for PKA activation (e.g., phospho-CREB signal intensity) and cell viability.
-
Select the optimal concentration range that provides significant PKA activation with minimal impact on cell viability (e.g., >90% viability).
-
Protocol 2: Western Blot for PKA Substrate Phosphorylation
Objective: To measure the level of PKA activation by detecting the phosphorylation of a key substrate.
Methodology:
-
Cell Lysis:
-
After treating the cells with Sp-5,6-DCl-cBIMPS, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting: [17]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated PKA substrate (e.g., Phospho-CREB (Ser133)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., total CREB) or a loading control (e.g., β-actin or GAPDH).
-
Visualizations
PKA Signaling Pathway
Caption: Activation of the PKA signaling pathway by Sp-5,6-DCl-cBIMPS.
Experimental Workflow for Optimizing Sp-5,6-DCl-cBIMPS Concentration
Caption: Workflow for determining the optimal working concentration.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
potential off-target effects of 5,6-DCl-cBIMP and how to control for them
Welcome to the technical support center for the use of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (5,6-DCl-cBIMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and the necessary controls for robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a cyclic adenosine monophosphate (cAMP) analog. Its primary on-target activities are the activation of cAMP-dependent Protein Kinase A (PKA), types I & II, and acting as an agonist of phosphodiesterase 2 (PDE2), which enhances the hydrolysis of cAMP and cGMP.[1] It is noted to be a potent and lipophilic activator of PKA.[1] However, it is also rapidly degraded by phosphodiesterases.[1] For experiments requiring a more stable PKA activator, the phosphorothioate analog, Sp-5,6-DCl-cBIMPS, is recommended as it is more resistant to hydrolysis by PDEs.[2]
Q2: What are the known potential off-target effects of this compound?
A2: Due to its structural similarity to 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a known kinase inhibitor, this compound is predicted to have off-target inhibitory effects on Casein Kinase II (CK2) and Cyclin-Dependent Kinase 9 (CDK9).[3][4] DRB has been shown to inhibit CK2 with a Ki of 23 µM and CDK8 and CDK7 with IC50 values of 17 µM and 18 µM, respectively.[4] Researchers should be aware of these potential off-target activities and design experiments to control for them.
Q3: How can I control for the off-target effects of this compound in my experiments?
A3: To control for off-target effects, it is recommended to:
-
Use a structurally unrelated PKA activator: Compare the effects of this compound with another PKA activator that has a different chemical structure, such as 8-Bromo-cAMP or forskolin (an adenylyl cyclase activator) in combination with a PDE inhibitor like IBMX.
-
Perform rescue experiments: If a phenotype is observed upon treatment with this compound, attempt to rescue the phenotype by overexpressing a constitutively active form of PKA.
-
Use an inactive analog: Where available, use an inactive analog of this compound as a negative control.
-
Conduct direct kinase inhibition assays: Test the inhibitory activity of this compound against purified CK2 and CDK9 in biochemical assays.
-
Perform dose-response analyses: If the observed cellular effect occurs at a concentration significantly different from that required for PKA activation, it may be indicative of an off-target effect.
Q4: What are some common issues encountered when using cAMP analogs like this compound in cell culture?
A4: Common issues include:
-
Cell permeability: While this compound is lipophilic, its intracellular concentration may vary between cell types.[5]
-
Metabolic stability: this compound can be rapidly degraded by intracellular phosphodiesterases.[1]
-
Cross-reactivity in immunoassays: Some cAMP analogs can cross-react with antibodies used in cAMP or cGMP immunoassays, leading to inaccurate measurements.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no PKA activation observed.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions. For longer-term experiments, consider using the more stable analog, Sp-5,6-DCl-cBIMPS. |
| Low cell permeability | Increase the concentration of this compound. Verify cellular uptake if possible. |
| High PDE activity in the cell line | Co-incubate with a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX). |
| Inactive compound | Verify the purity and integrity of the compound. Test in a cell-free PKA activity assay. |
Issue 2: Observed phenotype is suspected to be an off-target effect.
| Possible Cause | Troubleshooting Step |
| Inhibition of CK2 or CDK9 | 1. Perform a Western blot for downstream targets of CK2 (e.g., phospho-Akt) or CDK9 (e.g., phospho-RNA Polymerase II Ser2).2. Use a specific CK2 inhibitor (e.g., Silmitasertib) or CDK9 inhibitor (e.g., AZD4573) as a positive control for the off-target effect. |
| Effect is independent of PKA | 1. Use a specific PKA inhibitor (e.g., H89 or Rp-cAMPS) to see if the phenotype is reversed.2. Compare the phenotype with that induced by a structurally different PKA activator. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of the structurally related compound DRB against potential off-target kinases. Researchers should consider that this compound may have similar inhibitory activities.
| Compound | Target Kinase | Inhibitory Concentration |
| DRB | Casein Kinase II (CK2) | Ki = 23 µM[4] |
| DRB | Cyclin H/CDK7 | IC50 = 18 µM[4] |
| DRB | Cyclin C/CDK8 | IC50 = 17 µM[4] |
Experimental Protocols
Protocol 1: In Vitro Casein Kinase II (CK2) Inhibition Assay
This protocol is adapted for testing the inhibitory potential of this compound against CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
Known CK2 inhibitor (e.g., Silmitasertib) as a positive control
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Kinase assay buffer
-
[γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control with a known CK2 inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vitro CDK9 Inhibition Assay
This protocol is adapted for testing the inhibitory potential of this compound against CDK9.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
CDK9-specific peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
Known CDK9 inhibitor (e.g., AZD4573) as a positive control
-
Kinase assay buffer
-
[γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (ADP-Glo™ Method):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CDK9/cyclin T1 enzyme, and the peptide substrate.
-
Add this compound at various concentrations. Include vehicle and positive controls.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for the desired time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DRB (Benzimidazole), Casein kinase II inhibitor (CAS 53-85-0) | Abcam [abcam.com]
- 5. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 5,6-DCl-cBIMP during experiments
This technical support center provides guidance on the proper handling and use of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (5,6-DCl-cBIMP) to minimize degradation during experiments. As a potent and lipophilic activator of Protein Kinase A (PKA), maintaining its integrity is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experiments?
A1: The primary cause of degradation for this compound is enzymatic activity. It is rapidly broken down by cyclic nucleotide-dependent phosphodiesterases (PDEs).[1] This is a key distinction from its more stable phosphorothioate analog, Sp-5,6-DCl-cBIMPS.
Q2: How should I store this compound to ensure its stability?
A2: For long-term stability, this compound should be stored at low temperatures. Recommendations for similar benzimidazole compounds suggest storage at -20°C or -80°C.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What solvents should I use to prepare this compound stock solutions?
Q4: How does pH affect the stability of this compound?
A4: Benzimidazole compounds are generally more stable in acidic conditions and can degrade in alkaline solutions.[3] For cyclic nucleotide analogs, maintaining a pH within the physiological range (typically 6.5-7.5) is generally recommended for experiments, but it is crucial to be aware of potential degradation at higher pH values.
Q5: Is this compound sensitive to light?
A5: Yes, benzimidazole compounds can be photosensitive.[3][4] It is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to enzymatic activity in cell lysates or intact cells. | Add a broad-spectrum phosphodiesterase (PDE) inhibitor, such as IBMX, to your experimental buffer or cell culture medium to prevent enzymatic degradation of this compound. |
| Degradation of stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C. | |
| Loss of activity over the course of a long experiment. | Gradual degradation in aqueous solution at experimental temperature (e.g., 37°C). | Minimize the incubation time of this compound with your experimental system. If long incubation is necessary, consider adding the compound in multiple smaller doses over time. |
| Photodegradation from ambient light. | Protect all solutions and experimental setups from light. Use amber tubes and cover plates or work in a darkened room. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. Gentle warming and vortexing may aid dissolution. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. Store the aliquots at -80°C.
General Protocol for Cell-Based Assays
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow according to your standard protocol.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the final working concentration in your desired serum-free medium or buffer. It is critical to add a PDE inhibitor (e.g., IBMX) to this medium to prevent enzymatic degradation.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing this compound and the PDE inhibitor.
-
Incubation: Incubate the cells for the desired period at 37°C in a CO2 incubator. Protect the plate from light during incubation.
-
Downstream Analysis: After incubation, proceed with your downstream analysis, such as cell lysis for Western blotting or measurement of cAMP levels.
Data Summary
| Parameter | Recommendation for this compound | Rationale |
| Long-Term Storage (Powder) | -20°C to -80°C, desiccated | To prevent chemical degradation over time. |
| Long-Term Storage (Stock Solution) | -80°C in single-use aliquots, protected from light | Minimizes freeze-thaw cycles and photodegradation.[2] |
| Working Solution Stability | Prepare fresh for each experiment | Susceptible to degradation in aqueous solutions, especially at physiological temperatures. |
| pH of Working Solution | Neutral to slightly acidic (pH 6.5-7.4) | Benzimidazoles are generally more stable in acidic conditions and may degrade in alkaline solutions.[3] |
| Light Exposure | Minimize; use amber vials or foil | Benzimidazole compounds can be photosensitive.[3][4] |
| Key Additive for Experiments | Phosphodiesterase (PDE) inhibitor (e.g., IBMX) | To prevent rapid enzymatic degradation.[1] |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. researchgate.net [researchgate.net]
interpreting unexpected results in experiments with Sp-5,6-DCl-cBIMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-5,6-DCl-cBIMPS in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sp-5,6-DCl-cBIMPS and what is its primary mechanism of action?
Sp-5,6-DCl-cBIMPS is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2][3] It is an analog of cyclic AMP (cAMP) that is highly lipophilic and resistant to hydrolysis by phosphodiesterases, making it an excellent tool for studying PKA activation in intact cells.[4][5][6] Its primary mechanism of action is to bind to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins on serine and threonine residues.
Q2: What are the advantages of using Sp-5,6-DCl-cBIMPS over other PKA activators like 8-pCPT-cAMP?
Sp-5,6-DCl-cBIMPS offers several advantages:
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Specificity: It is a highly specific activator of PKA and, unlike 8-pCPT-cAMP, does not activate cGMP-dependent protein kinase (PKG), allowing for the distinct study of PKA-mediated signaling pathways.[4][6]
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Lipophilicity: Its high lipophilicity allows for excellent membrane permeability, ensuring effective concentrations are reached within intact cells.[4][6]
-
Metabolic Stability: It is resistant to degradation by phosphodiesterases, leading to a more sustained activation of PKA compared to cAMP or its other analogs.[4][5][6]
Q3: What are some common applications of Sp-5,6-DCl-cBIMPS?
Sp-5,6-DCl-cBIMPS has been used in a variety of cellular studies, including:
-
Stimulation of insulin release from pancreatic islets.[1][7]
-
Induction of vasodilator-stimulated phosphoprotein (VASP) phosphorylation.[6][8]
-
Studying the role of PKA in various signaling pathways.
Q4: How should I prepare and store Sp-5,6-DCl-cBIMPS?
Sp-5,6-DCl-cBIMPS is typically supplied as a solid. For stock solutions, dissolve it in an appropriate solvent like DMSO or water. The solubility in water is approximately 1 mM. Store the solid compound and stock solutions at -20°C or lower for long-term stability. For cellular experiments, it is recommended to prepare fresh dilutions from the stock solution.
Troubleshooting Guides
Issue 1: No or weak PKA activation observed.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient concentration of Sp-5,6-DCl-cBIMPS | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Start with a range of concentrations (e.g., 1 µM to 100 µM). | A clear dose-dependent increase in PKA activity or downstream phosphorylation. |
| Compound degradation | Ensure proper storage of the compound and stock solutions (-20°C or below). Prepare fresh working solutions for each experiment. | Consistent and reproducible PKA activation. |
| Low PKA expression in the cell line | Verify the expression of PKA catalytic and regulatory subunits in your cell line using Western blot or qPCR. | Detectable levels of PKA subunits. |
| Suboptimal assay conditions | Optimize the incubation time with Sp-5,6-DCl-cBIMPS. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) can identify the peak of PKA activation. | A time-dependent increase in PKA activity. |
| Inactive compound | If possible, test the activity of your Sp-5,6-DCl-cBIMPS lot in a well-characterized system known to respond, or compare with a new lot of the compound. | Confirmation of compound activity. |
Issue 2: Unexpected or contradictory results in cell viability assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell-type specific effects of PKA activation | PKA can have both pro-apoptotic and anti-apoptotic roles depending on the cellular context.[9] Research the known functions of PKA in your specific cell line. | Understanding the expected role of PKA in your cell model. |
| Off-target effects at high concentrations | Although specific, high concentrations of any compound can lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. | The observed effect correlates with PKA activation and is minimized at lower, more specific concentrations. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). Run a vehicle control (media with solvent only). | No significant effect on cell viability in the vehicle control group. |
| Assay interference | Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS). Run a cell-free assay with the compound and assay reagents to check for interference. | No change in absorbance/fluorescence in the absence of cells. |
Issue 3: High background or non-specific bands in Western blots for phosphorylated substrates.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient blocking | Use an appropriate blocking buffer. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background. | Reduced background and clearer bands. |
| Suboptimal antibody concentration | Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. | Strong specific bands with minimal non-specific binding. |
| Phosphatase activity during sample preparation | Always use lysis buffers containing a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice or at 4°C throughout the preparation. | Accurate detection of phosphorylated proteins. |
| Cross-reactivity of the phospho-specific antibody | The antibody may recognize other phosphorylated proteins with similar motifs. Consult the antibody datasheet for specificity information and consider using a more specific antibody if available. | A single, clean band at the expected molecular weight. |
Data Presentation
Table 1: Experimentally Used Concentrations of Sp-5,6-DCl-cBIMPS
| Application | Cell/Tissue Type | Concentration | Incubation Time | Observed Effect | Reference |
| Insulin Release | Isolated Rat Pancreatic Islets | 0.005, 0.05, 0.5 mM | 60 min | Dose- and time-dependent stimulation of insulin release | [1] |
| VASP Phosphorylation | Intact Human Platelets | 0.5 mM | 0-20 min | Time-dependent increase in the 50 kDa phospho-VASP | [10] |
| Inhibition of Platelet Aggregation | Human Platelets | Not specified | Not specified | Prevention of thrombin-induced aggregation | [4][6] |
| Inhibition of Rho Activation | Wild-type Mouse Platelets | 100 µM | 20 min | Suppression of U46619-induced Rho activation | [1] |
Note: The optimal concentration of Sp-5,6-DCl-cBIMPS can vary significantly between cell types and experimental conditions. It is highly recommended to perform a dose-response curve to determine the EC50 for your specific system.
Experimental Protocols
Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation (e.g., VASP)
-
Cell Culture and Treatment: Plate cells to the desired confluency. Treat with various concentrations of Sp-5,6-DCl-cBIMPS for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated PKA substrate (e.g., anti-phospho-VASP Ser157 or Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., GAPDH, β-actin).
Protocol 2: PKA Activity Assay (Colorimetric)
Several commercial kits are available for measuring PKA activity. The general principle is as follows:
-
Sample Preparation: Prepare cell or tissue lysates as per the kit's instructions, ensuring the use of phosphatase inhibitors.
-
Assay Procedure:
-
Add standards and diluted samples to a microplate pre-coated with a PKA-specific substrate.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation of the substrate by active PKA in the samples.
-
Wash the plate to remove non-reacted components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the PKA activity in your samples by comparing their absorbance to the standard curve generated from the PKA standards.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. PKA activity exacerbates hypoxia-induced ROS formation and hypoxic injury in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
how to address cytotoxicity of Sp-5,6-DCl-cBIMPS at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Sp-5,6-DCl-cBIMPS at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Sp-5,6-DCl-cBIMPS and what is its primary mechanism of action?
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific, cell-permeable activator of cyclic AMP-dependent protein kinase (PKA).[1][2] Its high lipophilicity and resistance to phosphodiesterases (PDEs) make it a more stable and effective tool for studying PKA signaling in intact cells compared to other cAMP analogs like 8-CPT-cAMP.[3]
Q2: Why am I observing cytotoxicity at high concentrations of Sp-5,6-DCl-cBIMPS?
While Sp-5,6-DCl-cBIMPS is a specific PKA activator, high concentrations can lead to cytotoxicity through several potential mechanisms:
-
PKA Overactivation: Prolonged and excessive activation of the PKA signaling pathway can lead to cell cycle arrest and, in some cell types, induce apoptosis (programmed cell death).[4][5][6] The cellular response to sustained PKA activation is highly context- and cell-type-dependent, with the cAMP/PKA pathway having both pro- and anti-apoptotic roles.[7]
-
Off-Target Effects: Although Sp-5,6-DCl-cBIMPS is highly specific for PKA, at very high concentrations, the possibility of off-target effects on other kinases or cellular proteins cannot be entirely ruled out.[8][9]
-
Metabolic Burden: The introduction of a high concentration of any foreign small molecule can place a metabolic burden on cells, potentially leading to stress responses and reduced viability.
-
Contaminants: Impurities in the compound preparation could contribute to the observed cytotoxicity.
Q3: What are the typical working concentrations for Sp-5,6-DCl-cBIMPS, and when should I be concerned about cytotoxicity?
The optimal, non-toxic working concentration of Sp-5,6-DCl-cBIMPS is highly dependent on the specific cell line and the duration of the experiment. Based on data from similar Sp-cAMP analogs, concentrations in the range of 10 µM to 200 µM are commonly used.[6] Cytotoxicity may become a significant factor at concentrations exceeding 100 µM.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: High Cytotoxicity Observed
If you are experiencing significant cell death in your experiments with Sp-5,6-DCl-cBIMPS, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| High cell death across all high concentrations | Concentration is above the toxic threshold for the cell line. | Perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and titrating up to your desired maximum concentration. Determine the EC50 for your desired effect and the IC50 for cytotoxicity. |
| Variability in cytotoxicity between experiments | Inconsistent cell health or seeding density. Compound degradation. | Ensure consistent cell culture conditions, including passage number and confluency. Prepare fresh dilutions of Sp-5,6-DCl-cBIMPS for each experiment from a properly stored stock solution. |
| Desired PKA activation is not observed at non-toxic concentrations | Insufficient compound potency in the specific cell system. Rapid compound degradation by high PDE activity. | Confirm PKA activation using a downstream marker (e.g., phosphorylation of CREB). Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX, but be mindful of its own potential cellular effects.[6] |
| Unexpected cellular responses or phenotypes | Off-target effects of Sp-5,6-DCl-cBIMPS at high concentrations. | Use the lowest effective concentration possible. Consider using a structurally different PKA activator as a control to confirm that the observed phenotype is due to PKA activation. |
Data Presentation: Hypothetical Cytotoxicity of Sp-5,6-DCl-cBIMPS
The following table presents hypothetical IC50 values for Sp-5,6-DCl-cBIMPS in various cell lines, based on typical observations with potent cAMP analogs. Note: These are not experimentally verified values for this specific compound and should be used as a guideline for designing your own dose-response experiments.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| Jurkat | Human T-cell leukemia | MTT | 48 | 150 |
| HeLa | Human cervical cancer | Resazurin | 48 | 250 |
| Primary Neurons | Rat cortical neurons | LDH Release | 24 | 100 |
| MCF-7 | Human breast cancer | CCK-8 | 72 | 300 |
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a range of Sp-5,6-DCl-cBIMPS concentrations on a chosen cell line.
Materials:
-
96-well cell culture plates
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Cell line of interest
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Complete cell culture medium
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Sp-5,6-DCl-cBIMPS stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of Sp-5,6-DCl-cBIMPS in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Sp-5,6-DCl-cBIMPS. Include untreated and vehicle-only controls.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
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6-well cell culture plates
-
Cell line of interest
-
Sp-5,6-DCl-cBIMPS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Sp-5,6-DCl-cBIMPS for the chosen duration.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 4. Protein Kinase A Is Involved in Neuropathic Pain by Activating the p38MAPK Pathway to Mediate Spinal Cord Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cAMP-PKA signaling pathway induces apoptosis and promotes hypothermic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
improving the cell permeability of 5,6-DCl-cBIMP in specific cell lines
Welcome to the technical support center for 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (5,6-DCl-cBIMP). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic analog of cyclic adenosine monophosphate (cAMP).[1] It is known to be a potent activator of protein kinase A (PKA), a key enzyme in the cAMP signaling pathway.[1] Additionally, it can function as an agonist for phosphodiesterase 2 (PDE2), enhancing the hydrolysis of cAMP and cGMP.[2][3] Its high lipophilicity suggests better cell membrane permeability compared to cAMP itself.[1]
Q2: I am observing a weaker than expected biological response to this compound in my cell line. Could this be a permeability issue?
A2: A suboptimal response could indeed be due to insufficient intracellular concentrations of this compound, which may stem from poor cell permeability in your specific cell line. Other factors to consider include the expression levels of its molecular targets (PKA, PDE2) and its degradation by intracellular phosphodiesterases.[1]
Q3: Are there known differences in this compound uptake across different cell lines?
Q4: What are the general strategies to improve the cellular uptake of nucleoside analogs like this compound?
A4: Several strategies can be employed to enhance the intracellular delivery of nucleoside analogs. These can be broadly categorized as chemical modifications, formulation approaches, and co-administration with permeation enhancers.[6][7] Specific examples include the use of lipid conjugates, nanoparticle-based delivery systems, and self-emulsifying formulations.[6][8]
Troubleshooting Guide
This guide provides structured approaches to troubleshoot and improve the cellular permeability of this compound.
Problem 1: Low or Inconsistent Efficacy of this compound
Possible Cause: Poor compound solubility or aggregation in culture media, leading to reduced availability for cellular uptake.
Suggested Solutions:
-
Optimize Solubilization: Ensure this compound is fully dissolved before adding to cell culture media. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute to the final working concentration.
-
Incorporate Solubilizing Agents: For compounds with poor aqueous solubility, the inclusion of non-ionic surfactants or complexing agents like cyclodextrins in the formulation can improve solubility and prevent aggregation.[9]
Table 1: Common Solvents and Starting Concentrations for this compound
| Solvent | Recommended Starting Stock Concentration | Notes |
| DMSO | 10-50 mM | Ensure final DMSO concentration in cell culture is non-toxic (typically <0.5%). |
| Ethanol | 5-20 mM | Check for cell line sensitivity to ethanol. |
Problem 2: Suboptimal Intracellular Concentration Despite Adequate Solubility
Possible Cause: The cell membrane of the specific cell line presents a significant barrier to the passive diffusion of this compound.
Suggested Solutions:
-
Formulation with Permeation Enhancers:
-
Transient Membrane Permeabilization: The use of mild, reversible permeabilizing agents can temporarily increase membrane fluidity, allowing for greater compound uptake. This approach requires careful optimization to avoid cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol describes a basic method for encapsulating this compound into liposomes using the thin-film hydration technique.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid mixture. The drug-to-lipid ratio should be optimized (e.g., start with 1:10 w/w).
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS (pH 7.4) and vortexing. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 2: Quantification of Intracellular this compound Uptake by HPLC
This protocol provides a general workflow for measuring the intracellular concentration of this compound.
Materials:
-
Cell line of interest
-
This compound (and its formulations, if applicable)
-
Cell culture medium
-
PBS, ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for various time points.
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant by HPLC to quantify the concentration of this compound.
-
Normalize the intracellular concentration to the total protein content of the cell lysate (determined by a protein assay like BCA).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Cell Permeability
Caption: Troubleshooting workflow for this compound permeability.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. mdpi.com [mdpi.com]
minimizing non-specific binding of Sp-5,6-DCl-cBIMPS in assays
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize non-specific binding when using Sp-5,6-DCl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is Sp-5,6-DCl-cBIMPS and what is its primary mechanism of action?
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP).[3][4] Its primary mechanism of action is to bind to and activate cAMP-dependent protein kinase (PKA).[1][5] Unlike many other cAMP analogs, it is highly specific for PKA over cGMP-dependent protein kinase (PKG), making it a valuable tool for dissecting cAMP-mediated signaling pathways.[3][4][5] It is also resistant to degradation by phosphodiesterases, ensuring a more sustained activation of PKA in experimental systems.[3][4][5]
Caption: Simplified signaling pathway of Sp-5,6-DCl-cBIMPS activating PKA.
Q2: What causes non-specific binding in an assay?
Non-specific binding occurs when a molecule, in this case Sp-5,6-DCl-cBIMPS or detection reagents, adheres to surfaces in the assay system (e.g., microplate wells, beads, membranes) through low-affinity, unintended interactions.[6][7] This is often driven by hydrophobic or ionic interactions with the assay surface itself or with other proteins present in the sample. This phenomenon leads to a high background signal that is not related to the specific biological interaction being measured.[7]
Q3: Why is it critical to minimize non-specific binding?
Minimizing non-specific binding is crucial for obtaining accurate and reliable data. High background noise can obscure the true signal, leading to:
-
Reduced Assay Sensitivity: Difficulty in detecting low-level specific binding.
-
Poor Signal-to-Noise Ratio: Makes it challenging to distinguish the real signal from the background.
-
Inaccurate Quantification: Leads to an overestimation of the biological effect.
-
False Positives: High background may be misinterpreted as a positive result.
Q4: I suspect high non-specific binding in my assay. What are the first steps I should take?
If you observe an unexpectedly high signal in your negative control wells or a generally high background across your entire plate, you should first review your blocking and washing procedures. These two steps are the most common sources of high non-specific binding. Ensure your blocking buffer is appropriate for your assay system and that your wash steps are sufficiently stringent to remove unbound reagents.
Troubleshooting Guide
Problem: High background signal in all wells, including negative controls.
This is a classic sign of widespread non-specific binding. Use the following decision tree and table to diagnose and solve the issue.
Caption: Troubleshooting logic for addressing high background signal.
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent is critical and can significantly impact non-specific binding.[7] The ideal blocker saturates all potential sites of non-specific interaction without interfering with the specific binding event.[8]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Single-protein agent, generally low background, compatible with most systems.[8][9] | Can have lot-to-lot variability. May cross-react with antibodies raised against BSA-conjugates.[8] |
| Non-Fat Dry Milk | 0.5 - 5% (w/v) | Inexpensive, highly effective due to a complex mix of proteins.[7][8] | Contains phosphoproteins (casein) and biotin, which interfere with phosphodetection and avidin/streptavidin systems.[9] |
| Casein | 0.1 - 1% (w/v) | The primary blocking protein from milk, can provide lower background than whole milk.[6][10] | Same phosphoprotein and biotin interference issues as non-fat dry milk.[9] |
| Fish Gelatin | 0.1 - 1% (w/v) | Less likely to cross-react with mammalian-derived antibodies.[6] | Can be less effective than milk or BSA for some applications. |
| Whole Serum | 1 - 10% (v/v) | Very effective due to high protein diversity.[8][11] Use serum from the same species as the secondary antibody to block non-specific secondary antibody binding.[11] | Expensive. Can cross-react with Protein A/G and anti-IgG antibodies.[8] |
| Commercial/Synthetic Blockers | Varies by manufacturer | High consistency, often protein-free to avoid interference.[9] | More expensive than traditional protein-based blockers.[9] |
Experimental Protocols
Protocol 1: General Assay Workflow Highlighting Critical Steps
This protocol outlines a generic workflow for a plate-based assay and highlights the key steps for minimizing non-specific binding.
Caption: Assay workflow highlighting critical blocking and washing steps.
Protocol 2: Optimizing Blocking Conditions
Objective: To determine the most effective blocking agent and incubation time for your specific assay.
Materials:
-
Your chosen assay plates (e.g., 96-well high-binding polystyrene plates)
-
Several blocking agents to test (e.g., 5% BSA in PBS, 5% Non-Fat Dry Milk in TBS, 1% Casein in TBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagents (without the specific primary target/ligand)
Methodology:
-
Plate Setup: Designate rows or columns on your plate for each blocking agent you wish to test. Do not coat the plate with your specific target protein or cells for this experiment. The goal is to measure pure background.
-
Blocking:
-
Add 200 µL of each prepared blocking buffer to the appropriate wells.
-
To test incubation time, incubate columns for different durations (e.g., 1 hour, 2 hours, 4 hours) at room temperature, or overnight at 4°C.
-
-
Washing: After incubation, wash all wells 3-5 times with 200 µL of Wash Buffer.
-
Detection: Add the detection reagents you would normally use in your assay (e.g., primary and secondary antibodies if applicable, but not Sp-5,6-DCl-cBIMPS). Incubate for the standard duration.
-
Final Wash: Perform a final, thorough wash series (e.g., 5 times with Wash Buffer).
-
Signal Development: Add the substrate and measure the signal (e.g., absorbance, fluorescence, luminescence).
-
Analysis: The blocking condition (agent and time) that yields the lowest signal is the most effective at preventing non-specific binding of your detection reagents to the plate surface.
Protocol 3: Dose-Response Experiment for Sp-5,6-DCl-cBIMPS
Objective: To determine the optimal concentration range of Sp-5,6-DCl-cBIMPS that provides a robust specific signal without increasing non-specific binding.
Materials:
-
Assay plates coated with your target of interest
-
Optimized Blocking Buffer (from Protocol 2)
-
Sp-5,6-DCl-cBIMPS stock solution
-
Assay Buffer for dilutions
-
Detection reagents
Methodology:
-
Blocking: Block the entire plate using your optimized blocking protocol.
-
Serial Dilution: Prepare a serial dilution of Sp-5,6-DCl-cBIMPS in Assay Buffer. A common starting range might be from 100 µM down to 10 pM. Include a "zero-ligand" control (Assay Buffer only) to establish the baseline/background.
-
Incubation: Add the different concentrations of Sp-5,6-DCl-cBIMPS to the wells and incubate for the desired time and temperature.
-
Washing: Wash the plate thoroughly with your optimized wash protocol to remove unbound Sp-5,6-DCl-cBIMPS.
-
Detection & Analysis: Proceed with the standard detection and signal reading steps of your assay. Plot the signal intensity against the log of the Sp-5,6-DCl-cBIMPS concentration. The optimal concentration range will be on the plateau of the resulting sigmoidal curve, where the signal is maximal before potentially increasing due to non-specific effects at excessively high concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sp-5,6-Dichloro-cBIMPS | CAS#:120912-54-1 | Chemsrc [chemsrc.com]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking in IHC | Abcam [abcam.com]
how to deal with batch-to-batch variability of 5,6-DCl-cBIMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dichlorobenzimidazole riboside-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) and its phosphorothioate analogue, Sp-5,6-DCl-cBIMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic and membrane-permeant analog of cyclic adenosine monophosphate (cAMP). It is a potent agonist of phosphodiesterase 2 (PDE2) and a powerful activator of cAMP-dependent protein kinase (PKA), also known as protein kinase A.[1] Its high lipid solubility allows it to readily cross cell membranes, making it effective for use in intact cells.
Q2: What is the difference between this compound and Sp-5,6-DCl-cBIMPS?
A2: this compound is a cyclic monophosphate. Sp-5,6-DCl-cBIMPS is a diastereomer of this compound where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom, creating a phosphorothioate linkage. This modification makes Sp-5,6-DCl-cBIMPS more resistant to hydrolysis by some phosphodiesterases (PDEs). The "Sp" designation refers to the specific stereochemistry at the phosphorus center, which is crucial for its potent and specific activation of PKA.
Q3: Why am I seeing inconsistent results between different batches of this compound or its analogues?
A3: Batch-to-batch variability is a common issue with synthetic small molecules, and for compounds like Sp-5,6-DCl-cBIMPS, it often stems from variations in the diastereomeric ratio (Rp vs. Sp isomers) produced during synthesis. The Sp isomer is a potent PKA activator, while the Rp isomer can act as a competitive inhibitor.[2][3] Therefore, a batch with a lower Sp:Rp ratio will have lower potency in activating PKA, leading to inconsistent experimental outcomes. Other potential sources of variability include the presence of impurities from the synthesis process, such as residual solvents, starting materials, or side-products.
Q4: How should I store this compound and its solutions?
A4: Solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO or ethanol, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, it is recommended to keep the final DMSO concentration low (e.g., <0.1%) to avoid solvent-induced effects.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological activity in PKA activation assays.
This is a frequent problem that can derail experiments. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Low Potency of the Compound Batch | The ratio of the active Sp diastereomer to the inhibitory Rp diastereomer may be low. Action: Perform quality control analysis on the compound batch to determine the diastereomeric purity. See the detailed protocols for HPLC and 31P-NMR analysis below. If the purity is low, consider obtaining a new, high-purity batch. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. Action: Prepare fresh stock solutions from solid material. Store aliquots at -80°C to minimize degradation. |
| Suboptimal Assay Conditions | The concentration of this compound, incubation time, or cell density may not be optimal. Action: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and assay. Ensure consistent cell seeding density. |
| Cellular Factors | High endogenous PDE activity in your cell line can rapidly degrade the compound, reducing its effective concentration. Action: Consider co-treatment with a broad-spectrum PDE inhibitor, like IBMX, to potentiate the effect of this compound. |
Issue 2: Unexpected or off-target effects observed in experiments.
Unforeseen results can complicate data interpretation. Here are some common reasons and how to address them.
| Potential Cause | Recommended Solution |
| Presence of Impurities | Synthesis byproducts or residual starting materials in the compound batch may have their own biological activities. Action: Use high-purity grade compound (>98%). Analyze the batch for impurities using HPLC-MS. |
| Activation of Other Signaling Pathways | While Sp-5,6-DCl-cBIMPS is a specific PKA activator, at high concentrations, it might have off-target effects. This compound is also a PDE2 agonist. Action: Use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls, such as a structurally different PKA activator or a PKA inhibitor (e.g., Rp-cAMPS), to confirm that the observed effect is PKA-dependent. |
| Activation of PDE2 | This compound is a known PDE2 agonist. Activation of PDE2 leads to the hydrolysis of cAMP, which can counteract the intended PKA activation. Action: Be aware of this dual activity. The net effect on cAMP levels will depend on the relative potency of this compound for PKA activation versus PDE2 agonism in your specific experimental system. |
Experimental Protocols
Protocol 1: Quality Control of Sp-5,6-DCl-cBIMPS by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method allows for the separation and quantification of the Sp and Rp diastereomers.
Materials:
-
Sp-5,6-DCl-cBIMPS sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Reference standards for Sp and Rp isomers (if available)
Procedure:
-
Sample Preparation: Dissolve a small amount of the Sp-5,6-DCl-cBIMPS batch in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50% B
-
40-45 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The two diastereomers (Sp and Rp) should resolve into two separate peaks.
-
Calculate the percentage of each diastereomer by integrating the peak areas.
-
Diastereomeric Purity (%) = (Area of Sp peak / (Area of Sp peak + Area of Rp peak)) x 100
-
Protocol 2: Determination of Diastereomeric Ratio by ³¹P-NMR Spectroscopy
³¹P-NMR is a powerful technique to determine the global Rp/Sp ratio in a sample of a phosphorothioate-containing compound.
Materials:
-
Sp-5,6-DCl-cBIMPS sample
-
NMR spectrometer with a phosphorus probe
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the Sp-5,6-DCl-cBIMPS sample in 0.5 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P-NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical chemical shifts for phosphorothioates are in the range of 50-60 ppm.
-
-
Data Analysis:
-
The Rp and Sp diastereomers will appear as two distinct signals in the ³¹P-NMR spectrum.
-
Integrate the two signals.
-
The ratio of the integrals directly corresponds to the molar ratio of the Rp and Sp diastereomers in the sample.
-
Protocol 3: In Vitro PKA Kinase Activity Assay (Non-Radioactive)
This assay measures the ability of a this compound batch to activate PKA, which then phosphorylates a specific substrate.
Materials:
-
Recombinant PKA catalytic and regulatory subunits
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
This compound sample
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Phospho-PKA substrate antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
PKA Holoenzyme Reconstitution: Pre-incubate the PKA catalytic and regulatory subunits in the kinase reaction buffer on ice to form the inactive holoenzyme.
-
PKA Activation: In a microplate well, add the reconstituted PKA holoenzyme, the PKA substrate peptide, and varying concentrations of your this compound batch. Incubate for 10 minutes at 30°C to allow for PKA activation and dissociation of the catalytic subunits.
-
Phosphorylation Reaction: Initiate the phosphorylation reaction by adding ATP to each well. Incubate for 30-60 minutes at 30°C.
-
Detection:
-
Stop the reaction and wash the wells.
-
Add the phospho-PKA substrate antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the color development with the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the absorbance as a function of the this compound concentration to generate a dose-response curve and determine the EC₅₀ for PKA activation for each batch.
Protocol 4: Non-Radioactive PDE2 Activity Assay
This assay measures the ability of this compound to act as an agonist for PDE2, which hydrolyzes cAMP.
Materials:
-
Recombinant PDE2 enzyme
-
cAMP (substrate)
-
This compound sample
-
cGMP (for allosteric activation)
-
PDE reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
A commercial non-radioactive cAMP detection kit (e.g., ELISA-based or fluorescence polarization-based)
Procedure:
-
PDE Reaction: In a microplate well, add the PDE2 enzyme, cGMP (to allosterically activate PDE2), and varying concentrations of your this compound batch.
-
Initiate Hydrolysis: Add a known concentration of cAMP to each well to start the reaction. Incubate for a defined period at 30°C.
-
Stop Reaction and Detect cAMP: Stop the reaction according to the detection kit's instructions. Measure the remaining amount of cAMP using the detection kit.
-
Data Analysis: A decrease in the cAMP signal indicates PDE2 activity. Plot the remaining cAMP concentration as a function of the this compound concentration to determine the EC₅₀ for PDE2 activation.
Signaling Pathways and Troubleshooting Workflows
Caption: PKA Signaling Pathway and the action of this compound.
Caption: PDE2 Signaling Pathway and the agonistic effect of this compound.
References
troubleshooting guide for PKA activation assays using Sp-5,6-DCl-cBIMPS
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Sp-5,6-DCl-cBIMPS to activate Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is Sp-5,6-DCl-cBIMPS and why is it used to activate PKA?
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and specific, cell-permeable activator of cAMP-dependent Protein Kinase A (PKA).[1] It is an analog of cyclic AMP (cAMP) that is highly resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP. This resistance ensures sustained activation of PKA in cellular and in vitro assays. Its lipophilic nature allows it to efficiently cross cell membranes, making it ideal for use in intact cells.[1]
Q2: How does Sp-5,6-DCl-cBIMPS differ from other PKA activators like 8-Br-cAMP or Forskolin?
Sp-5,6-DCl-cBIMPS directly activates PKA by binding to the regulatory subunits of the enzyme, mimicking the action of cAMP. Unlike Forskolin, which activates adenylyl cyclase to produce endogenous cAMP, Sp-5,6-DCl-cBIMPS bypasses this step, providing a more direct and sustained activation of PKA. Compared to other cAMP analogs like 8-Br-cAMP, Sp-5,6-DCl-cBIMPS is more resistant to degradation by PDEs and can be more potent in intact cells.[1]
Q3: What is the recommended solvent and storage condition for Sp-5,6-DCl-cBIMPS?
It is recommended to dissolve Sp-5,6-DCl-cBIMPS in DMSO to prepare a stock solution. For long-term storage, the stock solution should be stored at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What is a typical working concentration for Sp-5,6-DCl-cBIMPS in cell-based assays?
The optimal concentration of Sp-5,6-DCl-cBIMPS will vary depending on the cell type and the specific experimental conditions. However, a starting point for dose-response experiments is typically in the range of 10-100 µM for intact cells. For in vitro kinase assays, the concentration will depend on the PKA concentration and the desired level of activation.
Q5: Can I use Sp-5,6-DCl-cBIMPS for in vitro kinase assays with purified PKA?
Yes, Sp-5,6-DCl-cBIMPS is a potent activator of purified PKA and can be used in in vitro kinase assays.[1] It directly binds to the regulatory subunits of PKA, causing the release of the active catalytic subunits.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low PKA activation observed | 1. Inactive Sp-5,6-DCl-cBIMPS: Compound may have degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare a fresh stock solution of Sp-5,6-DCl-cBIMPS. - Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots. |
| 2. Insufficient concentration: The concentration of Sp-5,6-DCl-cBIMPS may be too low for the specific cell type or assay conditions. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). | |
| 3. Poor cell permeability in a specific cell line: Although generally cell-permeable, uptake can vary between cell types. | - Increase the incubation time with Sp-5,6-DCl-cBIMPS. - Consider using a cell lysis-based assay to ensure the compound reaches the kinase. | |
| 4. Inactive PKA enzyme: The PKA enzyme (in cell lysate or purified form) may have lost activity. | - Use a fresh batch of cells or purified PKA. - Include a positive control for PKA activation (e.g., a known potent activator like a high concentration of cAMP). | |
| High background signal | 1. Non-specific effects of Sp-5,6-DCl-cBIMPS at high concentrations. | - Lower the concentration of Sp-5,6-DCl-cBIMPS and perform a dose-response curve to find the optimal concentration with a good signal-to-noise ratio. |
| 2. Assay components interfering with detection: For example, in fluorescence-based assays, the compound might have intrinsic fluorescence. | - Run a control with Sp-5,6-DCl-cBIMPS alone (without the enzyme or substrate) to check for background signal. - If interference is observed, consider using a different assay format (e.g., radiometric). | |
| Inconsistent or variable results | 1. Inconsistent preparation of Sp-5,6-DCl-cBIMPS working solutions. | - Ensure the stock solution is completely thawed and mixed well before preparing dilutions. - Prepare fresh working solutions for each experiment. |
| 2. Variability in cell culture conditions: Cell density, passage number, and growth phase can all affect the cellular response to stimuli. | - Maintain consistent cell culture practices. Seed cells at a uniform density and use cells within a specific passage number range. | |
| 3. Pipetting errors or inaccurate dilutions. | - Use calibrated pipettes and be meticulous with dilutions. |
Quantitative Data: Comparison of PKA Activators
The following table summarizes the potency of Sp-5,6-DCl-cBIMPS in comparison to other common PKA activators. The activation constant (Ka) represents the concentration of the activator required to achieve half-maximal activation of the enzyme. A lower Ka value indicates higher potency.
| Activator | PKA Isozyme | Ka (µM) | Key Properties |
| Sp-5,6-DCl-cBIMPS | Type I & II | ~0.13 | High potency, PDE resistant, highly cell-permeable[1] |
| cAMP | Type I & II | ~0.1 - 0.3 | Endogenous activator, rapidly degraded by PDEs |
| 8-Br-cAMP | Type I & II | ~0.3 - 1.0 | Cell-permeable, moderately PDE resistant |
| N6-Benzoyl-cAMP | Type I | ~0.15 | Site-selective for PKA type I |
| 8-CPT-cAMP | Type I & II | ~5 - 15 | Cell-permeable, also activates Epac |
Note: Ka values can vary depending on the specific assay conditions and the isozyme of PKA being tested.
Experimental Protocols
Detailed Methodology for In Vitro PKA Kinase Activity Assay
This protocol provides a general framework for a non-radioactive, colorimetric PKA kinase activity assay using a specific PKA substrate peptide and a phospho-specific antibody. This can be adapted for use with Sp-5,6-DCl-cBIMPS.
Materials:
-
Purified active PKA enzyme
-
Sp-5,6-DCl-cBIMPS
-
PKA substrate microtiter plate (pre-coated with a specific PKA substrate peptide)
-
Kinase Assay Dilution Buffer
-
ATP solution
-
PKA Phospho-specific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sp-5,6-DCl-cBIMPS in DMSO.
-
Prepare serial dilutions of Sp-5,6-DCl-cBIMPS in Kinase Assay Dilution Buffer to achieve the desired final concentrations.
-
Prepare a working solution of ATP in Kinase Assay Dilution Buffer.
-
Dilute the purified PKA enzyme to the desired concentration in Kinase Assay Dilution Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Kinase Assay Dilution Buffer to each well of the PKA substrate microtiter plate and incubate for 10 minutes at room temperature to pre-wet the wells.
-
Carefully aspirate the buffer from all wells.
-
Set up the assay wells:
-
Blank (No Enzyme) wells: Add 30 µL of Kinase Assay Dilution Buffer.
-
Negative Control (No Activator) wells: Add 30 µL of the diluted PKA enzyme.
-
Sample wells: Add 30 µL of the diluted PKA enzyme.
-
-
Add 10 µL of the diluted Sp-5,6-DCl-cBIMPS solutions to the appropriate sample wells. Add 10 µL of Kinase Assay Dilution Buffer to the Blank and Negative Control wells.
-
Initiate the kinase reaction by adding 10 µL of the ATP working solution to all wells.
-
Incubate the plate for 60-90 minutes at 30°C.
-
Stop the reaction by aspirating the contents of the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 40 µL of the PKA Phospho-specific Substrate Antibody to each well (except the Blank) and incubate for 60 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 40 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells four times with Wash Buffer.
-
Add 60 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the color development by adding 20 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the Blank wells from the absorbance of all other wells.
-
Plot the corrected absorbance values against the concentration of Sp-5,6-DCl-cBIMPS to generate a dose-response curve.
-
Visualizations
Caption: PKA signaling pathway activated by Sp-5,6-DCl-cBIMPS.
Caption: A logical workflow for troubleshooting PKA activation assays.
References
Validation & Comparative
A Comparative Guide to the Efficacy of 5,6-DCl-cBIMP and Sp-5,6-DCl-cBIMPS in Protein Kinase A Activation
For researchers, scientists, and drug development professionals, understanding the nuances of tool compounds is critical for robust experimental design and interpretation. This guide provides a detailed comparison of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) and its phosphorothioate analog, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), two potent activators of cAMP-dependent protein kinase (PKA).
While both compounds are structurally related and target PKA, their distinct chemical properties lead to significant differences in their stability, specificity, and ultimately, their utility in experimental systems. This guide will objectively compare their performance, provide supporting experimental context, and detail protocols for their evaluation.
Core Compound Characteristics
The primary distinction between this compound and Sp-5,6-DCl-cBIMPS lies in the modification of the cyclic phosphate group. Sp-5,6-DCl-cBIMPS is a phosphorothioate analog, where a sulfur atom replaces one of the exocyclic oxygen atoms. This single atomic substitution dramatically alters its susceptibility to enzymatic degradation.
| Feature | This compound | Sp-5,6-DCl-cBIMPS |
| Primary Target | cAMP-dependent Protein Kinase (PKA) | cAMP-dependent Protein Kinase (PKA) |
| Metabolic Stability | Rapidly hydrolyzed by phosphodiesterases (PDEs) | Highly resistant to hydrolysis by PDEs |
| Mechanism of Action | Direct activation of PKA | Sustained, direct activation of PKA |
| Specificity | Potent PKA activator; also reported as a PDE2 agonist | Highly specific for PKA over cGMP-dependent protein kinase (cGMP-PK) |
| Cell Permeability | Lipophilic, good cell permeability | Higher lipophilicity than many other cAMP analogs, excellent cell permeability |
| Experimental Utility | Transient PKA activation studies | Sustained PKA activation in intact cells; distinguishing between cAMP and cGMP pathways |
Efficacy and Performance: A Comparative Analysis
Sp-5,6-DCl-cBIMPS: The Gold Standard for Sustained PKA Activation
Sp-5,6-DCl-cBIMPS is widely regarded as a superior tool for studying PKA signaling in intact cells due to its exceptional metabolic stability.[1] Research has shown that it is not significantly hydrolyzed by several types of cyclic nucleotide phosphodiesterases.[1] This resistance to degradation ensures a sustained and predictable intracellular concentration, leading to robust and prolonged PKA activation.
Furthermore, Sp-5,6-DCl-cBIMPS has been demonstrated to be a highly specific activator of PKA, with negligible effects on cGMP-dependent protein kinase (cGMP-PK).[1] This specificity is crucial for dissecting the distinct roles of these two related signaling pathways. Its high lipophilicity also contributes to its efficacy, allowing for efficient permeation of cell membranes.[1]
In functional assays, Sp-5,6-DCl-cBIMPS has been shown to effectively mimic the effects of endogenous cAMP signaling. For instance, in human platelets, it induces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key PKA substrate, and prevents platelet aggregation induced by thrombin.[1]
This compound: A Tool for Transient Activation
In contrast, this compound, while a potent PKA activator, is susceptible to rapid hydrolysis by PDEs. This characteristic limits its utility in experiments requiring sustained PKA activation, as its effective concentration will diminish over time in a manner dependent on the PDE expression profile of the experimental system.
However, its transient nature can be advantageous in specific experimental contexts where a brief pulse of PKA activity is desired to study the immediate downstream consequences of PKA signaling. It has also been described as an agonist of PDE2, which suggests a more complex pharmacological profile that could include effects on both cAMP and cGMP hydrolysis.
Experimental Protocols
To facilitate the direct comparison of these two compounds, detailed methodologies for key experiments are provided below.
In Vitro Protein Kinase A (PKA) Activity Assay
This protocol describes a method to quantify the activation of purified PKA by this compound and Sp-5,6-DCl-cBIMPS by measuring the phosphorylation of a synthetic peptide substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.2 mM ATP)
-
This compound and Sp-5,6-DCl-cBIMPS stock solutions
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the PKA peptide substrate, and the desired concentration of either this compound or Sp-5,6-DCl-cBIMPS.
-
Initiate the reaction by adding purified PKA and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the specific activity of PKA in the presence of each compound and compare their dose-response curves to calculate EC₅₀ values.
Phosphodiesterase (PDE) Hydrolysis Assay
This protocol allows for the determination of the metabolic stability of this compound and Sp-5,6-DCl-cBIMPS in the presence of PDEs.
Materials:
-
Purified recombinant PDE (e.g., PDE1, PDE2, PDE3, PDE4)
-
This compound and Sp-5,6-DCl-cBIMPS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Snake venom nucleotidase
-
[³H]-labeled cAMP (for a radioassay) or a suitable HPLC/LC-MS setup
Procedure (Radioassay Method):
-
Incubate the test compound (this compound or Sp-5,6-DCl-cBIMPS) with the purified PDE in the assay buffer.
-
If assessing the hydrolysis of the compound itself, a non-radioactive method like HPLC would be necessary. To assess its effect on the hydrolysis of cAMP, include [³H]-cAMP in the reaction.
-
Allow the reaction to proceed at 37°C for a defined period.
-
Terminate the PDE reaction by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.
-
Separate the remaining [³H]-cAMP from the [³H]-adenosine product using anion-exchange chromatography.
-
Quantify the amount of [³H]-adenosine formed using a scintillation counter to determine the rate of hydrolysis.
Visualizing the Mechanisms of Action
To further clarify the distinct activities of these compounds, the following diagrams illustrate their roles in cellular signaling and a general workflow for their comparison.
References
The Decisive Edge: Sp-5,6-DCl-cBIMPS as a Superior cAMP Analog for Preclinical Research
For researchers, scientists, and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling, the choice of a potent, specific, and reliable PKA activator is paramount. Sp-5,6-DCl-cBIMPS emerges as a frontrunner, offering distinct advantages over other commonly used cAMP analogs such as 8-CPT-cAMP and Dibutyryl-cAMP. This guide provides a comprehensive comparison, supported by experimental data, to inform the selection of the optimal tool for investigating PKA-mediated cellular processes.
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2] Its unique chemical structure confers several advantageous properties, including high potency, specificity for PKA over other cyclic nucleotide-dependent kinases, enhanced metabolic stability, and excellent cell membrane permeability.[3][4][5] These features collectively make it a superior choice for a wide range of in vitro and in vivo studies.
Unparalleled Specificity and Potency
A key advantage of Sp-5,6-DCl-cBIMPS is its remarkable specificity for PKA. Unlike analogs such as 8-pCPT-cAMP, which also potently activate cGMP-dependent protein kinase (cGMP-PK), Sp-5,6-DCl-cBIMPS allows for the precise dissection of PKA-specific signaling pathways.[3][4] This is crucial for accurately interpreting experimental results and avoiding confounding off-target effects. Furthermore, it demonstrates a higher potency in activating PKA in both cell extracts and intact cells compared to other analogs.[3]
Enhanced Metabolic Stability and Cellular Access
The phosphorothioate modification in Sp-5,6-DCl-cBIMPS renders it highly resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[3][4][5] This resistance ensures a sustained and stable intracellular concentration of the analog, leading to a more prolonged and reproducible biological effect.[6] In contrast, analogs like 8-pCPT-cAMP and 8-bromo-cAMP are susceptible to significant hydrolysis by certain PDE isoforms.[3][4] Additionally, the lipophilic nature of Sp-5,6-DCl-cBIMPS facilitates its efficient passage across cell membranes, a property that is superior to that of 8-pCPT-cAMP.[3][4][5]
Comparative Performance Data
The following tables summarize the key performance characteristics of Sp-5,6-DCl-cBIMPS in comparison to other widely used cAMP analogs.
| Parameter | Sp-5,6-DCl-cBIMPS | 8-pCPT-cAMP | Dibutyryl-cAMP (db-cAMP) | References |
| Primary Target | Potent and specific activator of PKA | Activator of PKA and cGMP-PK | Activator of PKA | [1][2][3] |
| PKA Isozyme Selectivity | Preferential for PKA type II (Site B) | Activates both PKA type I and II | Generally non-selective | [7][8] |
| Specificity vs cGMP-PK | High | Low (activates cGMP-PK) | High | [3][4] |
Table 1: Specificity and Selectivity of cAMP Analogs
| Parameter | Sp-5,6-DCl-cBIMPS | 8-pCPT-cAMP | Dibutyryl-cAMP (db-cAMP) | References |
| PDE Resistance | High (not significantly hydrolyzed) | Moderate (hydrolyzed by some PDEs) | Moderate (can be hydrolyzed) | [3][4][5] |
| Lipophilicity | High | Moderate | High | [3][4] |
| Cell Membrane Permeability | High | Moderate | High | [3][4][5] |
Table 2: Physicochemical and Metabolic Properties of cAMP Analogs
Visualizing the cAMP Signaling Landscape
To better understand the context of Sp-5,6-DCl-cBIMPS action, the following diagrams illustrate the canonical cAMP signaling pathway and a typical experimental workflow.
Caption: Canonical cAMP/PKA Signaling Pathway.
Caption: General Experimental Workflow for Comparing cAMP Analogs.
Experimental Protocols
In Vitro PKA Activation Assay
This protocol outlines a method to compare the potency of different cAMP analogs in activating PKA.
Materials:
-
Purified PKA holoenzyme
-
cAMP analogs (Sp-5,6-DCl-cBIMPS, 8-CPT-cAMP, db-cAMP)
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of each cAMP analog in kinase assay buffer.
-
In a microcentrifuge tube, combine the purified PKA holoenzyme, the PKA substrate peptide, and the respective cAMP analog dilution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity (in cpm) against the log of the analog concentration to determine the activation constant (Ka) for each analog.
VASP Phosphorylation Assay in Intact Platelets
This protocol details a method to assess the efficacy of cAMP analogs in inducing the phosphorylation of the PKA substrate VASP in a cellular context.
Materials:
-
Washed human platelets
-
cAMP analogs
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-VASP and anti-phospho-VASP (Ser157)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Pre-incubate washed human platelets with different concentrations of each cAMP analog for a specified time (e.g., 5-10 minutes) at 37°C.
-
Lyse the platelets by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-VASP (Ser157).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP.
-
Quantify the band intensities to determine the relative level of VASP phosphorylation induced by each analog.
Conclusion
Sp-5,6-DCl-cBIMPS offers a superior combination of potency, specificity, and metabolic stability, making it an invaluable tool for researchers investigating PKA-mediated signaling. Its ability to selectively activate PKA without cross-reacting with cGMP-PK, coupled with its prolonged intracellular action, allows for clearer and more reliable experimental outcomes. For studies demanding precise modulation of the cAMP/PKA pathway, Sp-5,6-DCl-cBIMPS represents the gold standard among currently available cAMP analogs.
References
- 1. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Dibutyryl-cAMP (Bucladesine sodium) | PKA | CAS 16980-89-5 | Buy Dibutyryl-cAMP (Bucladesine sodium) from Supplier InvivoChem [invivochem.com]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Validating 5,6-DCl-cBIMP as a Selective PDE2 Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) as a selective phosphodiesterase 2 (PDE2) agonist. We will objectively evaluate its performance against other alternatives, supported by experimental data, and provide detailed protocols for key validation assays.
Introduction to this compound and PDE2
This compound is a cyclic adenosine monophosphate (cAMP) analog that has been identified as an agonist of phosphodiesterase 2 (PDE2).[1] PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cyclic guanosine monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which enhances its cAMP hydrolytic activity. This positions PDE2 as a critical mediator of the crosstalk between cGMP and cAMP signaling pathways.
Comparative Analysis of PDE2 Modulators
Table 1: Comparative Activity of PDE2 Modulators
| Compound | Type | Target | Potency | Selectivity |
| This compound | Agonist | PDE2 | Data not available | Presumed selective for PDE2 activation |
| BAY 60-7550 | Inhibitor | PDE2A | IC50 = 4.7 nM (human) | >50-fold vs. PDE1; >100-fold vs. other PDEs |
Experimental Protocols
The validation of this compound as a selective PDE2 agonist relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: PDE2A Enzymatic Activity Assay (Inhibitor)
This protocol is adapted for determining the inhibitory potency (IC50) of a compound like BAY 60-7550 and can be modified to assess the activation by an agonist.
Objective: To measure the in vitro inhibitory activity of a test compound against human PDE2A.
Materials:
-
Recombinant human PDE2A
-
[³H]-cAMP (radiolabeled substrate)
-
cGMP (for allosteric activation)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., BAY 60-7550)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of cGMP (to activate PDE2), and the test compound at various concentrations.
-
Initiate the reaction by adding a pre-determined amount of recombinant human PDE2A.
-
Incubate the mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Add [³H]-cAMP to the reaction mixture and continue the incubation.
-
Terminate the reaction by boiling the samples.
-
Cool the samples and add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange chromatography.
-
Quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: PDE2A Activation Assay (Agonist)
This protocol is designed to validate the agonist activity of a compound like this compound.
Objective: To measure the in vitro activation of human PDE2A by a test compound.
Materials:
-
Recombinant human PDE2A
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound) at various concentrations
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer and the test compound at various concentrations.
-
Initiate the reaction by adding a pre-determined amount of recombinant human PDE2A.
-
Incubate the mixture at 30°C for a specified time.
-
Add [³H]-cAMP to the reaction mixture and continue the incubation for a fixed period.
-
Follow steps 5-8 from Protocol 1 to terminate the reaction and quantify the product.
-
Calculate the percentage of activation for each concentration of the test compound relative to a basal control (without agonist) and a maximal activation control (with a saturating concentration of cGMP).
-
Determine the EC50 value by plotting the percentage of activation against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: PDE2 signaling pathway and points of intervention.
Caption: Workflow for validating a PDE2 agonist.
Conclusion
This compound is a valuable tool for researchers studying the PDE2 signaling pathway. Its function as a PDE2 agonist allows for the specific activation of this enzyme, enabling the elucidation of its role in the intricate crosstalk between cAMP and cGMP signaling. While further quantitative data on its potency and a comprehensive selectivity profile are needed for a complete validation, the available information and the provided experimental protocols offer a solid foundation for its use in research. The comparison with the well-characterized inhibitor BAY 60-7550 highlights the distinct experimental approaches required for studying PDE2 activation versus inhibition. Future studies should focus on generating robust dose-response curves for this compound against PDE2 and a panel of other PDE isoforms to definitively establish its selectivity and potency as a PDE2 agonist.
References
Cross-Validation of Experimental Findings: A Comparative Guide to 5,6-DCl-cBIMP Analogs and Alternative cAMP Pathway Activators
For researchers investigating cyclic AMP (cAMP) signaling pathways, the selection of specific and potent activators is critical for elucidating downstream cellular effects. This guide provides a detailed comparison of the widely used cAMP analog, Sp-5,6-DCl-cBIMPS (a phosphorothioate derivative of 5,6-DCl-cBIMP), with the alternative compound 8-pCPT-cAMP. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs, ensuring the accurate interpretation of findings.
Executive Summary
Sp-5,6-DCl-cBIMPS emerges as a superior tool for the specific activation of cAMP-dependent protein kinase (PKA). Experimental evidence demonstrates its high potency, metabolic stability, and, most importantly, its specificity for PKA over other cyclic nucleotide-dependent kinases. In contrast, 8-pCPT-cAMP, while an effective PKA activator, also exhibits significant cross-activation of cGMP-dependent protein kinase (cGMP-PK), which can confound experimental results. This guide presents a cross-validation of these findings through comparative data tables, detailed experimental protocols, and signaling pathway diagrams.
Data Presentation: Quantitative Comparison of cAMP Analogs
The following tables summarize the key quantitative differences in the performance of Sp-5,6-DCl-cBIMPS and 8-pCPT-cAMP based on published experimental data.
Table 1: Kinase Activation Profile
| Compound | Target Kinase | Off-Target Kinase Activated | Reference |
| Sp-5,6-DCl-cBIMPS | cAMP-Dependent Protein Kinase (PKA) | None reported | [1][2] |
| 8-pCPT-cAMP | cAMP-Dependent Protein Kinase (PKA) | cGMP-Dependent Protein Kinase (cGMP-PK) | [1][2] |
Table 2: Biological and Chemical Properties
| Property | Sp-5,6-DCl-cBIMPS | 8-pCPT-cAMP | Key Advantage of Sp-5,6-DCl-cBIMPS |
| Potency | More potent in inducing VASP phosphorylation in platelets.[1] More potent stimulus for insulin release than 8-bromo-cAMP.[3] | Less potent in inducing VASP phosphorylation.[1] | Higher potency allows for use at lower concentrations, reducing the risk of off-target effects. |
| Lipophilicity | Higher | Lower | Enhanced cell membrane permeability, making it highly effective for studies in intact cells.[1] |
| Metabolic Stability | Not significantly hydrolyzed by several phosphodiesterases (PDEs).[1][4] | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs.[1] | Greater stability in cellular environments leads to more consistent and reproducible results. |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these compounds.
Caption: Signaling pathways of cAMP analogs.
Caption: Experimental workflow for platelet aggregation assay.
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key comparative experiments are provided below.
Protocol 1: In Vitro Kinase Activity Assay
Objective: To determine the activation profile of Sp-5,6-DCl-cBIMPS and 8-pCPT-cAMP on purified PKA and cGMP-PK.
Materials:
-
Purified recombinant PKA catalytic subunit
-
Purified recombinant cGMP-PK
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP, [γ-³²P]ATP
-
PKA-specific substrate peptide (e.g., Kemptide)
-
cGMP-PK-specific substrate peptide
-
Sp-5,6-DCl-cBIMPS and 8-pCPT-cAMP stock solutions
-
Phosphocellulose paper, stop solution (e.g., 75 mM H₃PO₄), scintillation counter
Method:
-
Prepare reaction mixtures in kinase buffer containing the respective kinase and substrate peptide.
-
Add increasing concentrations of either Sp-5,6-DCl-cBIMPS or 8-pCPT-cAMP to the reaction tubes.
-
Initiate the kinase reaction by adding ATP/[γ-³²P]ATP mix.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in the stop solution.
-
Wash the papers multiple times to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot kinase activity as a function of agonist concentration to determine Ka (activation constant).
Protocol 2: Platelet Aggregation and Protein Phosphorylation Assay
Objective: To compare the effects of Sp-5,6-DCl-cBIMPS and 8-pCPT-cAMP on platelet aggregation and PKA substrate phosphorylation in an intact cell system.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Reagents for preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Platelet agonist (e.g., Thrombin, ADP, or a thromboxane analog like U-46619).
-
Sp-5,6-DCl-cBIMPS and 8-pCPT-cAMP stock solutions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against phospho-VASP (Vasodilator-Stimulated Phosphoprotein) and total VASP.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence detection reagents.
Method:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Aggregation Assay:
-
Pre-warm PRP samples to 37°C in the aggregometer.
-
Add vehicle, Sp-5,6-DCl-cBIMPS, or 8-pCPT-cAMP to the PRP and incubate for a specified time (e.g., 3-5 minutes).
-
Initiate aggregation by adding a sub-maximal concentration of the platelet agonist.
-
Record the change in light transmission for 5-10 minutes.
-
-
Protein Phosphorylation Analysis:
-
At desired time points before and after agonist addition, transfer aliquots of the PRP to tubes containing lysis buffer to stop the reaction.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-VASP and anti-total-VASP antibodies.
-
Detect signals using chemiluminescence and quantify band intensities to determine the level of VASP phosphorylation relative to the total protein.
-
Conclusion
The cross-validation of experimental findings strongly indicates that Sp-5,6-DCl-cBIMPS is a more specific and reliable tool than 8-pCPT-cAMP for studying PKA-mediated signaling pathways. Its high potency, metabolic stability, and, critically, its lack of cross-activation of cGMP-PK, prevent the misinterpretation of cellular responses. For researchers aiming to dissect the specific roles of PKA in cellular processes, Sp-5,6-DCl-cBIMPS is the recommended reagent. When interpreting historical data generated using 8-pCPT-cAMP, the potential for cGMP-PK-mediated effects should be carefully considered.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Sp-5,6-DCl-cBIMPS and Other cAMP Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate cyclic AMP (cAMP) analog is critical for the design of robust experiments and the development of effective therapeutics. A key determinant in this selection process is the metabolic stability of the analog, as it dictates the duration and intensity of the biological response. This guide provides an objective comparison of the metabolic stability of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) with other commonly used cAMP analogs, supported by available experimental data and detailed methodologies.
The second messenger cAMP is a central player in numerous signal transduction pathways.[1][2][3] However, its utility in research and medicine is often hampered by its rapid degradation by cyclic nucleotide phosphodiesterases (PDEs).[4][5] To overcome this limitation, a variety of cAMP analogs have been synthesized with modifications designed to resist hydrolysis by these enzymes. Among these, Sp-5,6-DCl-cBIMPS has emerged as a particularly stable and potent activator of cAMP-dependent protein kinase (PKA).[6][7][8]
Superior Metabolic Resistance of Sp-5,6-DCl-cBIMPS
Experimental evidence strongly indicates that Sp-5,6-DCl-cBIMPS exhibits exceptional resistance to enzymatic degradation by PDEs. A key study demonstrated that Sp-5,6-DCl-cBIMPS was not significantly hydrolyzed by three different types of cyclic nucleotide phosphodiesterases.[8] In stark contrast, other widely used cAMP analogs, such as 8-bromo-cAMP (8-Br-cAMP) and 8-(4-chlorophenylthio)cAMP (8-pCPT-cAMP), were found to be hydrolyzed to a significant extent by the Ca2+/calmodulin-dependent and the cGMP-inhibited phosphodiesterases.[8] This inherent resistance to hydrolysis underscores the superior metabolic stability of Sp-5,6-DCl-cBIMPS, ensuring a more sustained and predictable biological effect. In fact, phosphorothioate-modified analogs like Sp-5,6-DCl-cBIMPS are often characterized as competitive inhibitors of PDEs rather than substrates, further highlighting their metabolic robustness.
Quantitative Comparison of Metabolic Stability
The metabolic stability of cAMP analogs is best quantified by their kinetic parameters of interaction with various PDE isoforms. A higher Michaelis-Menten constant (Km) indicates a lower affinity of the enzyme for the substrate, while a lower catalytic rate constant (kcat) or maximal velocity (Vmax) signifies a slower rate of hydrolysis. For analogs that act as inhibitors, the inhibitory constant (Ki) is a key measure of their potency in preventing the degradation of endogenous cAMP.
While specific kinetic data for Sp-5,6-DCl-cBIMPS is limited in publicly available literature, its classification as a compound that is "not significantly hydrolysed" and acts as a PDE inhibitor speaks volumes about its stability.[8] The table below summarizes the available information on the metabolic stability of Sp-5,6-DCl-cBIMPS in comparison to other common cAMP analogs.
| cAMP Analog | PDE Isoform(s) | Metabolic Stability Profile | Supporting Evidence/Data |
| Sp-5,6-DCl-cBIMPS | Various | Very High | Not significantly hydrolyzed by three types of PDEs.[8] Often acts as a competitive inhibitor of PDEs. |
| 8-Bromo-cAMP | Ca2+/CaM-dependent PDE, cGMP-inhibited PDE | Moderate | Hydrolyzed to a significant extent.[8] |
| Dibutyryl-cAMP (db-cAMP) | Various | High | Designed for increased metabolic stability and membrane permeability. Undergoes intracellular conversion to active cAMP.[9][10] |
| N6-Benzoyl-cAMP | Low-Km PDE | High | Appears not to be hydrolyzed but interacts with the enzyme.[11] |
Experimental Protocols
To assess the metabolic stability of cAMP analogs, a standard in vitro degradation assay can be performed. The following protocols provide a framework for such an analysis.
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is designed to measure the rate of hydrolysis of a cAMP analog by a specific PDE isoform.
Materials:
-
Purified recombinant PDE enzyme (various isoforms available commercially)
-
cAMP analog to be tested
-
[3H]-cAMP (for radioisotope-based assay) or a suitable substrate for a non-radioactive assay
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Snake venom nucleotidase (for radioisotope-based assay)
-
Anion-exchange resin or appropriate separation medium
-
Scintillation fluid and counter (for radioisotope-based assay) or a suitable detection instrument for non-radioactive assays
-
HPLC system with a C18 column (for chromatography-based assay)
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, the purified PDE enzyme at a predetermined concentration, and the cAMP analog at various concentrations.
-
Initiation: Initiate the reaction by adding the substrate ([3H]-cAMP or other).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute) or by adding a chemical inhibitor (e.g., 0.1 M HCl).
-
Product Separation and Quantification:
-
Radioisotope Method: Add snake venom nucleotidase to convert the product ([3H]-5'-AMP) to [3H]-adenosine. Separate the unreacted [3H]-cAMP from the [3H]-adenosine using an anion-exchange resin. Quantify the amount of [3H]-adenosine using a scintillation counter.
-
HPLC Method: Directly inject the reaction mixture into an HPLC system. Separate the parent cAMP analog from its hydrolyzed product (5'-AMP analog) using a suitable gradient. Quantify the amount of each compound by measuring the peak area at an appropriate UV wavelength.
-
-
Data Analysis: Calculate the rate of hydrolysis for each concentration of the cAMP analog. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 2: Competitive Inhibition Assay
This protocol is used to determine the inhibitory constant (Ki) of a cAMP analog that is a poor substrate but a potential inhibitor of a PDE isoform.
Methodology:
-
Follow the same procedure as the PDE activity assay, but include a fixed, low concentration of the substrate (e.g., [3H]-cAMP near its Km value).
-
Add varying concentrations of the test compound (the potential inhibitor, e.g., Sp-5,6-DCl-cBIMPS).
-
Measure the rate of substrate hydrolysis at each inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Determine the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Km of the substrate.
Visualizing the cAMP Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
References
- 1. cAMP analogs used to study low-Km, hormone-sensitive phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
A Head-to-Head Comparison of 5,6-DCl-cBIMP and IBMX in Phosphodiesterase Assays
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modulators on phosphodiesterase (PDE) activity is critical for advancing signal transduction research and therapeutic development. This guide provides a direct comparison of two widely utilized compounds, 5,6-Dichlorobenzimidazole-1-ribofuranosyl-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) and 3-Isobutyl-1-methylxanthine (IBMX), detailing their contrasting mechanisms of action, performance in PDE assays, and the experimental protocols for their characterization.
While both this compound and IBMX are pivotal tools for studying cyclic nucleotide signaling, they exert opposing effects on phosphodiesterase activity. IBMX acts as a non-selective competitive inhibitor of a broad range of PDEs, thereby increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In stark contrast, this compound functions as a potent agonist of PDE2, specifically enhancing its enzymatic activity and leading to a decrease in cyclic nucleotide levels. This fundamental difference makes their appropriate application in experimental design paramount.
Performance Data: this compound vs. IBMX
The following table summarizes the quantitative data for both compounds in PDE assays. It is important to note that for this compound, the relevant metric is its activation constant (EC50) for PDE2, while for IBMX, it is the inhibitory constant (IC50) across various PDE families.
| Compound | Target PDE | Mechanism of Action | Potency |
| This compound | PDE2 | Agonist | EC50 ≈ 1 µM[1][2] |
| IBMX | PDE1 | Inhibitor | IC50 = 19 µM |
| PDE2 | Inhibitor | IC50 = 50 µM[3] | |
| PDE3 | Inhibitor | IC50 = 18 µM | |
| PDE4 | Inhibitor | IC50 = 13 µM | |
| PDE5 | Inhibitor | IC50 = 32 µM | |
| PDE7 | Inhibitor | IC50 = 7 µM[3] | |
| PDE11 | Inhibitor | IC50 = 50 µM[3] |
Signaling Pathway Visualization
The diagram below illustrates the opposing effects of this compound and IBMX on the cyclic nucleotide signaling pathway. IBMX provides a general blockade of PDE activity, leading to an accumulation of cAMP and cGMP, while this compound specifically enhances the activity of PDE2, leading to the degradation of these second messengers.
References
Validating the On-Target Effects of Sp-5,6-DCl-cBIMPS Using Knockout Models: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Sp-5,6-DCl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinase (PKA). A central focus is placed on the use of knockout (KO) models as a gold-standard for target validation, with supporting experimental data and protocols.
Sp-5,6-DCl-cBIMPS is a cell-permeable cyclic adenosine monophosphate (cAMP) analog that potently and specifically activates PKA, a key enzyme in cellular signal transduction.[1] Unlike other cAMP analogs such as 8-pCPT-cAMP, Sp-5,6-DCl-cBIMPS exhibits high specificity for PKA over cGMP-dependent protein kinase (PKG), making it a valuable tool for dissecting PKA-specific signaling pathways.[1] Its resistance to hydrolysis by phosphodiesterases ensures sustained activation of PKA in cellular and in vivo studies. Validating that the observed biological effects of Sp-5,6-DCl-cBIMPS are indeed mediated by PKA is crucial for accurate interpretation of experimental results and for its potential therapeutic development. Knockout models, in which the gene encoding a specific PKA subunit is deleted, offer a powerful approach for such validation.
Comparison of PKA Activators
A variety of compounds are available for activating PKA. The choice of activator can significantly impact experimental outcomes due to differences in specificity, potency, and mechanism of action.
| Activator | Mechanism of Action | Key Advantages | Key Disadvantages |
| Sp-5,6-DCl-cBIMPS | Direct binding to the regulatory subunits of PKA, mimicking cAMP. | High potency and specificity for PKA over PKG.[1] Resistant to phosphodiesterase degradation. Cell-permeable. | Limited in vivo data compared to other activators. |
| Forskolin | Activates adenylyl cyclase, leading to increased intracellular cAMP levels. | Activates endogenous PKA signaling pathways. Widely used and well-characterized. | Lacks specificity, as it elevates global cAMP levels, which can activate other effectors like Epac.[2][3] |
| 8-Bromo-cAMP | Direct binding to the regulatory subunits of PKA. | Cell-permeable and widely used. | Lower specificity than Sp-5,6-DCl-cBIMPS, with potential for activating PKG. Susceptible to phosphodiesterase degradation.[1] |
| Dibutyryl-cAMP | A cell-permeable prodrug that is converted to cAMP intracellularly. | Historically used for PKA activation. | Low potency and specificity. Can have off-target effects. |
Validating On-Target Effects with PKA Knockout Models
The most rigorous method to confirm that the effects of Sp-5,6-DCl-cBIMPS are mediated by PKA is to utilize knockout models lacking specific PKA subunits. The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. Deletion of a specific subunit allows for the direct assessment of its role in mediating the effects of a PKA activator.
Logical Workflow for Knockout Validation
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Protein Kinase A Isoform Activation by Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sp-5,6-DCl-cBIMPS
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific activator of cAMP-dependent protein kinase (PKA).[1][2] Its utility in research and potential therapeutic applications stems from its favorable biochemical properties, including high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), which ensures sustained PKA activation.[1][2]
PKA Isoform Selectivity of Sp-5,6-DCl-cBIMPS
Current evidence strongly suggests that Sp-5,6-DCl-cBIMPS exhibits selectivity for the Type II isoforms of PKA (PKA-II). It is characterized as a PKA-II site B-selective analog, meaning it preferentially binds to the second cAMP binding site on the regulatory subunits of PKA-II. This property allows for the synergistic activation of PKA-II when used in conjunction with a site A-selective analog.[3][4]
Quantitative Data Summary
A comprehensive table of activation constants (Ka) for Sp-5,6-DCl-cBIMPS against each PKA isoform is not available in the current literature. However, the following table summarizes its known characteristics and experimental usage.
| Compound | Target Selectivity | Binding Site Selectivity | Effective Concentration for Synergistic Activation (in T84 cells) | Reference |
| Sp-5,6-DCl-cBIMPS | PKA Type II | Site B | 400 nM (in combination with a site A-selective analog) | [3][4] |
Comparison with Alternative cAMP Analogs
To provide a broader context for isoform selectivity, the following table summarizes the general selectivity profiles of other classes of cAMP analogs.
| Analog Class | General PKA Isoform Selectivity | Examples | Reference |
| N6-substituted analogs | Preferential for PKA Type II | N6-phenyl-cAMP, N6-benzoyl-cAMP | [5] |
| C8-substituted analogs | Preferential for PKA Type I | 8-piperidino-cAMP, 8-amino-cAMP | [5] |
Signaling Pathway of PKA Activation
The activation of PKA is a critical step in numerous cellular signaling cascades. The process is initiated by the binding of cAMP or its analogs to the regulatory subunits of the inactive PKA holoenzyme, leading to the release of the active catalytic subunits.
Experimental Protocols
To facilitate the direct comparative study of PKA isoform activation by Sp-5,6-DCl-cBIMPS, the following detailed methodologies for in vitro kinase assays are provided. These protocols can be adapted for use with purified recombinant PKA isoforms.
In Vitro PKA Kinase Activity Assay (Radioactive)
This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKA substrate peptide, such as Kemptide.
Materials:
-
Purified recombinant PKA isoforms (RIα, RIβ, RIIα, RIIβ holoenzymes)
-
Sp-5,6-DCl-cBIMPS and other cAMP analogs for comparison
-
Kemptide (LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the desired concentration of the PKA isoform, and the substrate peptide Kemptide.
-
Add varying concentrations of Sp-5,6-DCl-cBIMPS or other cAMP analogs to initiate the activation.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the kinase activity and plot the dose-response curves to determine the activation constant (Ka) for each isoform.
Experimental Workflow for Determining PKA Isoform Activation
The following diagram outlines the general workflow for a comparative study of PKA isoform activation.
Conclusion
Sp-5,6-DCl-cBIMPS is a valuable tool for the specific activation of PKA, with a noted selectivity for the PKA-II isoforms. While a complete quantitative comparison of its activation potential across all PKA isoforms is currently lacking in the literature, the provided experimental protocols offer a clear path for researchers to generate this important data. Such studies will be instrumental in further elucidating the isoform-specific roles of PKA in cellular signaling and in the development of more targeted therapeutic agents.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 5,6-DCl-cBIMP: A Guide to its Preferential Activation of Phosphodiesterase 2
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound across a family of enzymes is paramount. This guide provides a comprehensive comparison of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphate (5,6-DCl-cBIMP) and its activity across various phosphodiesterase (PDE) families, highlighting its role as a potent and selective activator of PDE2.
Initially misconstrued in some contexts as a potential inhibitor, robust experimental evidence has redefined this compound as a selective agonist of phosphodiesterase 2 (PDE2). This cGMP analogue enhances the hydrolytic activity of PDE2, a crucial enzyme in the regulation of cyclic nucleotide signaling pathways. This guide synthesizes the available data to present a clear picture of its selectivity profile.
Performance Across Phosphodiesterase Families
Experimental data reveals that this compound is a potent activator of PDE2, significantly increasing its ability to hydrolyze both cAMP and cGMP. In contrast, its effect on other PDE families, where tested, is markedly less pronounced, underscoring its selectivity.
Quantitative Analysis of PDE Activation
| PDE Family | Substrate(s) | Effect of this compound | Potency (EC50) | Magnitude of Effect |
| PDE2 | cAMP, cGMP | Activation | ~1 µM | Up to 40-fold increase in hydrolytic activity [1] |
| PDE5 | cGMP | Relatively low to no activation | Data not available | Significantly less potent than on PDE2 |
| PDE1 | cAMP, cGMP | Data not available | Data not available | Data not available |
| PDE3 | cAMP | Data not available | Data not available | Data not available |
| PDE4 | cAMP | Data not available | Data not available | Data not available |
This table is compiled from available research. The absence of data for certain PDE families indicates a lack of published, peer-reviewed studies on the direct effects of this compound on these enzymes.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by binding to the GAF domains of PDE2, which are allosteric regulatory sites. This binding event induces a conformational change in the enzyme, leading to a significant enhancement of its catalytic activity. The increased hydrolysis of cAMP and cGMP by activated PDE2 alters the intracellular concentrations of these second messengers, thereby modulating downstream signaling cascades.
Experimental Protocols
The assessment of this compound's selectivity relies on robust in vitro enzyme activity assays. A generalized protocol is outlined below.
Objective: To determine the effect of this compound on the catalytic activity of various purified phosphodiesterase isoforms.
Materials:
-
Purified, recombinant human PDE enzymes (PDE1, PDE2, PDE3, PDE4, PDE5, etc.)
-
This compound
-
Tritiated cyclic nucleotides ([³H]-cAMP and [³H]-cGMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute purified PDE enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for dose-response analysis.
-
Reaction Initiation: In a microplate, combine the PDE enzyme, the tritiated substrate ([³H]-cAMP or [³H]-cGMP), and varying concentrations of this compound. Include control wells with no compound (basal activity) and a known activator/inhibitor for the respective PDE as a positive control.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range (typically 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer or by heat inactivation.
-
Nucleotide Conversion: Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin slurry.
-
Quantification: Centrifuge the samples and transfer the supernatant containing the [³H]-nucleoside to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate hydrolysis for each concentration of this compound. Plot the percentage activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The available evidence strongly supports the classification of this compound as a selective activator of phosphodiesterase 2. Its ability to potently enhance the hydrolytic activity of PDE2, with significantly less impact on other PDE families like PDE5, makes it a valuable tool for studying the specific roles of PDE2 in cellular signaling. For drug development professionals, this selectivity profile is a critical piece of information, suggesting that therapeutic strategies based on this compound or its analogs would likely have a focused effect on PDE2-mediated pathways, potentially minimizing off-target effects. Further research to quantify its effects on a broader range of PDE families would provide an even more complete understanding of its selectivity and therapeutic potential.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA). This guide provides a comprehensive comparison of its documented in vitro effects and currently available in vivo data. The information presented is intended to support researchers and drug development professionals in evaluating the utility of Sp-5,6-DCl-cBIMPS for their studies.
Introduction
Sp-5,6-DCl-cBIMPS is a valuable chemical tool for elucidating the downstream effects of PKA activation. Its advantages over other cAMP analogs, such as 8-pCPT-cAMP, include greater resistance to hydrolysis by phosphodiesterases (PDEs) and higher specificity for PKA over cGMP-dependent protein kinase (PKG).[1] This guide summarizes the key experimental findings for Sp-5,6-DCl-cBIMPS, presents detailed experimental protocols for its use, and provides visual representations of its mechanism of action.
Data Presentation
In Vitro Effects of Sp-5,6-DCl-cBIMPS
The following tables summarize the quantitative data from key in vitro studies.
| Parameter | Sp-5,6-DCl-cBIMPS | 8-pCPT-cAMP (for comparison) | Reference |
| PKA Activation (Ka, purified enzyme) | Potent activator | Potent activator | [1] |
| PKG Activation | No significant activation | Potent activator | [1] |
| Hydrolysis by PDEs | Not significantly hydrolyzed | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs | [1] |
| Apparent Lipophilicity | Higher | Lower | [1] |
Table 1: Comparison of Biochemical Properties
| Cell Type | Experiment | Effect of Sp-5,6-DCl-cBIMPS | Concentration Range | Reference |
| Human Platelets | Protein Phosphorylation (VASP) | More effective than 8-pCPT-cAMP in inducing phosphorylation | Not specified | [1] |
| Human Platelets | Platelet Aggregation (Thrombin-induced) | Prevented aggregation | Not specified | [1] |
| Human Platelets | Rho Activation (U-46619-induced) | Inhibited activation | 100 µM | [2] |
| Rat Pancreatic Islets | Insulin Release (Basal) | Stimulated release | 0.005 - 0.5 mM | [2][3] |
| Rat Pancreatic Islets | Insulin Release (Glucose-stimulated) | Potentiated release | 0.005 - 0.5 mM | [2][3] |
Table 2: Summary of Cellular Effects
In Vivo Effects of Sp-5,6-DCl-cBIMPS
As of the latest available information, there are no publicly accessible studies detailing the in vivo effects of Sp-5,6-DCl-cBIMPS in animal models or humans. Therefore, a direct comparison between its in vitro and in vivo activities cannot be conclusively made at this time.
Experimental Protocols
Protein Kinase A (PKA) Activation Assay
This protocol provides a general framework for assessing PKA activation in cell extracts.
Materials:
-
Sp-5,6-DCl-cBIMPS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
PKA kinase activity assay kit (containing PKA-specific substrate, ATP, and detection reagents)
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells with Sp-5,6-DCl-cBIMPS at desired concentrations and time points. Wash cells with cold PBS and lyse using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Kinase Assay: Perform the PKA kinase activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a PKA-specific substrate and ATP.
-
Detection: Measure the phosphorylation of the substrate using a method appropriate for the kit (e.g., colorimetric, fluorescent, or luminescent detection) with a microplate reader.
-
Data Analysis: Normalize PKA activity to the total protein concentration for each sample.
Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in response to an agonist, and its inhibition by Sp-5,6-DCl-cBIMPS.
Materials:
-
Sp-5,6-DCl-cBIMPS
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., thrombin, ADP, collagen)
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Obtain fresh whole blood and prepare PRP by centrifugation.
-
Pre-incubation: Pre-incubate the PRP with various concentrations of Sp-5,6-DCl-cBIMPS or vehicle control for a specified time.
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette. Add a platelet agonist to induce aggregation and record the change in light transmission over time.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of Sp-5,6-DCl-cBIMPS compared to the vehicle control.
Insulin Release Assay from Pancreatic Islets
This protocol describes the measurement of insulin secretion from isolated pancreatic islets.
Materials:
-
Sp-5,6-DCl-cBIMPS
-
Isolated pancreatic islets (e.g., from rat)
-
Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model.
-
Pre-incubation: Pre-incubate the islets in KRB buffer with a basal glucose concentration.
-
Stimulation: Incubate the islets with Sp-5,6-DCl-cBIMPS in KRB buffer containing either basal or stimulatory glucose concentrations for a defined period.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize insulin release to the number of islets or total protein content.
Mandatory Visualizations
Caption: Signaling pathway of PKA activation by Sp-5,6-DCl-cBIMPS.
Caption: Experimental workflow for platelet aggregation assay.
Conclusion
Sp-5,6-DCl-cBIMPS is a well-characterized and potent tool for the in vitro study of PKA-mediated signaling pathways. Its specificity and stability make it a superior alternative to other cAMP analogs in many experimental contexts. The available data robustly demonstrate its ability to activate PKA, leading to downstream effects such as the inhibition of platelet aggregation and stimulation of insulin release. However, the lack of published in vivo studies represents a significant knowledge gap. Future research should focus on characterizing the pharmacokinetic and pharmacodynamic properties of Sp-5,6-DCl-cBIMPS in animal models to translate the promising in vitro findings into a broader physiological context.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Appraisal of 5,6-Dichlorobenzimidazole Riboside 3',5'-Cyclic Monophosphate (5,6-DCl-cBIMP) and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current literature on 5,6-Dichlorobenzimidazole Riboside 3',5'-Cyclic Monophosphate (5,6-DCl-cBIMP) and its key analogs. These compounds are potent modulators of intracellular signaling pathways, primarily through their interaction with cAMP-dependent Protein Kinase A (PKA) and Phosphodiesterase 2 (PDE2). This document objectively compares their performance, presents supporting experimental data, and provides detailed methodologies for key assays to facilitate further research and development.
Executive Summary
This compound and its phosphorothioate analog, Sp-5,6-DCl-cBiMPS, are powerful tools for dissecting cyclic nucleotide signaling. Sp-5,6-DCl-cBiMPS is a potent and specific, metabolically stable activator of PKA, making it a valuable research tool for studying PKA-mediated processes. In contrast, the parent compound, this compound, while also a PKA activator, is susceptible to degradation by phosphodiesterases and has been identified as a potent agonist of PDE2. This dual activity of this compound highlights the complexity of its pharmacological profile. This guide will delve into the quantitative differences between these compounds and provide the necessary experimental context for their application.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for this compound and its primary analog, Sp-5,6-DCl-cBiMPS. A comprehensive comparative study of a wider range of analogs with consistent experimental conditions is currently lacking in the published literature.
| Compound | Target | Assay | Parameter | Value | Reference |
| Sp-5,6-DCl-cBiMPS | cAMP-dependent Protein Kinase (PKA) | PKA Activation | Ka | 26 nM | [1] |
| Phosphodiesterase (PDE) | Hydrolysis Assay | Stability | Not significantly hydrolyzed by various PDEs | [1] | |
| 8-pCPT-cAMP (comparator) | cAMP-dependent Protein Kinase (PKA) | PKA Activation | Ka | 48 nM | [1] |
| Phosphodiesterase (PDE) | Hydrolysis Assay | Stability | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs | [1] | |
| This compound | Phosphodiesterase 2 (PDE2) | PDE2 Activation | Agonist Activity | Significantly enhances cAMP and cGMP hydrolysis | [2] |
Note: Ka (activation constant) is the concentration of an agonist that produces 50% of the maximal possible activation of an enzyme. A lower Ka indicates higher potency.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are primarily mediated through two distinct signaling pathways: activation of PKA and agonism of PDE2.
PKA-Mediated Inhibition of Platelet Aggregation
Sp-5,6-DCl-cBiMPS, as a potent PKA activator, plays a crucial role in the inhibition of platelet aggregation. PKA activation in platelets leads to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP is involved in the negative regulation of platelet activation, ultimately inhibiting aggregation.[1]
PDE2-Mediated cAMP Hydrolysis
This compound acts as an agonist for PDE2. PDE2 is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. A key regulatory feature of PDE2 is that its cAMP hydrolytic activity is allosterically activated by cGMP. By acting as a PDE2 agonist, this compound can enhance the breakdown of cAMP, particularly in cellular environments with elevated cGMP levels.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols serve as a starting point for researchers to replicate and build upon existing findings.
PKA Kinase Activity Assay
This assay measures the ability of this compound analogs to activate PKA.
Materials:
-
Purified PKA catalytic and regulatory subunits
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM ATP, 0.2 mg/ml BSA)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
This compound analog stock solutions
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKA regulatory subunits, and the substrate peptide.
-
Add varying concentrations of the this compound analog to the reaction mixture.
-
Initiate the kinase reaction by adding the PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the activation constant (Ka) by plotting the PKA activity against the analog concentration.
VASP Phosphorylation Assay in Platelets
This assay assesses the downstream effect of PKA activation by measuring the phosphorylation of VASP.
Materials:
-
Washed human platelets
-
Tyrode's buffer
-
This compound analog stock solutions
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-VASP (total) and anti-phospho-VASP (Ser157)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare a suspension of washed human platelets in Tyrode's buffer.
-
Incubate the platelet suspension with varying concentrations of the this compound analog for a specified time (e.g., 5-15 minutes) at 37°C.
-
Lyse the platelets by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total VASP and phospho-VASP (Ser157).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Thrombin-Induced Platelet Aggregation Assay
This assay measures the inhibitory effect of this compound analogs on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Thrombin
-
This compound analog stock solutions
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh human blood.
-
Pre-incubate the PRP with varying concentrations of the this compound analog or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Induce platelet aggregation by adding a submaximal concentration of thrombin.
-
Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes).
-
Calculate the percentage of inhibition of aggregation compared to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of aggregation.
Insulin Release Assay from Pancreatic Islets
This assay evaluates the effect of this compound analogs on insulin secretion.
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse)
-
Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations
-
This compound analog stock solutions
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets and culture them overnight.
-
Pre-incubate the islets in low-glucose KRBB.
-
Incubate groups of islets with varying concentrations of the this compound analog in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).
-
After a defined incubation period (e.g., 60 minutes), collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the insulin release to the number of islets or total protein content.
Conclusion
This compound and its analogs are versatile pharmacological tools with distinct mechanisms of action. Sp-5,6-DCl-cBiMPS emerges as a superior tool for the specific and sustained activation of PKA in cellular systems, owing to its high potency and resistance to metabolic degradation. Conversely, this compound's dual role as a PKA activator and a PDE2 agonist necessitates careful consideration in experimental design and data interpretation. The lack of comprehensive comparative studies across a broad range of analogs highlights an area for future research. The experimental protocols and signaling pathway diagrams provided in this guide are intended to support and stimulate further investigation into the therapeutic potential of these intriguing compounds.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling 5,6-DCl-cBIMP
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5,6-DCl-cBIMP (5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-5'-monophosphate phosphorothioate). As a potent, membrane-permeant activator of phosphodiesterase type II (PDE2) and protein kinase A (PKA), meticulous adherence to safety protocols is paramount to ensure personnel safety and prevent accidental exposure.[1][2]
Disclaimer: This guide is intended as a supplementary resource. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet (SDS) provided by the supplier. A thorough risk assessment must be conducted before commencing any work with this compound.
I. Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | 5,6-dichloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzimidazol-2-one | N/A |
| Molecular Formula | C₁₂H₁₁Cl₂N₂O₅PS | [3] |
| Molecular Weight | 397.2 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in DMSO and ethanol. Water solubility is approximately 1 mM. | [5] |
| Storage | Store at -20°C or -70°C for long-term stability. | [5] |
II. Personal Protective Equipment (PPE)
Due to its potent biological activity and the presence of halogenated compounds, a stringent PPE protocol is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Double-gloving is recommended. These materials provide good resistance to a broad range of chemicals. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes or airborne particles. A face shield offers broader protection, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is essential to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used. |
III. Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
A. Preparation and Weighing:
-
Designated Area: All handling of the solid compound must occur within a designated area, such as a chemical fume hood, to contain any airborne powder.
-
Weighing Procedure:
-
Use a microbalance within the fume hood.
-
Employ anti-static weighing paper or a weighing boat.
-
Carefully transfer the powder to a pre-labeled container.
-
Clean all surfaces of the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
B. Solution Preparation:
-
Solvent Selection: Use anhydrous DMSO or ethanol for initial stock solution preparation.
-
Dissolution:
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until fully dissolved.
-
Visually inspect the solution to ensure no particulates remain.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.
IV. Disposal Plan
As a chlorinated organic compound, this compound requires special disposal procedures. Improper disposal can lead to environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated weighing paper, pipette tips, and gloves, in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste." |
| Liquid Waste | Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solvents." Do not mix with non-halogenated waste streams. |
| Empty Containers | Rinse empty containers with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as halogenated liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream. |
V. Signaling Pathway and Experimental Workflow
This compound is a potent activator of the cAMP-dependent protein kinase (PKA) signaling pathway. The following diagram illustrates this pathway.
References
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